molecular formula C3H6<br>C3H6<br>CH2CHCH3<br>CH3CHCH2 B3422286 Propylene CAS No. 25085-53-4

Propylene

Cat. No.: B3422286
CAS No.: 25085-53-4
M. Wt: 42.08 g/mol
InChI Key: QQONPFPTGQHPMA-UHFFFAOYSA-N
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Description

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion.
Propene is an alkene that is propane with a double bond at position 1. It has a role as a refrigerant and a xenobiotic. It is an alkene and a gas molecular entity.
This compound is a natural product found in Senna sophera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-ene
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InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3
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InChI Key

QQONPFPTGQHPMA-UHFFFAOYSA-N
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Canonical SMILES

CC=C
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Molecular Formula

C3H6, Array, CH3CHCH2
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Related CAS

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0
Record name Isotactic polypropylene
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DSSTOX Substance ID

DTXSID5021205
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Molecular Weight

42.08 g/mol
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Physical Description

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor.
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Boiling Point

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F
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Flash Point

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F
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Solubility

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor
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Density

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F
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Vapor Density

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46
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Vapor Pressure

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F
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Impurities

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5).
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Color/Form

Colorless gas

CAS No.

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4
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Melting Point

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F
Record name PROPYLENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Propylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) (propene), a colorless, flammable gas with the chemical formula C₃H₆, is a cornerstone of the petrochemical industry and a versatile starting material in organic synthesis.[1] Its reactivity, primarily centered around the carbon-carbon double bond, allows for a diverse range of chemical transformations, making it a crucial building block for polymers, oxygenated compounds, and various intermediates. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon, the second simplest member of the alkene class.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties of this compound
PropertyValue
Molecular Formula C₃H₆
Molar Mass 42.081 g/mol [1]
Appearance Colorless gas[1]
Odor Faint petroleum-like[1]
Melting Point -185.2 °C[1]
Boiling Point -47.6 °C[1]
Density (liquid) 0.6139 g/cm³
Density (gas) 1.81 kg/m ³ (1.013 bar, 15 °C)[1]
Solubility in Water 0.61 g/m³[1]
Dipole Moment 0.366 D (gas)[1]
Structural Parameters of this compound
ParameterValue
C=C Bond Length 1.336 Å
C-C Bond Length 1.501 Å
C=C-C Bond Angle 124.3°
Methyl C-H Bond Length ~1.09 Å (typical for sp³ C-H)
Vinyl C-H Bond Length ~1.08 Å (typical for sp² C-H)
Methyl H-C-H Bond Angle ~109.5° (tetrahedral)
Bond Dissociation Energies of this compound
BondBond Dissociation Energy (kcal/mol)
Methyl C-H 88.8
Vinyl C-H (internal) ~111
Vinyl C-H (terminal) ~111
C-C Single Bond ~84
C=C Double Bond (π-bond) ~65

Reactivity of this compound

The presence of a π-bond makes this compound significantly more reactive than its alkane counterpart, propane. The electron density of the double bond serves as a site for electrophilic attack, leading to a variety of addition reactions. Furthermore, the allylic hydrogens on the methyl group exhibit unique reactivity.

Electrophilic Addition Reactions

This compound readily undergoes electrophilic addition reactions where the double bond is broken.[1] A key principle governing the regioselectivity of these reactions with unsymmetrical reagents is Markovnikov's Rule , which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate (a secondary carbocation in the case of this compound).

Electrophilic_Addition_Mechanism This compound H₃C-CH=CH₂ Transition_State_1 Transition State 1 This compound->Transition_State_1 π electrons attack H⁺ HBr H-Br HBr->Transition_State_1 Carbocation_Intermediate H₃C-C⁺H-CH₃ (Secondary Carbocation) Transition_State_2 Transition State 2 Carbocation_Intermediate->Transition_State_2 Nucleophilic attack by Br⁻ Bromide_Ion Br⁻ Bromide_Ion->Transition_State_2 Product H₃C-CH(Br)-CH₃ (2-Bromopropane) Transition_State_1->Carbocation_Intermediate Heterolytic cleavage of H-Br Transition_State_2->Product

Electrophilic addition of HBr to this compound.

This protocol outlines the laboratory-scale synthesis of 2-bromopropane (B125204) via the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound gas

  • Hydrogen bromide (gas or solution in acetic acid)

  • Inert solvent (e.g., dichloromethane (B109758) or acetic acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas dispersion tube

  • Reaction flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer and a gas dispersion tube in a well-ventilated fume hood.

  • Cool the reaction flask in an ice bath to minimize the evaporation of this compound and control the reaction temperature.

  • Add the inert solvent to the reaction flask.

  • Bubble this compound gas through the solvent until a saturated solution is obtained.

  • Slowly bubble hydrogen bromide gas through the this compound solution, or add a solution of HBr in acetic acid dropwise. The reaction is exothermic, so maintain the temperature with the ice bath.

  • Continue the addition of HBr until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like gas chromatography (GC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold water to remove any unreacted HBr and acetic acid (if used).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude 2-bromopropane.

  • The product can be further purified by distillation.

Polymerization

This compound is the monomer for polythis compound, a widely used thermoplastic. The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts, which allow for control over the stereochemistry (tacticity) of the resulting polymer.

Ziegler_Natta_Polymerization Catalyst_Prep Catalyst Preparation (e.g., TiCl₄ + Al(C₂H₅)₃) Polymerization Polymerization Reaction (Controlled Temperature & Pressure) Catalyst_Prep->Polymerization Reactor_Setup Reactor Setup (Inert atmosphere) Monomer_Feed This compound Feed Reactor_Setup->Monomer_Feed Monomer_Feed->Polymerization Termination Termination (e.g., with alcohol) Polymerization->Termination Polymer_Isolation Polymer Isolation (Washing & Drying) Termination->Polymer_Isolation Final_Product Polythis compound Polymer_Isolation->Final_Product Propylene_Oxidation_Pathway This compound This compound (C₃H₆) Acrolein Acrolein (C₃H₄O) This compound->Acrolein Selective Oxidation (e.g., Bi/Mo catalyst) COx CO, CO₂ (Complete Oxidation) This compound->COx Over-oxidation Acrylic_Acid Acrylic Acid (C₃H₄O₂) Acrolein->Acrylic_Acid Further Oxidation (e.g., V/Mo catalyst) Acrolein->COx Over-oxidation

References

An In-depth Technical Guide to Laboratory-Scale Propylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and emerging routes for the laboratory-scale synthesis of propylene (B89431), a critical feedstock in the chemical and pharmaceutical industries. The following sections detail various synthesis methodologies, complete with experimental protocols, quantitative data for comparison, and visual representations of workflows and reaction pathways.

Dehydration of Isopropanol (B130326)

The catalytic dehydration of isopropanol is a straightforward and common laboratory method for producing this compound.[1][2][3] This reaction is often used to characterize the acid-base properties of catalysts, with acidic sites favoring this compound formation and basic sites promoting dehydrogenation to acetone.[1][2][3]

Reaction Principle

The dehydration of isopropanol is an endothermic reaction that proceeds over an acid catalyst, typically at elevated temperatures. The primary reaction is the elimination of a water molecule from isopropanol to form this compound.

Reaction: CH₃CH(OH)CH₃ → CH₂=CHCH₃ + H₂O

A potential side reaction is the formation of diisopropyl ether (DIPE), particularly at lower temperatures (below 200°C).[2]

Experimental Protocol

This protocol is based on the use of a γ-alumina catalyst in a fixed-bed reactor.[4]

Materials:

  • Isopropanol (reagent grade)

  • γ-alumina catalyst (mean pore diameter 30-150 Å)[4]

  • Inert gas (e.g., nitrogen or argon)

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace

  • Gas and liquid collection system

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the fixed-bed reactor with a known amount of the γ-alumina catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 320°C) under a flow of inert gas.[4]

  • Introduce isopropanol into the reactor at a controlled flow rate (e.g., Liquid Hourly Space Velocity (LHSV) of 2 hr⁻¹).[4] An inert gas can be co-fed to facilitate the removal of products from the reaction system.[4]

  • Maintain the reaction at the set temperature and pressure (e.g., atmospheric or slightly elevated).[4]

  • Condense the reactor effluent to separate liquid products (unreacted isopropanol, water, and any by-products) from the gaseous this compound.

  • Collect the gaseous product and analyze its purity using gas chromatography.

  • Analyze the liquid product to determine the conversion of isopropanol and the selectivity to by-products.

Quantitative Data

The following table summarizes the performance of a γ-alumina catalyst in the dehydration of isopropanol under different conditions.

Temperature (°C)Pressure ( kg/cm ²)Isopropanol Conversion (%)This compound Yield (%)This compound Purity (%)Reference
320198.498.099.5[4]
320599.198.5-[4]
3201099.598.9-[4]
250164.154.2-[4]

Experimental Workflow

Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis catalyst Pack Reactor with γ-Alumina heating Heat Reactor to 320°C catalyst->heating feed Feed Isopropanol (LHSV = 2 hr⁻¹) heating->feed reaction Dehydration Reaction feed->reaction separation Condense Effluent (Gas/Liquid Separation) reaction->separation gas_analysis Analyze Gaseous Product (this compound) by GC separation->gas_analysis liquid_analysis Analyze Liquid Product (Conversion/Selectivity) separation->liquid_analysis

Workflow for isopropanol dehydration.

Propane (B168953) Dehydrogenation (PDH)

Propane dehydrogenation is a key on-purpose technology for this compound production, involving the removal of hydrogen from propane.[5] This endothermic reaction is equilibrium-limited and typically requires high temperatures and low pressures.[6]

Reaction Principle

The main reaction is the dehydrogenation of propane to this compound and hydrogen. Side reactions such as cracking and coke formation can also occur, especially at higher temperatures.[5][7]

Main Reaction: C₃H₈ ⇌ C₃H₆ + H₂

Side Reactions: Cracking (e.g., C₃H₈ → C₂H₄ + CH₄), Hydrogenolysis (e.g., C₃H₈ + H₂ → C₂H₆ + CH₄), Coke Formation

Experimental Protocol

This protocol describes a typical lab-scale PDH experiment in a fixed-bed reactor using a Pt-Sn/Al₂O₃ catalyst.[7]

Materials:

  • Propane (high purity)

  • Hydrogen (for catalyst reduction and co-feed)

  • Inert gas (e.g., nitrogen or argon)

  • Pt-Sn/Al₂O₃ catalyst

  • Fixed-bed reactor

  • Tube furnace

  • Mass flow controllers

  • Gas chromatograph (GC) for online analysis

Procedure:

  • Load the Pt-Sn/Al₂O₃ catalyst into the reactor.

  • Reduce the catalyst in situ with a flow of hydrogen at an elevated temperature (e.g., 530°C for 1 hour).[7]

  • After reduction, switch to an inert gas flow and adjust the reactor temperature to the desired reaction temperature (e.g., 580-620°C).[7]

  • Introduce a feed mixture of propane and hydrogen (e.g., H₂/propane molar ratio of 1) into the reactor at a defined weight hourly space velocity (WHSV) (e.g., 2 h⁻¹).[7]

  • The reaction is typically carried out at near-atmospheric pressure.[7]

  • Continuously analyze the reactor effluent using an online GC to determine propane conversion and selectivity to this compound and by-products.

Quantitative Data

The following table shows the effect of operating conditions on the performance of a Pt-Sn/Al₂O₃ catalyst in propane dehydrogenation.

Temperature (°C)WHSV (h⁻¹)H₂/Propane RatioPropane Conversion (%)This compound Selectivity (%)Reference
60021~30~95[7]
62021~38~92[7]

Note: Selectivity can be influenced by time-on-stream due to coke formation.[7]

Logical Relationship Diagram

PDH_Logic cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs propane Propane (C₃H₈) temperature High Temperature (580-620°C) propane->temperature hydrogen Hydrogen (H₂) hydrogen->temperature catalyst Pt-Sn/Al₂O₃ Catalyst catalyst->temperature pressure Low Pressure (~1 atm) temperature->pressure This compound This compound (C₃H₆) pressure->this compound h2_out Hydrogen (H₂) pressure->h2_out byproducts By-products (Methane, Ethane, Coke) pressure->byproducts

Key factors in propane dehydrogenation.

Methanol-to-Propylene (MTP)

The Methanol-to-Propylene (MTP) process is a significant route for producing this compound from non-petroleum feedstocks like natural gas, coal, or biomass.[8] This process typically employs zeolite catalysts, such as ZSM-5, to achieve high this compound selectivity.[9][10]

Reaction Principle

The MTP process involves a complex network of reactions. Initially, methanol (B129727) is dehydrated to dimethyl ether (DME). Subsequently, methanol and DME are converted to a mixture of olefins, with reaction conditions and catalyst properties tuned to maximize this compound production.

Initial Step: 2CH₃OH ⇌ CH₃OCH₃ + H₂O Olefin Formation: CH₃OH / CH₃OCH₃ → Light Olefins (C₂H₄, C₃H₆, C₄H₈) + other hydrocarbons

Experimental Protocol

This protocol is based on a lab-scale fixed-bed reactor setup for the MTP reaction over a ZSM-5 catalyst.[9][11][12]

Materials:

  • Methanol/water solution (e.g., water to methanol ratio of 0.7)[9][11]

  • ZSM-5 catalyst

  • Inert gas (e.g., nitrogen or helium)[10][12]

  • Fixed-bed reactor (e.g., Pyrex or stainless steel)[12]

  • Tube furnace with PID controller[12]

  • HPLC pump for liquid feed[9]

  • Gas and liquid separation system

  • Gas chromatograph (GC) for product analysis[10]

Procedure:

  • Place a measured amount of the ZSM-5 catalyst in the center of the fixed-bed reactor.[12]

  • Pre-treat the catalyst by heating it under an inert gas flow (e.g., at 550°C for 2 hours).[10]

  • Adjust the reactor to the desired reaction temperature (e.g., 470-480°C).[9][10][13]

  • Pump the methanol/water mixture into a vaporizer and then introduce it into the reactor at a specific weight hourly space velocity (WHSV).[13] An inert gas is often used as a diluent.[12]

  • The reaction is conducted at atmospheric pressure.[12][13]

  • Pass the reactor effluent through a separation system to collect gaseous and liquid products.

  • Analyze the products using a GC to determine methanol conversion and product selectivity.[10]

Quantitative Data

The following table presents typical performance data for ZSM-5 catalysts in the MTP process.

CatalystTemperature (°C)WHSV (h⁻¹)Methanol Conversion (%)This compound Selectivity (C mol%)Reference
HZSM-5 (Si/Al=80)4701>9922.7[10]
HMOR4701>9944.2[10]
ZSM-5 (Si/Al=177)4802.010039.7[13]

MTP Reaction Pathway

MTP_Pathway methanol Methanol dme Dimethyl Ether (DME) methanol->dme Dehydration olefins Light Olefins dme->olefins Conversion over ZSM-5 Catalyst This compound This compound olefins->this compound High Selectivity byproducts By-products (Ethylene, Butenes, Aromatics, etc.) olefins->byproducts

Simplified MTP reaction pathway.

Olefin Metathesis

Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments of alkenes.[14] For this compound production, the cross-metathesis of ethylene (B1197577) and 2-butene (B3427860) is a commercially relevant process.[15]

Reaction Principle

In this reaction, ethylene and 2-butene react over a suitable catalyst to produce two molecules of this compound.

Reaction: CH₂=CH₂ + CH₃CH=CHCH₃ ⇌ 2 CH₂=CHCH₃

This is a reversible reaction, and achieving high this compound yields often involves optimizing reaction conditions and catalyst selection.[16]

Experimental Protocol

A laboratory-scale protocol for olefin metathesis can be performed in a fixed-bed reactor.

Materials:

  • Ethylene (high purity)

  • 2-Butene (cis/trans mixture)

  • Metathesis catalyst (e.g., tungsten-based on a support)[15][16]

  • Inert gas (e.g., argon)

  • Fixed-bed reactor

  • Tube furnace

  • Mass flow controllers

  • Gas chromatograph (GC) for online analysis

Procedure:

  • Load the catalyst into the fixed-bed reactor.

  • Activate the catalyst under appropriate conditions (e.g., heating in an inert gas flow).

  • Set the reactor to the desired reaction temperature (e.g., 150°C for a W-H/Al₂O₃ catalyst).[15]

  • Introduce a gaseous feed of ethylene and 2-butene at a specific molar ratio into the reactor.

  • Conduct the reaction at a suitable pressure (e.g., low pressure).[15]

  • Continuously analyze the product stream with an online GC to determine the conversion of reactants and the selectivity to this compound.

Quantitative Data

The following table provides performance data for a tungsten-based catalyst in the metathesis of ethylene and 2-butene.

CatalystTemperature (°C)Ethylene Conversion (%)2-Butene Conversion (%)This compound Selectivity (%)Reference
W-H/Al₂O₃150--High[15]
W/AlMCM-41 (Si/Al=60)47512.176.834.3[16]

Note: At lower temperatures (e.g., 120°C), catalyst deactivation can be significant.[15]

Metathesis Reaction Scheme

Metathesis_Scheme cluster_reactants Reactants ethylene Ethylene catalyst Metathesis Catalyst (e.g., W-based) ethylene->catalyst butene 2-Butene butene->catalyst This compound This compound catalyst->this compound

Cross-metathesis of ethylene and 2-butene.

This compound Purification

Regardless of the synthesis route, the this compound produced will contain unreacted starting materials, by-products, and in some cases, water. A purification train is therefore necessary to obtain high-purity this compound. For laboratory scale, this can be achieved through a series of condensation and distillation steps.

A typical laboratory-scale purification process might involve:

  • Condensation: Passing the reactor effluent through a cold trap (e.g., using a dry ice/acetone bath) to condense unreacted starting materials and heavier by-products.

  • Drying: Using a suitable drying agent to remove water from the this compound gas stream.

  • Fractional Distillation: For higher purity, a small-scale fractional distillation setup can be used to separate this compound from components with close boiling points, such as propane in the case of PDH.[17]

For polymerization-grade this compound, the removal of trace contaminants such as water, sulfur compounds, and other reactive species is critical as they can poison the polymerization catalysts.[18]

Purification Workflow

Purification_Workflow raw_gas Raw this compound Gas (from reactor) cold_trap Cold Trap (Condensation) raw_gas->cold_trap drying_unit Drying Unit cold_trap->drying_unit distillation Fractional Distillation (Optional) drying_unit->distillation pure_this compound High-Purity This compound distillation->pure_this compound

General laboratory this compound purification.

References

Propylene (Propene): A Technical Guide to its CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identifier and critical safety information for propylene (B89431), also known as propene. The information is intended for professionals in research and development who may handle or utilize this chemical in their work. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identification

This compound is an unsaturated organic compound and the second simplest member of the alkene class of hydrocarbons.[1] It is a colorless, flammable gas with a faint petroleum-like odor.[1][2]

IdentifierValue
Chemical Name Propene[3]
Common Name This compound[4]
CAS Number 115-07-1[1][3][4][5][6]
Chemical Formula C₃H₆[3][4]
Molecular Weight 42.08 g/mol [4][6]
EC Number 204-062-1[1][3][6]
UN Number 1077[7]

Physical and Chemical Properties

Understanding the physical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValue
Boiling Point -48 °C (-53.9°F) at 760 mmHg[2][5]
Melting Point -185 °C (-301.4°F)[2][5]
Flash Point -108 °C (-162°F)[2]
Autoignition Temperature 455 °C (851°F)[2]
Vapor Density (Air = 1) 1.46 (Heavier than air)[2]
Specific Gravity (Liquid) 0.609 at -52.6°F (Less dense than water)[2]
Water Solubility 44.6 mL/100 mL[2]

Safety and Hazard Information

This compound presents several significant hazards that must be managed through proper engineering controls, personal protective equipment, and safe work practices. The primary hazards are its extreme flammability and its potential to act as a simple asphyxiant.[8][9]

Flammability

This compound is an extremely flammable gas.[3][8] It can be easily ignited by heat, sparks, or open flames, and its vapors, being heavier than air, can travel a considerable distance to an ignition source and flash back.[2][7] It may form explosive mixtures with air, and containers may rupture or explode if exposed to prolonged fire or intense heat.[2][8][10]

Flammability ParameterValue (in Air)
Lower Explosive Limit (LEL) 2.0%[2][11]
Upper Explosive Limit (UEL) 11.1%[2][11]
NFPA 704 Rating: Fire 4 (Severe Hazard)[11]
Health Hazards

The primary health risk associated with this compound is asphyxiation.[2] At high concentrations, it can displace oxygen in the air, leading to dizziness, drowsiness, unconsciousness, and potentially death from lack of oxygen.[7][9] Direct contact with liquefied this compound can cause severe frostbite and burns.[2][8][9] this compound has low acute toxicity from inhalation and is not classified as a human carcinogen.[1]

Health Hazard ParameterValue
NFPA 704 Rating: Health 1 (Slight Hazard)[11]
Primary Routes of Exposure Inhalation, Skin/Eye Contact (liquefied gas)
Effects of Acute Exposure Dizziness, Drowsiness, Unconsciousness, Asphyxiation[7][9]
Effects of Dermal Contact Frostbite, Burns (liquefied gas)[9]
Occupational Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits for this compound to protect workers.

OrganizationLimit
ACGIH (TLV-TWA) 500 ppm[7]
NIOSH (REL-TWA) 1000 ppm (1800 mg/m³)
OSHA (PEL-TWA) Not formally established, but adheres to the principle of maintaining oxygen levels above 19.5%[11]
IDLH (Immediately Dangerous to Life or Health) 2100 ppm (10% of LEL)

Experimental Protocols

Determination of Flammability Limits

The Lower and Upper Flammability Limits (LFL/UFL) or Lower and Upper Explosive Limits (LEL/UEL) are determined using standardized methods. The most common is ASTM E681.

Methodology: ASTM E681 - Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases)

  • Apparatus: A closed, typically 5-liter, spherical glass flask is used. The apparatus includes a pressure gauge, a temperature controller, a vacuum source, and an ignition source (e.g., electrically activated fuse wire or spark).[6]

  • Procedure:

    • The test vessel is evacuated and heated to the desired test temperature.[4]

    • A measured partial pressure of the test gas (this compound) is introduced into the flask.

    • Air is then added to the flask to reach atmospheric pressure, creating a mixture of a known concentration.[2]

    • The ignition source is activated.

    • A visual observation is made to determine if a flame detaches from the ignition source and propagates upwards and outwards.[2][6]

  • Determination of Limit: The concentration of the test gas is varied in successive trials. The flammability limit is defined as the concentration at which flame propagation is just observed. The test is repeated to find the lowest concentration (LFL) and the highest concentration (UFL) that support combustion.[4]

Air Sampling and Analysis

While specific OSHA or NIOSH analytical methods for this compound gas are not listed, general methods for volatile organic compounds (VOCs) can be adapted.[3] Air quality monitoring in spaces where this compound is used is critical, focusing on two key aspects: ensuring oxygen levels remain above 19.5% and that this compound concentrations stay well below the LEL of 2.0%.[7]

Methodology: Whole Air Sampling with GC Analysis

  • Sample Collection: Air samples are collected in evacuated, specially prepared stainless steel canisters (e.g., Summa canisters). The canister valve is opened in the target environment to collect a whole air sample.[3]

  • Analysis: The collected gas is analyzed using gas chromatography (GC), often with a flame ionization detector (FID) or mass spectrometry (MS) for detection and quantification.[3]

  • Quantification: The concentration of this compound is determined by comparing the instrument's response to that of certified gas standards of known this compound concentrations.

Safe Handling and Emergency Procedures

A logical workflow is essential for the safe management of this compound in a laboratory or research setting.

SafeHandlingWorkflow start Start: Handling this compound Gas Cylinder assess 1. Risk Assessment - Review SDS - Identify ignition sources - Check ventilation start->assess ppe 2. Don PPE - Safety glasses - Flame-retardant lab coat - Thermal gloves (if handling liquid) assess->ppe transport 3. Transport Cylinder - Use cylinder cart - Keep valve cap on ppe->transport secure 4. Secure Cylinder - Upright position - Chained to wall or bench transport->secure connect 5. Connect System - Use correct regulator - Ensure compatible materials - Ground equipment secure->connect leak_check 6. Perform Leak Check - Use Snoop® or electronic detector connect->leak_check is_leak Leak Detected? leak_check->is_leak use_gas 7. Open Valves & Use Gas - Open main valve slowly - Monitor system pressure is_leak->use_gas No stop_procedure STOP - Close valve - Tighten connections - Re-check for leaks is_leak->stop_procedure Yes shutdown 8. Shutdown Procedure - Close main cylinder valve - Purge lines with inert gas use_gas->shutdown end End shutdown->end stop_procedure->leak_check

References

An In-depth Technical Guide to the Thermodynamic Properties of Propylene Gas Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for propylene (B89431) (propene) in its gas phase. The information is curated for professionals in research and development who require precise thermodynamic values for modeling, process simulation, and safety analysis. This document summarizes key quantitative data in structured tables, outlines the experimental and theoretical methodologies for their determination, and presents a visual workflow of these processes.

Introduction to this compound

This compound (C₃H₆) is a colorless, flammable gas that is a fundamental building block in the petrochemical industry.[1][2] Its primary applications include the production of polythis compound, a versatile polymer, as well as other important chemicals like this compound oxide, acrylonitrile, and isopropyl alcohol.[1] A thorough understanding of its thermodynamic properties is crucial for the design, optimization, and safe operation of chemical processes.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound gas. The data has been compiled from various sources, with a significant portion sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][5][6][7]

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar
PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°+20.4kJ/mol
Standard Molar Entropy267.05J/mol·K
Molar Heat Capacity (Constant Pressure)C_p64.32J/mol·K
Table 2: Molar Heat Capacity (C_p) of this compound Gas at Constant Pressure as a Function of Temperature

This table presents the molar heat capacity of this compound gas at various temperatures, demonstrating its dependence on temperature.

Temperature (K)Molar Heat Capacity (C_p) (J/mol·K)
10039.07
15044.34
20050.24
25056.5
298.1564.32
30064.61
40080.45
50095.17
600108.00
700119.09
800128.72
900137.12
1000144.44
1500169.18

Data sourced from the NIST Chemistry WebBook.[3][6]

Methodologies for Determination of Thermodynamic Properties

The thermodynamic data presented in this guide are determined through a combination of experimental measurements and theoretical calculations.

Experimental Protocols

3.1.1. Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter, a type of constant-volume calorimeter.[8]

Experimental Procedure Outline:

  • A known mass of this compound gas is introduced into a high-pressure vessel ("bomb").

  • The bomb is pressurized with an excess of pure oxygen.

  • The bomb is sealed and placed in a well-insulated container of water (the calorimeter).

  • The initial temperature of the water is precisely measured.

  • The this compound-oxygen mixture is ignited, and the combustion reaction proceeds rapidly.

  • The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is measured.

  • The heat capacity of the calorimeter is known from prior calibration experiments.

  • The heat of combustion at constant volume is calculated from the temperature change and the heat capacity of the calorimeter.

  • This value is then corrected to constant pressure to obtain the enthalpy of combustion.

  • The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

3.1.2. Measurement of Heat Capacity

The heat capacity of this compound gas can be measured using various calorimetric techniques, including:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is a common method for determining the specific heat capacity of substances.[9]

  • Constant-Pressure Calorimetry: This method directly measures the heat flow at constant pressure, providing a direct value for the enthalpy change.[8] While conceptually straightforward, it can be challenging for gases.

  • Supersonic Measurement: The heat capacity of this compound has also been determined by measuring the speed of sound in the gas.[3]

Theoretical Protocols

3.2.1. Statistical Thermodynamics for Entropy and Heat Capacity

The standard molar entropy (S°) and the temperature-dependent heat capacity (C_p) of this compound gas are often calculated with high accuracy using statistical thermodynamics.[10][11] This method relies on molecular properties obtained from spectroscopic measurements.[12]

Calculation Procedure Outline:

  • Molecular Spectroscopic Data: The vibrational frequencies, rotational constants, and other molecular parameters of the this compound molecule are determined from experimental techniques such as infrared (IR) and Raman spectroscopy.

  • Partition Function: A molecular partition function is constructed. This function mathematically describes how the total energy of the system is distributed among the various translational, rotational, vibrational, and electronic energy levels of the molecules.

  • Thermodynamic Properties from the Partition Function: All the macroscopic thermodynamic properties, including entropy, enthalpy, and heat capacity, can be derived mathematically from the partition function and its temperature derivatives.[12]

Visualization of Methodologies

The following diagrams illustrate the workflows for determining the thermodynamic properties of this compound gas.

Thermodynamic_Workflow cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_properties Thermodynamic Properties exp_start This compound Gas Sample bomb_cal Bomb Calorimetry exp_start->bomb_cal dsc Differential Scanning Calorimetry exp_start->dsc spectroscopy Spectroscopy (IR, Raman) exp_start->spectroscopy delta_h_comb Enthalpy of Combustion (ΔcH°) bomb_cal->delta_h_comb cp_exp Heat Capacity (Cp) (Experimental) dsc->cp_exp molecular_data Molecular Constants (Vibrational Frequencies, etc.) spectroscopy->molecular_data stat_mech Statistical Mechanics (Partition Function) entropy Entropy (S°) stat_mech->entropy cp_theory Heat Capacity (Cp) (Theoretical) stat_mech->cp_theory hess_law Hess's Law Calculation delta_h_form Enthalpy of Formation (ΔfH°) hess_law->delta_h_form delta_h_comb->hess_law molecular_data->stat_mech

Caption: Workflow for determining thermodynamic properties of this compound gas.

The diagram above illustrates the interconnectedness of experimental and theoretical approaches. Experimental techniques like bomb calorimetry and spectroscopy provide the foundational data for calculating key thermodynamic properties. These experimental results are then used in theoretical frameworks such as Hess's Law and statistical mechanics to derive the final thermodynamic values.

References

An In-depth Technical Guide to Propylene Reaction Mechanisms with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of propylene (B89431) with transition metals, a cornerstone of modern industrial chemistry and a field of increasing interest in the development of complex molecules. This document details the catalytic cycles, presents quantitative data for comparative analysis, outlines experimental methodologies, and provides visual representations of key pathways.

This compound Polymerization

The polymerization of this compound into polythis compound (B1209903) (PP) is one of the most significant industrial chemical processes. The properties of the resulting polymer are highly dependent on the transition metal catalyst employed. Two main classes of catalysts dominate this field: Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysts

Developed in the 1950s, Ziegler-Natta (ZN) catalysts are heterogeneous catalysts typically based on titanium compounds (e.g., TiCl₄) co-catalyzed with organoaluminum compounds (e.g., triethylaluminum, Al(C₂H₅)₃).[1] These catalysts are lauded for their cost-effectiveness and high yield, making them a staple in large-scale industrial production. They are capable of producing a wide range of polythis compound grades with good mechanical properties.

Mechanism: The polymerization occurs at the titanium active sites on the catalyst surface. The generally accepted Cossee-Arlman mechanism involves the following key steps:

  • Activation: The organoaluminum compound activates the titanium precursor, creating a coordinatively unsaturated titanium species with a vacant orbital.[1]

  • Initiation: A this compound monomer coordinates to the titanium center at the vacant site.[1][2]

  • Propagation: The coordinated this compound molecule inserts into the titanium-alkyl bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. This cycle repeats, leading to the growth of the polymer chain.[2]

  • Termination: The polymer chain growth is terminated through various processes, including chain transfer to the monomer, the co-catalyst, or an external agent like hydrogen.

Ziegler_Natta_Polymerization Ti_Active_Site Active Ti Center (Vacant Site) Coordination This compound Coordination Ti_Active_Site->Coordination Coordination Insertion Migratory Insertion Coordination->Insertion Insertion Chain_Growth Growing Polymer Chain (Regenerated Site) Insertion->Chain_Growth Chain Elongation Chain_Growth->Ti_Active_Site Cycle Repeats Polythis compound Isotactic Polythis compound Chain_Growth->Polythis compound Termination This compound This compound Monomer This compound->Coordination

Quantitative Data: Ziegler-Natta Catalysts

Catalyst SystemCo-catalyst/DonorTemperature (°C)Pressure (bar)Activity (kg PP/g cat·h)Isotacticity (%)Reference
TiCl₄/MgCl₂TEA708~8-[3]
TiCl₄/MgCl₂/DIBPTEA/DCPDMS707->95
TiCl₄/MgCl₂/Phthalate (B1215562)TEA/Silane70--High[3]
Post-phthalate ZNTEA/N-donor58-948Varies with temp.-[4]

DIBP: Diisobutyl phthalate, DCPDMS: Dicyclopentyldimethoxysilane, TEA: Triethylaluminum

Metallocene Catalysts

Metallocene catalysts, developed later, are homogeneous single-site catalysts consisting of a transition metal (typically zirconium or titanium) sandwiched between two cyclopentadienyl (B1206354) ligands. They offer precise control over the polymer's microstructure, leading to polypropylenes with narrow molecular weight distributions (MWD), improved clarity, and enhanced chemical resistance.[5] The properties of the resulting polymer can be tailored by modifying the ligand structure of the metallocene.[5]

Mechanism: The polymerization mechanism is similar to the Ziegler-Natta process, involving coordination of the this compound monomer to the cationic metal center followed by migratory insertion. The stereochemistry of the polymer is controlled by the geometry of the metallocene ligands.

Metallocene_Polymerization Metallocene_Precatalyst Metallocene Precatalyst (e.g., ZrCl₂) Active_Cation Active Cationic Metallocene Species Metallocene_Precatalyst->Active_Cation Activation MAO MAO (Co-catalyst) MAO->Active_Cation Coordination This compound Coordination Active_Cation->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Propagation This compound This compound This compound->Coordination

Quantitative Data: Metallocene Catalysts

Metallocene CatalystCo-catalystTemp. (°C)Activity (kg PP/mol Zr·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Me₂Si(Ind)₂ZrCl₂ on RHA-SiO₂MAO (0.4 wt%)554142.7~120,0002.5[6][7]
C₂H₄(Ind)₂ZrCl₂ on RHA-SiO₂MAO (0.4 wt%)55~3540~40,0002.0[6][7]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂Borate/TIBA5011.07 x 10⁶ (g/molMt·h)--[8]
rac-Et(Ind)₂ZrCl₂Borate/TIBA50---[8]

RHA: Rice Husk Ash, MAO: Methylaluminoxane, PDI: Polydispersity Index, TIBA: Triisobutylaluminum

This compound Hydroformylation

Hydroformylation, or the oxo process, is a key industrial method for producing aldehydes from alkenes. In the case of this compound, it yields a mixture of n-butyraldehyde and isobutyraldehyde. This reaction is typically catalyzed by cobalt or rhodium complexes.[9][10] Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are more active and selective towards the linear aldehyde product compared to cobalt catalysts.[10]

Mechanism (Rhodium-based): The generally accepted mechanism for rhodium-catalyzed hydroformylation (Heck-Breslow cycle) involves the following steps:

  • Ligand Dissociation: A phosphine ligand dissociates from the rhodium complex to create a vacant coordination site.

  • Olefin Coordination: this compound coordinates to the rhodium center.

  • Migratory Insertion: The coordinated this compound inserts into the rhodium-hydride bond, forming a rhodium-alkyl species.

  • CO Coordination: A molecule of carbon monoxide coordinates to the rhodium complex.

  • CO Insertion: The coordinated CO inserts into the rhodium-alkyl bond, forming a rhodium-acyl species.

  • Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium center.

  • Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.

Hydroformylation_Cycle Catalyst HRh(CO)(PPh₃)₂ Coordination This compound Coordination Catalyst->Coordination Insertion Migratory Insertion Coordination->Insertion Alkyl Rh-Alkyl Complex Insertion->Alkyl CO_Insertion CO Insertion Alkyl->CO_Insertion Acyl Rh-Acyl Complex CO_Insertion->Acyl H2_Addition H₂ Oxidative Addition Acyl->H2_Addition Elimination Reductive Elimination H2_Addition->Elimination Elimination->Catalyst Catalyst Regeneration Aldehyde Butyraldehyde Elimination->Aldehyde This compound This compound This compound->Coordination CO CO CO->CO_Insertion H2 H₂ H2->H2_Addition

Quantitative Data: Hydroformylation Catalysts

CatalystLigandTemp. (°C)Pressure (bar)This compound Conv. (%)Aldehyde Select. (%)n/i RatioReference
RhodiumTPP90-110->85>95~10:1[10]
Rh(acac)(CO)₂TPPTS55120-140--4.3-4.5[5]
Cobalt CarbonylNone110-15035-100Varies--[11]
Cationic Co(II)Bisphosphine--High Activity-Low for linear alkenes[12]

TPP: Triphenylphosphine, TPPTS: Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt

This compound Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. For this compound, this typically refers to self-metathesis to produce ethylene (B1197577) and 2-butene. This reaction is catalyzed by transition metal carbene complexes, most notably Grubbs' catalysts, which are based on ruthenium.[13][14]

Mechanism (Chauvin Mechanism): The widely accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene intermediate and the olefin.

  • Initiation: The catalyst reacts with the olefin to form a metallacyclobutane intermediate.

  • Cycloreversion: The metallacyclobutane ring opens to form a new metal-carbene and a new olefin.

  • Propagation: The newly formed metal-carbene reacts with another olefin molecule, entering a catalytic cycle that produces the metathesis products.

Olefin_Metathesis Catalyst [Ru]=CHR¹ (Grubbs' Catalyst) Cycloaddition [2+2] Cycloaddition Catalyst->Cycloaddition Alkene R²CH=CHR³ (this compound) Alkene->Cycloaddition Metallacyclobutane Metallacyclobutane Intermediate Cycloaddition->Metallacyclobutane Cycloreversion [2+2] Cycloreversion Metallacyclobutane->Cycloreversion New_Carbene [Ru]=CHR² Cycloreversion->New_Carbene New_Alkene R¹CH=CHR³ Cycloreversion->New_Alkene New_Carbene->Cycloaddition Catalytic Cycle

Quantitative Data: this compound Metathesis

CatalystReaction TypeTemperature (°C)PressureProductsYield/SelectivityReference
W/SiO₂Ethene + 2-Butene to this compound250-400-This compoundVaries[2]
MoO₃/Al₂O₃1-Hexene + Ethene to this compound1503 bar C₂H₄This compound~60% conversion[15]
Grubbs' 2nd Gen.ADMET Polymerization120-PolyesterMₙ up to 12,000 Da[16][17]
Mesoporous Tungsten2-Butene to this compound500-This compound, Ethylene, etc.19.72% this compound Yield[18]

ADMET: Acyclic Diene Metathesis

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the key reactions discussed.

Slurry Polymerization of this compound (Ziegler-Natta)

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Co-catalyst (e.g., Triethylaluminum, TEA)

  • External donor (e.g., an alkoxysilane)

  • This compound (polymerization grade)

  • Hydrogen (for molecular weight control)

  • Solvent (e.g., hexane (B92381) or liquid this compound)

  • Quenching agent (e.g., acidified methanol)

Apparatus:

  • A high-pressure stainless-steel reactor (e.g., 1-6.5 L) equipped with a stirrer, temperature and pressure controls, and injection ports for catalyst and monomer.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove all moisture and oxygen.

  • Solvent and Co-catalyst Addition: The solvent (if not liquid this compound) and the co-catalyst/external donor mixture are added to the reactor.

  • Pressurization and Temperature Control: The reactor is pressurized with this compound and hydrogen to the desired levels, and the temperature is stabilized.

  • Catalyst Injection: The Ziegler-Natta catalyst, typically as a slurry in a hydrocarbon solvent, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, with this compound fed continuously to maintain a constant pressure.

  • Termination: The polymerization is terminated by venting the reactor and adding a quenching agent.

  • Product Recovery: The polymer is collected, washed to remove catalyst residues, and dried.

Homogeneous Polymerization of this compound (Metallocene)

Materials:

  • Metallocene precatalyst (e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)[8]

  • Co-catalyst/activator (e.g., Methylaluminoxane (MAO) or a borate)[8]

  • This compound (polymerization grade)

  • Solvent (e.g., toluene)

  • Quenching agent (e.g., acidified methanol)

Apparatus:

  • A glass or stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and a system for continuous monomer supply.[8]

Procedure:

  • Reactor Preparation: The reactor is baked under vacuum and purged with an inert gas.

  • Solvent and Co-catalyst Addition: The solvent and co-catalyst are added to the reactor and saturated with this compound at the desired pressure.

  • Catalyst Injection: The metallocene catalyst, dissolved in a suitable solvent, is injected to start the polymerization.

  • Polymerization: The reaction is maintained at a constant temperature and pressure for the desired duration.

  • Termination and Recovery: The reaction is quenched, and the polymer is precipitated, washed, and dried.

This compound Hydroformylation (Rhodium-based)

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine, TPP)

  • This compound

  • Synthesis gas (CO/H₂ mixture)

  • Solvent (e.g., toluene (B28343) or a higher boiling point aldehyde)

Apparatus:

  • A high-pressure autoclave equipped with a stirrer, gas inlet and outlet, and a sampling system.

Procedure:

  • Catalyst Preparation: The rhodium precursor and the phosphine ligand are dissolved in the solvent inside the reactor under an inert atmosphere.

  • Pressurization: The reactor is pressurized with the CO/H₂ mixture to the desired pressure.

  • Reaction Initiation: The reactor is heated to the reaction temperature, and this compound is introduced.

  • Reaction Monitoring: The reaction progress is monitored by gas uptake and/or by analyzing liquid samples via gas chromatography.

  • Product Recovery: After the reaction, the reactor is cooled and depressurized. The aldehyde products are separated from the catalyst solution, typically by distillation.

This compound Metathesis (Grubbs' Catalyst)

Materials:

  • Grubbs' catalyst (e.g., 1st or 2nd generation)

  • This compound or other olefinic substrate

  • Solvent (e.g., dichloromethane, toluene)

Apparatus:

  • Standard laboratory glassware (e.g., Schlenk flask) under an inert atmosphere.

Procedure:

  • Setup: The reaction vessel is charged with the olefinic substrate and solvent under an inert atmosphere.

  • Catalyst Addition: The Grubbs' catalyst is added to the solution.

  • Reaction: The reaction mixture is stirred at the desired temperature. For reactions that produce a gaseous byproduct like ethylene, a continuous flow of inert gas can be bubbled through the solution to drive the equilibrium.[13]

  • Quenching and Purification: The reaction is quenched (e.g., with ethyl vinyl ether), and the product is purified by standard techniques such as column chromatography.

References

The Elusive Quest for Novel Propylene Derivatives in Drug Discovery: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in identifying novel chemical scaffolds for therapeutic intervention, a comprehensive review of the current scientific and patent literature reveals a notable scarcity of research focused on the discovery and development of novel propylene (B89431) derivatives as a distinct class of bioactive molecules. While the this compound structural motif is present in numerous biologically active compounds, there does not appear to be a concerted effort to explore this compound derivatives as a unique chemical space for drug discovery in the way that other scaffolds, such as kinase inhibitors or natural product derivatives, are investigated. This technical guide will, therefore, pivot to an analysis of the existing landscape, examining the roles that this compound and its immediate derivatives play in pharmacology and highlighting the challenges and potential opportunities that may exist for future exploration.

This compound and its Immediate Derivatives in a Pharmacological Context

The term "this compound derivatives" in the context of drug discovery can be interpreted in several ways. It could refer to small molecules where a this compound (or propenyl) group is a key pharmacophoric feature, or it could encompass a broader range of compounds synthesized from this compound as a starting material. An examination of the available literature indicates that the latter is more common, though these molecules are not typically classified as "this compound derivatives" in their final therapeutic form.

This compound glycol (PG), a diol derivative of this compound, is perhaps the most pharmacologically relevant simple this compound derivative. However, its role is overwhelmingly that of an excipient—a vehicle for drug delivery, a solubilizing agent, and a stabilizer in a wide array of pharmaceutical formulations. While some studies have explored the intrinsic biological activities of PG, such as its antiviral properties, it is not being actively developed as a lead compound for new therapeutics.

This compound oxide, a highly reactive epoxide, is a critical industrial intermediate used in the synthesis of a vast number of chemicals, including this compound glycol and polythis compound. Due to its reactivity and toxicity profile, including carcinogenic potential, it is not considered a viable scaffold for direct therapeutic development.

Challenges in the Development of Novel this compound Derivatives

Several factors may contribute to the apparent lack of focus on novel this compound derivatives in drug discovery:

  • Limited Chemical Diversity: The simple, aliphatic nature of the this compound backbone offers limited opportunities for generating the vast chemical diversity typically required for high-throughput screening and lead optimization.

  • Metabolic Instability: The double bond in this compound-containing compounds can be susceptible to metabolic oxidation, potentially leading to the formation of reactive intermediates such as epoxides. This can result in undesirable toxicity and a poor pharmacokinetic profile.

  • Lack of a Clear Biological Rationale: There is no well-defined biological target or pathway that is known to be specifically modulated by simple this compound derivatives, which would otherwise drive research in this area.

Experimental Protocols: A Case Study in the Synthesis of a this compound-Containing Scaffold

While novel this compound derivatives as a distinct class are not prevalent, this compound-containing building blocks are utilized in the synthesis of more complex molecules. The following is a generalized protocol for the incorporation of a this compound moiety into a larger scaffold, a common step in medicinal chemistry.

Objective: To synthesize a substituted quinoline (B57606) with a C-3 allyl (this compound) group via a Suzuki cross-coupling reaction.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 3-allylquinoline.

Data Presentation: A Hypothetical Scenario

Given the lack of concrete examples of novel this compound derivatives in advanced development, we present a hypothetical data table that would be used to summarize the in vitro activity of a theoretical series of this compound-linked kinase inhibitors.

Compound IDThis compound Linker ModificationTarget KinaseIC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
PRO-001(E)-but-2-en-1-ylKinase A15>10,0005,200
PRO-002(Z)-but-2-en-1-ylKinase A250>10,0008,900
PRO-003Pent-3-en-2-ylKinase A88,5004,100
PRO-0042-methylallylKinase A59,2003,500

Table 1: Hypothetical in vitro profiling data for a series of this compound-linked kinase inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and evaluation of a novel chemical entity, which would be applicable to any future discovery of a bioactive this compound derivative.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation start Starting Materials reaction Chemical Synthesis (e.g., Cross-Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., Enzyme Assay) characterization->in_vitro Test Compound cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based in_vivo In Vivo Studies (e.g., Animal Models) cell_based->in_vivo

A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Inhibitor Hypothetical this compound Derivative Inhibitor Inhibitor->PI3K

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery.

Conclusion and Future Outlook

The discovery of novel this compound derivatives as a distinct class of therapeutic agents remains an underexplored area of medicinal chemistry. The inherent challenges associated with this chemical scaffold, including limited diversity and potential metabolic liabilities, may have directed research efforts towards more promising areas. However, the vastness of chemical space and the continual need for new drugs mean that the potential of this compound derivatives cannot be entirely dismissed. Future research could focus on the use of this compound linkers to constrain the conformation of more complex molecules or on the development of novel bioisosteres that incorporate the this compound motif. For now, the field remains open for pioneering researchers to establish the therapeutic potential of this fundamental chemical building block.

Propylene: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431), a readily available and cost-effective petrochemical feedstock, serves as a cornerstone in the chemical industry. Beyond its large-scale polymerization to polythis compound, its rich reactivity makes it an invaluable C3 building block for the synthesis of a diverse array of fine chemicals, pharmaceuticals, and complex molecular architectures. This guide provides a technical overview of key synthetic transformations involving this compound, focusing on methodologies and data relevant to the research and development laboratory.

Allylic C-H Functionalization: Direct Valorization of a Simple Alkene

Direct functionalization of the allylic C-H bonds of this compound represents a highly atom-economical approach to introduce complexity. Recent advances in transition metal catalysis have enabled the direct coupling of this compound with various electrophiles.

A notable development is the use of cationic iron dicarbonyl complexes for the allylic C-H functionalization of this compound.[1][2][3][4][5][6][7] This method allows for the direct formation of C-C bonds at the allylic position under catalytic conditions.[1]

Iron-Catalyzed Allylic C-C Coupling with Aldehydes

This reaction facilitates the direct allylation of carbonyl electrophiles using this compound gas.[8] The use of a specifically designed cyclopentadienyliron dicarbonyl complex is crucial for the reaction's success.[1][5]

Experimental Protocol: General Procedure for Iron-Catalyzed Allylic C-H Functionalization of this compound with Aldehydes [2][7]

  • Catalyst Preparation: In a nitrogen-filled glovebox, the iron catalyst precursor (e.g., [Cp¹Fe(CO)₂(THF)]⁺BF₄⁻, 5 mol%) and the aldehyde substrate (0.2 mmol) are added to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent and Base Addition: Dichloromethane (1.0 mL) is added, followed by a hindered base such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (0.4 mmol, 2.0 equiv.).

  • Reaction Setup: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The vial is then connected to a balloon or bladder filled with this compound gas (1 atm).

  • Reaction Execution: The reaction mixture is stirred at room temperature (23 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol product.

Table 1: Iron-Catalyzed Allylic Functionalization of this compound with Various Aldehydes [2][7]

EntryAldehydeCatalyst Loading (mol%)BaseTime (h)Yield (%)
1Benzaldehyde5TMP1285
24-Methoxybenzaldehyde5TMP1278
34-Trifluoromethylbenzaldehyde5TMP2492
42-Naphthaldehyde5TMP2488
5Cinnamaldehyde5TMP1265

Yields are for the isolated product.

Allylic_CH_Functionalization cluster_reactants Reactants This compound This compound catalyst [Fe]-Catalyst This compound->catalyst Coordination aldehyde R-CHO aldehyde->catalyst product Homoallylic Alcohol catalyst->product Allylic C-H Activation & C-C Bond Formation base Base base->catalyst

Allylic C-H Functionalization Workflow

Asymmetric Dihydroxylation and Epoxidation: Access to Chiral Building Blocks

The synthesis of chiral diols and epoxides from prochiral this compound is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals and natural products. The Sharpless asymmetric dihydroxylation and epoxidation are powerful methods to achieve this with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of 1,2-diols from alkenes.[5][9][10][11][12][13][14][15] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. Commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[5][9][10]

Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation of a Gaseous Alkene (e.g., this compound)

  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a balloon is charged with AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene).

  • Solvent Addition: A 1:1 mixture of tert-butanol (B103910) and water (10 mL per 1 g of AD-mix) is added, and the mixture is stirred at room temperature until all solids dissolve, resulting in a clear, two-phase system.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Alkene Addition: this compound gas is bubbled through the solution for a few minutes to ensure saturation. The gas inlet is then replaced with a stopper, and a balloon of this compound is attached.

  • Reaction Execution: The reaction mixture is stirred vigorously at 0 °C. The reaction progress is monitored by TLC or GC analysis of aliquots. For gaseous alkenes, maintaining a positive pressure of the alkene is crucial.

  • Quenching and Work-up: Upon completion, solid sodium sulfite (B76179) (1.5 g per 1 g of AD-mix) is added, and the mixture is stirred at room temperature for 1 hour. Ethyl acetate (B1210297) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography or distillation.

Table 2: Asymmetric Dihydroxylation of Representative Aliphatic Alkenes [9][16]

AlkeneLigand SystemYield (%)ee (%)
1-HexeneAD-mix-β9797
1-OcteneAD-mix-β9895
trans-2-HexeneAD-mix-β9598
cis-2-HexeneAD-mix-β9035
Allyl acetateAD-mix-β8885

ee = enantiomeric excess

Sharpless_AD This compound This compound ad_mix AD-mix-β (OsO₄, Chiral Ligand, K₃Fe(CN)₆, K₂CO₃) This compound->ad_mix diol Chiral 1,2-Propanediol ad_mix->diol [3+2] Cycloaddition & Hydrolysis solvent t-BuOH/H₂O solvent->ad_mix

Sharpless Asymmetric Dihydroxylation

Wacker-Tsuji Oxidation: Synthesis of Acetone (B3395972)

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[17] For this compound, this reaction provides a direct route to acetone. The industrial Wacker process uses oxygen as the terminal oxidant, while laboratory-scale reactions often employ a co-oxidant like copper(II) chloride to regenerate the active Pd(II) catalyst.[18]

Experimental Protocol: General Procedure for Wacker-Tsuji Oxidation of this compound [2]

  • Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, palladium(II) chloride (5-10 mol%) and copper(I) chloride (1-2 equivalents) are dissolved in a mixture of DMF and water (e.g., 7:1 v/v).

  • Oxygenation: The flask is evacuated and backfilled with oxygen (1 atm) from a balloon. The mixture is stirred vigorously for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Alkene Addition: The flask is cooled to room temperature. This compound gas is then bubbled through the catalyst solution. A balloon of this compound is attached to maintain a positive pressure.

  • Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by GC).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium (B1175870) chloride (to remove copper salts), followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting acetone can be further purified by distillation.

Table 3: Wacker-Tsuji Oxidation of Terminal Alkenes

AlkenePd CatalystCo-oxidantSolventTemperature (°C)Yield of Methyl Ketone (%)
1-OctenePdCl₂ (10 mol%)CuCl (2 eq)DMF/H₂O6085
1-DecenePdCl₂ (5 mol%)CuCl (1 eq)DMA/H₂O2590
AllylbenzenePdCl₂ (10 mol%)CuCl (2 eq)DMF/H₂O5078

DMA = Dimethylacetamide

Wacker_Tsuji This compound This compound pdcl2 PdCl₂ (cat.) This compound->pdcl2 acetone Acetone pdcl2->acetone Nucleophilic Attack & β-Hydride Elimination cucl2 CuCl₂ (reoxidant) cucl2->pdcl2 Regenerates Pd(II) o2 O₂ (terminal oxidant) o2->cucl2 Regenerates Cu(II) h2o H₂O h2o->pdcl2

Wacker-Tsuji Oxidation Catalytic Cycle

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][19][20][21][22][23][24][25] While challenging with gaseous alkenes like this compound due to handling and solubility issues, specialized conditions can be employed. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[19][21]

Experimental Protocol: Representative Procedure for the Heck Reaction of this compound with an Aryl Iodide [23]

  • Reaction Setup: A high-pressure reaction vessel (e.g., a Parr autoclave) is charged with the aryl iodide (1.0 equiv.), palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: An appropriate solvent such as acetonitrile, DMF, or NMP is added.

  • Alkene Addition: The vessel is sealed, purged with nitrogen, and then charged with liquid this compound (condensed at low temperature) or pressurized with this compound gas to the desired pressure.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred for several hours.

  • Work-up and Purification: After cooling to room temperature and venting the excess this compound, the reaction mixture is filtered to remove palladium black. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography or distillation.

Table 4: General Conditions for the Heck Reaction [19][21]

ParameterTypical Conditions
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, NaOAc
Solvent Acetonitrile, DMF, NMP
Temperature 80 - 140 °C
Aryl Halide Reactivity I > Br > OTf >> Cl

Hydroformylation: Synthesis of Butanals

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[26][27][28][29][30] In the case of this compound, this reaction yields a mixture of n-butanal and isobutanal. The regioselectivity of the reaction is a critical aspect and can be controlled by the choice of catalyst and ligands.[29][31][32] Rhodium-based catalysts are commonly used for their high activity and selectivity under milder conditions compared to cobalt catalysts.[21][28][30]

Experimental Protocol: Representative Laboratory-Scale Hydroformylation of this compound [26]

  • Catalyst Preparation: In a glovebox, a high-pressure autoclave equipped with a magnetic stirrer is charged with the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂, 0.01-0.1 mol%) and a phosphine ligand (e.g., triphenylphosphine).

  • Solvent and Alkene Addition: A degassed solvent (e.g., toluene) is added. The autoclave is sealed, removed from the glovebox, and cooled in a dry ice/acetone bath. A known amount of liquid this compound is then added.

  • Syngas Addition: The autoclave is connected to a cylinder of synthesis gas (a mixture of CO and H₂) and pressurized to the desired pressure (e.g., 10-50 atm).

  • Reaction Execution: The reaction vessel is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The pressure is maintained by adding syngas as it is consumed.

  • Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and the excess gas is carefully vented. The reaction mixture is analyzed by GC or NMR to determine the conversion and the ratio of n-butanal to isobutanal. The products can be isolated by distillation.

Table 5: Regioselectivity in the Hydroformylation of Terminal Alkenes [29][31]

AlkeneCatalyst/LigandTemperature (°C)Pressure (bar)n:iso ratio
1-HexeneRh/PPh₃100203:1
1-OcteneRh/P(OPh)₃1005010:1
1-DeceneRh/BISBI1204030:1

n:iso refers to the ratio of the linear to the branched aldehyde product. BISBI = 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl.

Hydroformylation This compound This compound catalyst [Rh]-Catalyst This compound->catalyst syngas CO + H₂ syngas->catalyst n_butanal n-Butanal catalyst->n_butanal Linear Addition iso_butanal iso-Butanal catalyst->iso_butanal Branched Addition

Hydroformylation of this compound

Conclusion

This compound's utility in organic synthesis extends far beyond its role as a monomer for polymerization. The reactions highlighted in this guide demonstrate its versatility as a C3 building block for constructing complex molecules with high levels of control over stereochemistry and regiochemistry. For researchers in drug discovery and fine chemical synthesis, the continued development of novel catalytic methods for this compound functionalization will undoubtedly open new avenues for innovation.

References

The Evolution of Polypropylene: A Technical Guide to its Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (B1209903) (PP), a synthetic resin created through the polymerization of This compound (B89431), has become one of the most widely used thermoplastics globally due to its exceptional versatility, durability, and cost-effectiveness. Its applications span a vast range of industries, from packaging and textiles to automotive components and medical devices. This technical guide provides a comprehensive chronological overview of the pivotal research and development milestones that have shaped our understanding and utilization of polythis compound. We will delve into the core scientific advancements, from its initial discovery to the revolutionary catalyst technologies that have enabled the precise tailoring of its properties. This document is intended to serve as a detailed resource, offering insights into the experimental methodologies and the fundamental chemical principles that underpin the synthesis and characterization of this remarkable polymer.

Chronological Development of Polythis compound Research

The journey of polythis compound from a laboratory curiosity to a global commodity is a testament to the ingenuity and perseverance of scientists in the field of polymer chemistry. The timeline below highlights the key breakthroughs in its development.

1951: The Dawn of Polythis compound The story of polythis compound begins with the pioneering work of J. Paul Hogan and Robert Banks, chemists at Phillips Petroleum. While investigating catalysts for the production of high-octane gasoline, they serendipitously discovered that a nickel oxide-based catalyst could polymerize this compound into a crystalline, solid polymer. This marked the first synthesis of polythis compound, although the initial material had limited practical applications.

1954: The Advent of Stereospecific Polymerization A monumental leap in polythis compound research occurred with the independent discoveries of German chemist Karl Ziegler and Italian chemist Giulio Natta. Building upon Ziegler's earlier work with organometallic catalysts for polyethylene, Natta and his team discovered that a combination of titanium tetrachloride (TiCl₄) and a trialkylaluminum compound could polymerize this compound to create a highly ordered, crystalline polymer with exceptional properties. This new form of polythis compound was termed "isotactic" due to the regular arrangement of its methyl groups along the polymer chain. For their groundbreaking work on catalysts for polymer synthesis, Ziegler and Natta were jointly awarded the Nobel Prize in Chemistry in 1963.[1][2]

1957: Commercialization and the Rise of Ziegler-Natta Catalysts Following Natta's discovery, the Italian company Montecatini began the first commercial production of isotactic polythis compound. The catalysts used in this process became known as Ziegler-Natta (ZN) catalysts. The first-generation ZN catalysts, typically based on α-TiCl₃ and diethylaluminum chloride (Al(C₂H₅)₂Cl), had relatively low activity and stereospecificity, necessitating a post-polymerization step to remove catalyst residues and atactic (non-crystalline) byproducts.

The 1960s and 1970s: Evolution of Ziegler-Natta Catalysts The subsequent decades saw significant advancements in Ziegler-Natta catalyst technology, leading to the development of second and third-generation catalysts. These new catalysts, often supported on magnesium chloride (MgCl₂), exhibited dramatically higher activity and stereospecificity. The use of internal and external electron donors, such as esters and silanes, allowed for greater control over the polymer's microstructure and properties. This led to the production of polythis compound with improved stiffness, impact resistance, and clarity.

The 1980s: The Metallocene Revolution A new era in polythis compound synthesis began with the development of metallocene catalysts. These single-site catalysts, typically composed of a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl (B1206354) ligands, offered unprecedented control over the polymerization process. Activated by methylaluminoxane (B55162) (MAO), metallocene catalysts could produce polythis compound with a very narrow molecular weight distribution and highly uniform comonomer incorporation.[3][4][5][6][7][8][9] This level of precision enabled the creation of polythis compound with tailored properties, including enhanced softness, clarity, and elasticity. Furthermore, specific metallocene catalysts were designed to produce syndiotactic polythis compound, where the methyl groups alternate in a regular fashion on opposite sides of the polymer chain, leading to a different set of material properties.[10][11]

The 1990s to Present: Advanced Catalysts and Beyond The fourth and subsequent generations of Ziegler-Natta catalysts continued to evolve, offering even higher performance and eliminating the need for phthalate-based internal donors in some cases.[12][13][14][15][16][17] Concurrently, the field of metallocene catalysis has matured, with the development of a wide array of catalyst structures that allow for the synthesis of a diverse range of polythis compound grades, including elastomers and plastomers.[18] Current research focuses on developing non-phthalate Ziegler-Natta catalysts, improving the efficiency of metallocene systems, and exploring bio-based routes for this compound production to enhance the sustainability of polythis compound.[19]

Quantitative Data on Polythis compound Properties

The evolution of catalyst technology has had a profound impact on the achievable properties of polythis compound. The following tables summarize typical quantitative data for polythis compound produced with different catalyst systems.

Table 1: Evolution of Typical Properties of Isotactic Polythis compound Homopolymers

PropertyFirst-Generation Ziegler-Natta (ca. 1960s)Fourth-Generation Ziegler-Natta (ca. 1990s-2000s)Metallocene (ca. 1990s-2000s)
Tensile Strength (MPa) 30 - 3534 - 3830 - 40
Flexural Modulus (GPa) 1.2 - 1.51.5 - 2.01.4 - 1.8
Melting Point (°C) 160 - 165162 - 168145 - 160
Izod Impact Strength (J/m) 20 - 4030 - 5025 - 60
Molecular Weight Distribution (Mw/Mn) 5 - 104 - 82 - 3
Isotacticity Index (%) 85 - 92> 95> 98

Table 2: Comparison of Properties for Different Polythis compound Types (Modern Catalysts)

PropertyIsotactic PP (Ziegler-Natta)Isotactic PP (Metallocene)Syndiotactic PP (Metallocene)Atactic PP
Density (g/cm³) 0.90 - 0.910.90 - 0.910.88 - 0.90~0.86
Tensile Strength (MPa) 34 - 3830 - 4015 - 25Low
Melting Point (°C) 162 - 168145 - 160125 - 135Amorphous
Crystallinity (%) 60 - 7050 - 6030 - 400
Clarity Opaque to TranslucentHigh ClarityHigh ClarityTransparent

Key Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of isotactic and syndiotactic polythis compound, reflecting the core catalyst technologies discussed.

Experimental Protocol 1: Synthesis of Isotactic Polythis compound using a Ziegler-Natta Catalyst

Objective: To synthesize isotactic polythis compound via slurry polymerization using a fourth-generation Ziegler-Natta catalyst.

Materials:

  • Catalyst: A commercially available fourth-generation MgCl₂-supported TiCl₄ catalyst.

  • Co-catalyst: Triethylaluminum (TEAL) as a solution in heptane (B126788).

  • External Donor: Cyclohexylmethyldimethoxysilane (CMMS) as a solution in heptane.

  • Monomer: Polymerization-grade this compound.

  • Solvent: Anhydrous heptane.

  • Quenching Agent: Isopropanol (B130326) containing 5% HCl.

  • Apparatus: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and ports for the introduction of reactants. All glassware should be oven-dried and cooled under a nitrogen atmosphere.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: 500 mL of anhydrous heptane is introduced into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 70 °C).

  • A specific amount of the TEAL solution (e.g., to achieve an Al/Ti molar ratio of 250) is injected into the reactor, followed by the addition of the CMMS solution (e.g., to achieve an Al/Si molar ratio of 10).

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst in heptane (e.g., 10 mg of catalyst) is injected into the reactor to initiate polymerization.

  • Polymerization: this compound is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 1 hour) with vigorous stirring.

  • Termination and Quenching: The this compound feed is stopped, and the reactor is vented. The polymerization is terminated by injecting 20 mL of the isopropanol/HCl mixture into the reactor.

  • Polymer Isolation and Purification: The polymer slurry is stirred for 30 minutes and then filtered. The collected polythis compound powder is washed repeatedly with isopropanol and then with distilled water to remove catalyst residues.

  • Drying: The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.

Experimental Protocol 2: Synthesis of Syndiotactic Polythis compound using a Metallocene Catalyst

Objective: To synthesize syndiotactic polythis compound using a homogeneous metallocene catalyst system.

Materials:

  • Pre-catalyst: A suitable syndiospecific metallocene catalyst, such as diphenylmethylene(cyclopentadienyl)(fluorenyl)zirconium dichloride ([Ph₂C(Cp)(Flu)]ZrCl₂).[11]

  • Co-catalyst/Activator: Methylaluminoxane (MAO) as a solution in toluene (B28343).

  • Monomer: Polymerization-grade this compound.

  • Solvent: Anhydrous toluene.

  • Quenching Agent: Acidified methanol (B129727) (5% HCl).

  • Apparatus: A glass-lined or stainless-steel pressure reactor equipped with a magnetic stirrer, temperature and pressure control, and a septum for injections. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Procedure:

  • Reactor Setup: The reactor is assembled, thoroughly dried, and purged with argon or nitrogen.

  • Solvent and Co-catalyst: 100 mL of anhydrous toluene is transferred to the reactor, followed by the injection of a specific volume of the MAO solution (e.g., to achieve an Al/Zr molar ratio of 2000). The solution is stirred and brought to the desired polymerization temperature (e.g., 50 °C).

  • Monomer Saturation: The reactor is pressurized with this compound to the desired pressure (e.g., 2 bar), and the solvent is allowed to become saturated with the monomer while stirring.

  • Catalyst Injection: The metallocene pre-catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) while maintaining constant pressure by continuously feeding this compound.

  • Termination: The polymerization is quenched by injecting 10 mL of acidified methanol.

  • Polymer Precipitation and Washing: The polymer precipitates from the solution. The solid polymer is collected by filtration and washed extensively with methanol to remove the catalyst residues and unreacted MAO.

  • Drying: The resulting syndiotactic polythis compound is dried in a vacuum oven at 50 °C until a constant weight is achieved.

Signaling Pathways and Experimental Workflows

The stereochemical outcome and properties of polythis compound are intricately linked to the structure of the catalyst's active site and the mechanism of polymerization. The following diagrams, rendered in DOT language, illustrate the fundamental catalytic cycles for Ziegler-Natta and metallocene systems.

Ziegler-Natta Catalysis for Isotactic Polythis compound

Ziegler_Natta_Catalysis catalyst Active Ti Center on MgCl₂ Support activation Catalyst Activation catalyst->activation cocatalyst Al(C₂H₅)₃ (TEAL) cocatalyst->activation Alkylates active_site Alkyl-Titanium Active Site [Ti-R] activation->active_site Forms coordination π-Complex Formation active_site->coordination This compound This compound Monomer This compound->coordination complex This compound Coordinated to Ti Center coordination->complex Leads to insertion Migratory Insertion complex->insertion Undergoes growing_chain Growing Polymer Chain [Ti-(CH₂-CH(CH₃))n-R] insertion->growing_chain Chain Elongation growing_chain->coordination Repeats Cycle termination Chain Termination (e.g., β-H elimination) growing_chain->termination Can undergo termination->active_site Regenerates (or deactivates) polymer Isotactic Polythis compound termination->polymer

Caption: Ziegler-Natta catalytic cycle for isotactic polythis compound synthesis.

Metallocene Catalysis for Syndiotactic Polythis compound

Metallocene_Catalysis precatalyst Metallocene Pre-catalyst [L₂ZrCl₂] activation Catalyst Activation precatalyst->activation mao Methylaluminoxane (MAO) mao->activation Activates cationic_catalyst Cationic Active Site [L₂Zr-CH₃]⁺ activation->cationic_catalyst Generates coordination Monomer Coordination cationic_catalyst->coordination This compound This compound Monomer This compound->coordination complex Coordinated This compound coordination->complex insertion 1,2-Insertion complex->insertion growing_chain Growing Polymer Chain [L₂Zr-(CH(CH₃)-CH₂)n-CH₃]⁺ insertion->growing_chain chain_oscillation Chain Oscillation/ Site Isomerization growing_chain->chain_oscillation After insertion termination Chain Termination (e.g., to Al) growing_chain->termination chain_oscillation->coordination Allows next monomer with opposite face polymer Syndiotactic Polythis compound termination->polymer

Caption: Metallocene catalytic cycle for syndiotactic polythis compound synthesis.

Conclusion

The chronological development of polythis compound research is a compelling narrative of scientific discovery and technological innovation. From its serendipitous discovery to the sophisticated catalyst systems of today, the journey has been marked by a relentless pursuit of greater control over the polymer's molecular architecture. The advent of Ziegler-Natta catalysts unlocked the potential of stereoregular polythis compound, laying the foundation for a global industry. The subsequent emergence of metallocene catalysts provided an even finer level of control, enabling the creation of a vast array of polythis compound grades with precisely tailored properties. This technical guide has provided a comprehensive overview of these developments, including quantitative data on the evolution of polythis compound's properties and detailed experimental protocols for its synthesis. The continued exploration of new catalyst technologies and sustainable production methods promises to further expand the horizons of polythis compound, ensuring its place as a cornerstone material in the 21st century.

References

Methodological & Application

Application Notes and Protocols for Propylene Polymerization using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta (Z-N) catalysts have been a cornerstone of the polymer industry since their discovery, enabling the production of stereoregular polymers like isotactic polypropylene (B1209903).[1][2][3] These heterogeneous catalyst systems, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminium), offer high efficiency and control over polymer properties.[1][4] Modern Z-N catalysts are often supported on magnesium dichloride (MgCl2) and utilize internal and external electron donors to enhance stereospecificity, resulting in highly isotactic polythis compound with desirable mechanical properties.[1][5][6]

This document provides detailed application notes and experimental protocols for the polymerization of This compound (B89431) using Ziegler-Natta catalysts, intended for researchers in polymer chemistry and material science.

Data Presentation

Table 1: Ziegler-Natta Catalyst Systems and Components
ComponentExample MaterialFunctionReference
Catalyst Precursor Titanium tetrachloride (TiCl₄)Active center for polymerization.[1][7][1][7]
Support Magnesium dichloride (MgCl₂)Increases catalyst activity and stability.[1][5][1][5]
Cocatalyst Triethylaluminium (Al(C₂H₅)₃, TEAL)Activates the catalyst precursor.[1][7][1][7]
Internal Donor Diisobutyl phthalate (B1215562) (DIBP), Ethyl Benzoate (EB), DiethersControls the stereospecificity of the catalyst.[6][8][6][8]
External Donor Cyclohexylmethyl dimethoxy silane (B1218182) (C-Donor), AminosilanesFurther enhances the stereoselectivity of the polymerization.[8][9][10][8][9][10]
Table 2: Typical this compound Polymerization Conditions and Resulting Polymer Properties
ParameterValueEffect on Polymer PropertiesReference
Polymerization Temperature 60 - 80 °CAffects polymerization rate and polymer stereoregularity.[11][11]
This compound Pressure 5.0 ± 0.1 barInfluences the rate of polymerization.
Hydrogen Concentration 0.03 - 0.3 gControls the molecular weight of the polymer.[12][13][12][13]
[Al]/[Ti] Molar Ratio 250 - 300Affects catalyst activity.[12][12]
[Al]/[External Donor] Molar Ratio 10 - 30Influences stereospecificity.[12][12]
Polymerization Time 1 - 2 hoursDetermines the yield of the polymer.[13][13]
Resulting Isotacticity Index > 95%High isotacticity leads to crystalline polythis compound with high stiffness.[13][14][13][14]
Molecular Weight Distribution (MWD) 5 - 12.3Broad MWD can be achieved with specific catalyst designs.[13][15][13][15]

Experimental Protocols

Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst

This protocol describes the preparation of a fourth-generation Ziegler-Natta catalyst with an internal donor.

Materials:

  • Magnesium ethoxide (Mg(OC₂H₅)₂)

  • Titanium tetrachloride (TiCl₄)

  • Diisobutyl phthalate (DIBP) as internal donor

  • Chlorobenzene (B131634) (anhydrous)

  • n-Hexane (anhydrous)

  • Mineral oil (anhydrous)

  • Three-necked jacketed glass reactor with a mechanical stirrer

  • Schlenk line and nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, add magnesium ethoxide and a portion of chlorobenzene to the three-necked reactor.

  • Slowly add a mixture of TiCl₄ and the remaining chlorobenzene to the reactor while stirring. The Mg/Ti molar ratio should be approximately 0.085.

  • Add the internal donor, diisobutyl phthalate (DIBP), to the mixture. The molar ratio of DIBP to Mg(OC₂H₅)₂ can be varied (e.g., 0.28, 0.32, 0.36) to control the donor incorporation.

  • Heat the mixture to 120 °C and stir for 45 minutes.

  • Stop stirring, allow the solid to settle, and then siphon off the supernatant liquid.

  • Treat the solid again with a TiCl₄/chlorobenzene mixture (1:1 v/v) at 120 °C for 45 minutes.

  • Separate the solid product by settling and decantation of the supernatant liquid.

  • Wash the solid catalyst four times with 100 mL portions of n-hexane.

  • Dry the catalyst under a nitrogen stream and store it as a slurry in dried mineral oil.

Protocol 2: this compound Polymerization

This protocol outlines the slurry polymerization of this compound in a stainless-steel autoclave.

Materials:

  • Prepared Ziegler-Natta catalyst slurry

  • Triethyl aluminum (TEAL) solution (e.g., 10% in hexane)

  • External donor (e.g., cyclohexylmethyl dimethoxy silane, C-Donor)

  • Anhydrous hexane (B92381)

  • This compound (polymerization grade)

  • Hydrogen gas

  • 6.5 L stainless steel autoclave with a stirrer

Procedure:

  • Thoroughly dry the autoclave and purge with nitrogen.

  • Add 2000 mL of anhydrous hexane to the autoclave under a nitrogen atmosphere.

  • Introduce the desired amount of triethyl aluminum (TEAL) as a scavenger and cocatalyst. A typical Al/Ti molar ratio is 250.

  • Add the external donor. The Al/Donor molar ratio is typically around 30.

  • Inject the Ziegler-Natta catalyst slurry into the autoclave.

  • Introduce a calculated volume of hydrogen gas to control the polymer's molecular weight.

  • Pressurize the reactor with this compound gas and raise the temperature to the desired polymerization temperature (e.g., 70 °C).[13]

  • Maintain a constant total pressure (e.g., 5.0 ± 0.1 bar) by continuously feeding this compound.

  • After the desired reaction time (e.g., 1 hour), stop the this compound feed and vent the reactor.

  • Collect the polymer product, wash it with a suitable solvent (e.g., ethanol) to remove catalyst residues, and then dry it in a vacuum oven.

Protocol 3: Characterization of Polythis compound

This section briefly describes common techniques for characterizing the synthesized polythis compound.

  • Isotacticity Index (I.I.): Determined by the amorphous fraction (AF) obtained from Temperature Rising Elution Fractionation (TREF). The I.I. is calculated as (100 – AF) wt%.[16]

  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by Gel Permeation Chromatography (GPC).[16]

  • Crystallinity: Analyzed using Differential Scanning Calorimetry (DSC) by measuring the melting enthalpy.

  • Morphology: The morphology of the catalyst and the resulting polymer particles can be observed using Scanning Electron Microscopy (SEM).[12]

Visualizations

Ziegler-Natta Polymerization Workflow

G Figure 1: Experimental Workflow for this compound Polymerization cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_char Product Characterization reagents Mg(OEt)₂, TiCl₄, Internal Donor reaction Reaction & Treatment reagents->reaction washing Washing & Drying reaction->washing catalyst Z-N Catalyst Slurry washing->catalyst add_catalyst Inject Catalyst catalyst->add_catalyst reactor_prep Autoclave Preparation (N₂ Purge) add_reagents Add Hexane, TEAL, External Donor reactor_prep->add_reagents add_reagents->add_catalyst add_monomer Pressurize with this compound & H₂ add_catalyst->add_monomer polymerize Polymerization at 70°C add_monomer->polymerize terminate Terminate & Vent polymerize->terminate collect_polymer Collect & Dry Polymer terminate->collect_polymer characterization Analyze Properties (GPC, DSC, TREF) collect_polymer->characterization

Caption: Experimental Workflow for this compound Polymerization.

Mechanism of Ziegler-Natta Catalysis

G Figure 2: Simplified Cossee-Arlman Mechanism catalyst Active Center (Ti with vacant site) complex π-Complex Formation catalyst->complex Coordination This compound This compound Monomer This compound->complex insertion Migratory Insertion complex->insertion Insertion into Ti-C bond growing_chain Growing Polymer Chain insertion->growing_chain growing_chain->catalyst Regeneration of active site

Caption: Simplified Cossee-Arlman Mechanism.

Relationship between Catalyst Components and Polymer Properties

G Figure 3: Influence of Catalyst System on Polythis compound Properties cluster_catalyst Catalyst System cluster_conditions Polymerization Conditions cluster_properties Polymer Properties catalyst_precursor TiCl₄ on MgCl₂ activity Catalyst Activity catalyst_precursor->activity internal_donor Internal Donor isotacticity Isotacticity internal_donor->isotacticity mwd Molecular Weight Distribution internal_donor->mwd external_donor External Donor external_donor->isotacticity cocatalyst Cocatalyst (TEAL) cocatalyst->activity temperature Temperature temperature->isotacticity temperature->activity hydrogen Hydrogen mw Molecular Weight hydrogen->mw

Caption: Influence of Catalyst System on Polythis compound Properties.

References

Propane Dehydrogenation to Propylene: A Detailed Guide to Reaction Conditions and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Propane (B168953) dehydrogenation (PDH) is a critical on-purpose technology for the production of polymer-grade propylene (B89431), a key building block for the chemical industry. This document provides a comprehensive overview of the typical reaction conditions for various catalytic systems and detailed protocols for catalyst preparation, characterization, and performance evaluation. The information presented herein is intended to serve as a practical guide for researchers and scientists engaged in the development and optimization of PDH catalysts and processes.

The PDH reaction is a highly endothermic and equilibrium-limited process, necessitating high reaction temperatures (typically 550-650°C) to achieve significant propane conversion.[1][2][3] The reaction is also sensitive to pressure, with lower pressures favoring the forward reaction. Catalyst stability is a major challenge in PDH due to side reactions such as cracking, hydrogenolysis, and coke formation, which lead to deactivation.[4] Consequently, research efforts are focused on developing catalysts with high activity, selectivity, and stability. The most common catalytic systems are based on platinum-tin (Pt-Sn) and chromium oxide (CrOₓ) supported on alumina (B75360) (Al₂O₃), with emerging research into gallium (Ga)-based catalysts.[4][5][6]

Catalytic Systems and Reaction Conditions

The selection of catalyst and reaction conditions is paramount to achieving high this compound yield and maintaining catalyst longevity. The following tables summarize typical quantitative data for various catalytic systems.

Platinum-Based Catalysts

Pt-based catalysts, often promoted with tin (Sn), are widely used in commercial PDH processes like the UOP Oleflex™ process.[1] Tin is known to improve the selectivity to this compound and the catalyst's stability by mitigating side reactions.[7]

Table 1: Typical Reaction Conditions and Performance of Pt-Sn/Al₂O₃ Catalysts

ParameterValueReference(s)
Catalyst Composition 0.5-1.0 wt% Pt, 1.0-3.0 wt% Sn on γ-Al₂O₃[2][4]
Reaction Temperature 580 - 650 °C[1]
Pressure Atmospheric[1]
C₃H₈/H₂ Molar Ratio 1:1 to 1:1.25[4]
Weight Hourly Space Velocity (WHSV) of Propane 1 - 12 h⁻¹[4][8]
Initial Propane Conversion 25 - 57 %[1][2]
This compound Selectivity > 95 %[2][9]
Catalyst Lifetime Requires frequent regeneration[4]
Chromium-Based Catalysts

Chromium oxide-based catalysts are employed in processes such as the CATOFIN® process.[2] These catalysts are generally less expensive than platinum-based systems but can pose environmental concerns related to chromium.[4]

Table 2: Typical Reaction Conditions and Performance of CrOₓ/Al₂O₃ Catalysts

ParameterValueReference(s)
Catalyst Composition 10-20 wt% Cr₂O₃ on γ-Al₂O₃[10][11]
Reaction Temperature 550 - 650 °C[2][12]
Pressure Atmospheric[11]
Weight Hourly Space Velocity (WHSV) of Propane ~1 h⁻¹[12]
Propane Conversion 30 - 50 %[12]
This compound Selectivity 85 - 95 %[11]
Catalyst Lifetime Requires cyclic regeneration[3]
Gallium-Based Catalysts

Gallium-based catalysts are a subject of ongoing research and show promise for high this compound selectivity.[13] They can be used as the primary active phase or as promoters.

Table 3: Typical Reaction Conditions and Performance of Ga-based Catalysts

ParameterValueReference(s)
Catalyst Composition Ga₂O₃ on various supports (Al₂O₃, ZSM-5, SBA-15)
Reaction Temperature 550 - 620 °C[13]
Pressure Atmospheric[13]
Gas Hourly Space Velocity (GHSV) ~4900 h⁻¹[13]
Initial Propane Conversion ~4 - 32 %[13]
This compound Selectivity > 90 %
Catalyst Lifetime Stability is a key research focus

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing catalyst development. The following sections provide step-by-step methodologies for catalyst preparation, characterization, and performance testing.

Protocol 1: Preparation of Pt-Sn/Al₂O₃ Catalyst by Incipient Wetness Impregnation

This protocol describes the synthesis of a typical Pt-Sn/Al₂O₃ catalyst.

Materials:

  • γ-Alumina (γ-Al₂O₃) spheres or extrudates

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation:

    • Calculate the required amounts of H₂PtCl₆·6H₂O and SnCl₂·2H₂O to achieve the desired metal loadings (e.g., 1 wt% Pt and 2 wt% Sn).[2]

    • Dissolve the calculated amount of SnCl₂·2H₂O in a minimal amount of ethanol.[2]

    • Separately, dissolve the calculated amount of H₂PtCl₆·6H₂O in deionized water. The total volume of the final solution should be equal to the pore volume of the γ-Al₂O₃ support.

    • Add the H₂PtCl₆ solution to the SnCl₂ solution and mix thoroughly.

  • Impregnation:

    • Add the impregnation solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

    • Allow the impregnated support to stand at room temperature for 2-4 hours to allow for diffusion of the precursors into the pores.

  • Drying and Calcination:

    • Dry the impregnated catalyst in an oven at 110-120°C overnight.[1]

    • Calcine the dried catalyst in a muffle furnace under a flow of dry air. Ramp the temperature to 500-600°C at a rate of 2-5°C/min and hold for 2-4 hours.[2][13]

G cluster_prep Catalyst Preparation support γ-Al₂O₃ Support impregnation Incipient Wetness Impregnation support->impregnation precursors H₂PtCl₆ & SnCl₂ Solution precursors->impregnation drying Drying (110-120°C) impregnation->drying calcination Calcination (500-600°C) drying->calcination

Figure 1. Workflow for Pt-Sn/Al₂O₃ catalyst preparation.

Protocol 2: Catalyst Characterization

A thorough characterization of the catalyst's physicochemical properties is crucial for understanding its performance.

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases of the support and active metals, and to estimate crystallite size.

  • Procedure:

    • Grind the catalyst sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

    • Analyze the data to identify phases using a reference database (e.g., JCPDS).

2. Temperature-Programmed Desorption of Ammonia (NH₃-TPD):

  • Purpose: To determine the acidity (number and strength of acid sites) of the catalyst.

  • Procedure:

    • Load the catalyst sample (approx. 100 mg) into a quartz reactor.

    • Pre-treat the sample by heating in a flow of inert gas (e.g., He or Ar) to a high temperature (e.g., 500°C) to clean the surface.

    • Cool the sample to a suitable adsorption temperature (e.g., 100°C).

    • Introduce a flow of a gas mixture containing NH₃ (e.g., 5% NH₃ in He) until the surface is saturated.

    • Purge with an inert gas to remove physisorbed NH₃.

    • Heat the sample at a linear rate (e.g., 10°C/min) in a flow of inert gas and monitor the desorption of NH₃ using a thermal conductivity detector (TCD) or a mass spectrometer.

3. Temperature-Programmed Reduction (H₂-TPR):

  • Purpose: To investigate the reducibility of the metal species on the catalyst.

  • Procedure:

    • Load the calcined catalyst sample (approx. 50-100 mg) into a quartz reactor.

    • Pre-treat the sample in an inert gas flow at a moderate temperature to remove moisture.

    • Cool to room temperature.

    • Switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar or N₂).

    • Heat the sample at a linear rate (e.g., 10°C/min) to a high temperature (e.g., 800°C) and monitor the H₂ consumption with a TCD.

4. CO Pulse Chemisorption:

  • Purpose: To determine the dispersion of the active metal (e.g., Pt).

  • Procedure:

    • Load the catalyst sample into a chemisorption analyzer.

    • Reduce the catalyst in situ with a flow of H₂ at a specified temperature.

    • Purge with an inert gas to remove H₂.

    • Cool to the analysis temperature (e.g., 40°C).

    • Inject pulses of a known volume of CO into the inert gas stream flowing over the catalyst until saturation is reached.

    • The amount of chemisorbed CO is determined by integrating the peaks from the TCD signal.

G cluster_char Catalyst Characterization catalyst Synthesized Catalyst xrd XRD (Phase & Crystallite Size) catalyst->xrd nh3_tpd NH₃-TPD (Acidity) catalyst->nh3_tpd h2_tpr H₂-TPR (Reducibility) catalyst->h2_tpr co_chem CO Chemisorption (Metal Dispersion) catalyst->co_chem

Figure 2. Key catalyst characterization techniques.

Protocol 3: Catalytic Performance Testing in a Fixed-Bed Reactor

This protocol outlines a typical procedure for evaluating the catalytic performance of a PDH catalyst.

Apparatus:

  • Fixed-bed reactor (typically quartz or stainless steel)

  • Temperature controller and furnace

  • Mass flow controllers (MFCs) for propane, hydrogen, and inert gas (e.g., N₂)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for product analysis.

Procedure:

  • Catalyst Loading: Load a known mass of the catalyst (e.g., 0.1 - 1.0 g) into the reactor, typically mixed with inert quartz wool or beads to fix the catalyst bed.[1][13]

  • Catalyst Pre-treatment (Reduction):

    • Heat the catalyst to the reduction temperature (e.g., 530-590°C) under a flow of inert gas.[1][13]

    • Introduce a flow of hydrogen (or a H₂/N₂ mixture) for 1-2 hours to reduce the metal species.[1][13]

  • Reaction:

    • After reduction, switch the gas flow to the reaction mixture of propane, hydrogen, and a balance of inert gas at the desired flow rates to achieve the target WHSV and C₃H₈/H₂ ratio.[4][13]

    • Maintain the reactor at the desired reaction temperature (e.g., 600°C).[4]

  • Product Analysis:

    • Periodically, direct the reactor effluent to the online GC for analysis of reactants and products (propane, this compound, hydrogen, methane, ethane, ethylene, etc.).

  • Data Calculation:

    • Propane Conversion (%): [ \text{Conversion} (%) = \frac{[\text{C₃H₈}]{\text{in}} - [\text{C₃H₈}]{\text{out}}}{[\text{C₃H₈}]_{\text{in}}} \times 100 ]

    • This compound Selectivity (%): [ \text{Selectivity} (%) = \frac{[\text{C₃H₆}]{\text{out}}}{[\text{C₃H₈}]{\text{in}} - [\text{C₃H₈}]_{\text{out}}} \times 100 ]

    • This compound Yield (%): [ \text{Yield} (%) = \frac{\text{Conversion} \times \text{Selectivity}}{100} ]

G cluster_test Catalytic Performance Testing loading Catalyst Loading in Fixed-Bed Reactor reduction In-situ Reduction (H₂ flow, 530-590°C) loading->reduction reaction PDH Reaction (C₃H₈/H₂/N₂, 580-650°C) reduction->reaction analysis Online GC Analysis reaction->analysis data Data Calculation (Conversion, Selectivity, Yield) analysis->data

Figure 3. Experimental workflow for catalytic testing.

Conclusion

The development of efficient and stable catalysts for propane dehydrogenation is a continuous effort in the chemical industry. The reaction conditions and catalyst composition are intricately linked, and their optimization is key to maximizing this compound production. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate novel catalysts for this important industrial process. A systematic approach, combining robust experimental procedures with thorough characterization, will be instrumental in advancing the field of propane dehydrogenation.

References

Application Notes and Protocols: Propylene in Metathesis Reactions for Olefin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds.[1][2] Among the various forms of metathesis, cross-metathesis (CM) involving propylene (B89431) (propenolysis) offers a strategic approach to the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[3][4] Propenolysis allows for the cleavage of internal olefins to generate terminal allyl groups or the transformation of terminal olefins to internal ones with the introduction of a methyl group, providing a valuable method for late-stage functionalization and the synthesis of chiral building blocks.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in laboratory-scale metathesis reactions, with a focus on applications relevant to drug discovery and development.

Catalyst Selection and General Considerations

The success of a this compound metathesis reaction is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their functional group tolerance and stability.[1][7]

Key Considerations for Catalyst Selection:

  • Substrate Steric Hindrance: For sterically demanding substrates, second-generation Grubbs catalysts or more specialized catalysts like the Hoveyda-Grubbs M721 may be necessary.[7][8]

  • Desired Stereoselectivity: While many metathesis reactions yield a mixture of E/Z isomers, specific catalysts can be employed to favor the formation of one isomer.[2]

  • Reaction Conditions: Hoveyda-Grubbs catalysts are known for their stability and can often be used at room temperature, while other catalysts may require elevated temperatures for optimal activity.[7][8]

  • Ethylene (B1197577) Byproduct: In reactions that may generate ethylene, catalysts bearing a cyclic alkyl amino carbene (CAAC) ligand, such as M1001 or M1002, can be more suitable.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative metathesis reactions involving this compound or similar light olefins.

Table 1: Industrial this compound Production via Metathesis of Ethylene and Butene-2 [9]

ParameterValue
Catalyst Clariant's MetaMax® (Tungsten oxide and Magnesium oxide)
Reaction Temperature 300–350°C
Reaction Pressure 30–35 bar(g)
This compound Selectivity >96%
This compound Purity >99 mol%

Table 2: Laboratory-Scale Isomerization-Metathesis (ISOMET) of 1-Hexene (B165129) to this compound [10]

ParameterValue
Isomerization Catalyst Zeolite H-beta (HBEA)
Metathesis Catalyst 12 wt% Molybdena on γ-alumina (MoO₃/Al₂O₃)
Reaction Temperature 150°C
Ethylene Pressure 3 bar
1-Hexene Conversion to this compound 60% (quantitative after catalyst reactivation)

Table 3: this compound Self-Metathesis over Molybdenum Silicate Microspheres [11]

ParameterValue
Catalyst Mo-SiO₂ (5 wt% Mo)
Reaction Temperature 200°C
This compound Metathesis Rate 17.1 µmol g⁻¹ s⁻¹

Experimental Protocols

Safety Precautions for Handling this compound

This compound is a highly flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[9]

  • Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces.

  • Grounding: Use proper grounding procedures to prevent static electricity buildup.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

  • Gas Monitoring: A gas detector for flammable gases is recommended.

  • Storage: Store this compound cylinders in a cool, well-ventilated area, away from oxidizing agents and direct sunlight.

General Protocol for Laboratory-Scale Cross-Metathesis with this compound Gas

This protocol provides a general procedure for the cross-metathesis of a functionalized olefin with this compound gas using a Grubbs-type catalyst. This can be adapted for the synthesis of various pharmaceutical intermediates.

Materials:

  • Functionalized olefin substrate

  • Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)[8]

  • This compound gas (polymer grade)

  • Inert gas (e.g., argon or nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Gas regulator and flow meter for this compound

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • Dissolve the functionalized olefin substrate in the anhydrous, degassed solvent. The concentration will depend on the specific reaction, but cross-metathesis reactions are often run at higher concentrations.[7]

  • Catalyst Addition:

    • Add the Grubbs catalyst to the reaction mixture (typically 1-5 mol%). The catalyst can be added as a solid or as a solution in the reaction solvent.

  • Introduction of this compound:

    • Purge the headspace of the flask with this compound gas.

    • Bubble a slow, steady stream of this compound gas through the reaction mixture via a needle submerged below the liquid surface. The flow rate should be controlled with a flow meter. Alternatively, the reaction can be performed under a constant pressure of this compound (e.g., using a balloon or a pressure regulator).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Reaction Quenching and Workup:

    • Once the reaction is complete, stop the flow of this compound and purge the flask with an inert gas.

    • To quench the catalyst and facilitate purification, add a scavenger. A common method is to add a few drops of ethyl vinyl ether and stir for 30 minutes.[12] For a more robust cleanup, a polar isocyanide can be used to rapidly deactivate the catalyst and form a polar complex that is easily removed by silica (B1680970) gel chromatography.[13]

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Visualizations

Catalytic Cycle of Olefin Metathesis (Chauvin Mechanism)

Chauvin_Mechanism cluster_cycle Catalytic Cycle catalyst [M]=CHR¹ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + R²CH=CHR³ catalyst->metallacyclobutane olefin R²CH=CHR³ new_carbene [M]=CHR² metallacyclobutane->new_carbene [2+2] Cycloreversion metallacyclobutane->new_carbene new_olefin R¹CH=CHR³ metallacyclobutane->new_olefin new_carbene->metallacyclobutane + R¹CH=CHR¹ final_carbene [M]=CHR³ final_olefin R¹CH=CHR² start_olefin R²CH=CHR³

Caption: The Chauvin mechanism for olefin metathesis.[14]

Experimental Workflow for Laboratory-Scale this compound Cross-Metathesis

experimental_workflow start Start setup Reaction Setup: - Schlenk flask under Argon - Dissolve substrate in  anhydrous, degassed solvent start->setup catalyst Add Grubbs Catalyst (1-5 mol%) setup->catalyst This compound Introduce this compound Gas: - Purge headspace - Bubble through solution catalyst->this compound monitor Monitor Reaction (TLC, GC-MS, NMR) This compound->monitor quench Quench Reaction: - Stop this compound flow - Add scavenger (e.g., ethyl vinyl ether) monitor->quench Reaction Complete workup Workup: - Concentrate under  reduced pressure quench->workup purify Purification: - Flash column chromatography workup->purify product Isolated Product purify->product

Caption: A typical workflow for a laboratory-scale cross-metathesis reaction with this compound.

Conclusion

The use of this compound in cross-metathesis reactions provides a powerful strategy for the synthesis of valuable olefins in the context of pharmaceutical and natural product research. By carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively utilize propenolysis for molecular editing and the construction of complex chemical architectures. The protocols and data presented herein serve as a guide for the safe and efficient implementation of these reactions in a laboratory setting.

References

Application Notes and Protocols for Gas-Phase Propylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting common gas-phase reactions involving propylene (B89431), including polymerization, partial oxidation, and dehydrogenation of propane (B168953) to produce this compound. The information is intended to guide researchers in setting up experimental apparatus, conducting experiments, and analyzing results.

Gas-Phase this compound Polymerization

Gas-phase polymerization of this compound is a cornerstone of the polymer industry, producing polythis compound (B1209903) for a vast array of applications. The following sections detail the experimental setup and protocols for laboratory-scale gas-phase this compound polymerization.

Experimental Setup

A typical laboratory-scale setup for gas-phase this compound polymerization is conducted in a stirred-tank reactor. Key components include:

  • Reactor: A stainless steel autoclave reactor (e.g., 0.5-L to 2.5-L) equipped with a helical or anchor stirrer to ensure good mixing and prevent catalyst agglomeration.[1][2]

  • Catalyst Injection System: A vessel connected to the reactor for injecting dry or wetted catalyst powder under an inert atmosphere.[1][2]

  • Monomer and Gas Feed System: Mass flow controllers to precisely meter this compound, hydrogen (as a chain transfer agent), and inert gases (e.g., nitrogen) into the reactor.[1]

  • Temperature and Pressure Control: A jacketed reactor connected to a heated water bath or other temperature control system, along with pressure transducers to maintain constant reaction conditions.[1][2]

  • Product Collection: A system for safely venting the reactor and collecting the polymer product after the reaction.

Experimental Protocols

Catalyst Preparation and Injection:

  • Catalyst System: A common catalyst system is a Ziegler-Natta catalyst, often supported on MgCl₂ and used with a co-catalyst like triethylaluminium (TEA).[2][3] Metallocene catalysts supported on silica (B1680970) are also frequently used.[1]

  • Preparation: In a glovebox under a nitrogen atmosphere, mix the catalyst with inert particles like sodium chloride to aid in fluidization and prevent sticking.[1]

  • Injection: The catalyst can be injected dry or as a slurry (wetted with a hydrocarbon like paraffinic oil) into the evacuated and heated reactor.[2][3] Wet injection can help dissipate heat and improve initial reaction rates.[3]

Polymerization Procedure:

  • Reactor Preparation: Evacuate the reactor and purge with nitrogen several times to remove impurities. Heat the reactor to the desired temperature (e.g., 40-80°C).[1][4]

  • Co-catalyst and Donor Injection: Inject the co-catalyst (e.g., TEA in heptane) and an external donor (if used) into the reactor and start agitation (e.g., 300 rpm).[2]

  • Catalyst Injection: Inject the prepared catalyst mixture into the reactor.

  • Pressurization: Pressurize the reactor with a mixture of this compound and hydrogen to the desired reaction pressure (e.g., 5-25 bar).[1][4]

  • Reaction: Maintain constant temperature and pressure throughout the polymerization. The reaction rate can be monitored by measuring the rate of pressure drop in the this compound feed ballast.[2]

  • Termination and Product Recovery: After the desired reaction time, vent the reactor and collect the polythis compound powder. Dry the polymer under vacuum overnight.[4]

Data Presentation
Catalyst SystemTemperature (°C)Pressure (bar)H₂ Concentration (vol%)Polymerization Rate (kg PP/(g_cat·h))Reference
Me₂Si[Ind]₂ZrCl₂ / MAO / SiO₂50 - 7015~11 - 3[1]
Ziegler-Natta / TEA403.5 (prepoly)0 (prepoly)-[2]
Ziegler-Natta / TEA60 - 70-2-[2]

Gas-Phase this compound Partial Oxidation to Acrolein

The selective oxidation of this compound to acrolein is a key industrial process for the production of acrylic acid and other valuable chemicals.

Experimental Setup

A laboratory-scale setup for this reaction typically employs a fixed-bed reactor.

  • Reactor: A packed-bed quartz or Pyrex glass reactor (e.g., 4 mm inner diameter) placed inside a tubular furnace.[5][6]

  • Catalyst Bed: The catalyst powder is loaded into the reactor, often supported by quartz wool.

  • Gas Feed System: Mass flow controllers for metering this compound, oxygen (or air), and an inert diluent gas (e.g., helium or nitrogen).[5]

  • Temperature Measurement: Thermocouples placed inside and outside the reactor to monitor and control the reaction temperature.[6]

  • Product Analysis: An online gas chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID) for analyzing the reactor effluent.[6]

Experimental Protocols

Catalyst Preparation and Pre-treatment:

  • Catalyst: Bismuth molybdate-based mixed metal oxides (e.g., Bi₂Mo₃O₁₂) are common catalysts for this reaction.[7] Supported vanadia catalysts (e.g., V₂O₅/Nb₂O₅) are also effective.[6]

  • Preparation: Catalysts can be prepared by methods such as incipient wetness impregnation followed by calcination.[6]

  • Pre-treatment: Before the reaction, the catalyst is typically calcined in-situ under an oxygen-containing stream (e.g., 10 vol% O₂ at 300°C for 1 hour) and may be followed by a reduction step (e.g., 10 vol% H₂ at 300°C for 1 hour).[5]

Oxidation Procedure:

  • Feed Composition: A typical feed consists of this compound, oxygen, and a diluent gas. For example, a volume ratio of O₂/C₃H₆/He = 10/10/80.[5]

  • Reaction Conditions: The reaction is carried out at atmospheric pressure and temperatures ranging from 150 to 450°C.[5][8]

  • Analysis: The product stream is analyzed online by GC to determine the conversion of this compound and the selectivity to acrolein, CO, CO₂, and other byproducts.[6]

Data Presentation
CatalystTemperature (°C)Feed Composition (vol%)This compound Conversion (%)Acrolein Selectivity (%)Reference
Au/MgCuCr₂O₄20010 O₂, 10 C₃H₆, 80 He1.683[5]
Bi-Mo mixed oxide3307 C₃H₆, 60.2 Air, 32.8 Diluent--[9]
Mo-Bi complex oxide--98.192.3 (Acrolein + Acrylic Acid)[10]

Propane Dehydrogenation to this compound

On-purpose production of this compound via the dehydrogenation of propane is becoming increasingly important to meet rising demand.

Experimental Setup

The experimental setup for propane dehydrogenation is similar to that for this compound oxidation, utilizing a fixed-bed reactor.

  • Reactor: A fixed-bed quartz reactor (e.g., 15 mm inner diameter) is commonly used.[11]

  • Catalyst: Platinum-tin based catalysts supported on alumina (B75360) (Pt-Sn/Al₂O₃) are widely studied for this reaction.[11] Chromium oxide-based catalysts are also used.[12]

  • Gas Feed System: Mass flow controllers for propane, hydrogen, and an inert gas.

  • Product Analysis: An online gas chromatograph with TCD and FID detectors to analyze the product stream for propane, this compound, and light hydrocarbon byproducts.[11]

Experimental Protocols

Catalyst Pre-treatment:

  • Reduction: The catalyst is typically reduced in-situ in a hydrogen flow (e.g., 80 ml/min) at a high temperature (e.g., 530°C) for 1 hour before introducing the propane feed.[11]

Dehydrogenation Procedure:

  • Feed Composition: The feed gas is a mixture of propane and hydrogen. The presence of hydrogen helps to suppress side reactions and coke formation. A typical H₂/C₃H₈ ratio is 1.[11]

  • Reaction Conditions: The reaction is highly endothermic and requires high temperatures, typically in the range of 580-620°C, and is operated at near-atmospheric pressure.[11]

  • Analysis: The reactor effluent is analyzed by GC to determine propane conversion and selectivity to this compound and other products.[11]

Data Presentation

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | H₂/C₃H₈ Ratio | Propane Conversion (%) | this compound Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pt-Sn/Al₂O₃ | 580 - 620 | 1.8 - 2.2 | 1 | 25 - 40 | - |[11] | | PtZn@S-1-R | 600 | 120 | 0 | - | >99 |[13] | | Pt/Al₂O₃ | 570 | - | 1 | 23 | 21 |[14] | | Ni-Mo/Al₂O₃ | 570 | - | 1 | 11.1 | 65 |[14] |

Analytical Methods

Gas Chromatography (GC):

Gas chromatography is the primary analytical technique for analyzing the products of gas-phase this compound reactions.

  • Column: For hydrocarbon analysis, a PLOT Al₂O₃ "M" deactivated column is suitable.[15]

  • Detectors: A combination of a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases is often used.[6][11]

  • Sample Injection: A gas sampling valve with a sample loop is used for reproducible injection of the gas-phase effluent.[15]

Visualizations

Experimental Workflows

Experimental_Workflow_Polymerization cluster_prep Catalyst Preparation cluster_reaction Polymerization Reaction cluster_analysis Product Analysis Cat_Prep Catalyst Mixing (Glovebox) Cat_Inject Catalyst Injection System Loading Cat_Prep->Cat_Inject CoCat_Inject Co-catalyst Injection Cat_Inject->CoCat_Inject Reactor_Prep Reactor Purging & Heating Reactor_Prep->CoCat_Inject Monomer_Feed This compound/H2 Feed & Pressurization CoCat_Inject->Monomer_Feed Polymerization Isothermal Polymerization Monomer_Feed->Polymerization Venting Reactor Venting Polymerization->Venting Collection Polymer Collection Venting->Collection Drying Vacuum Drying Collection->Drying

Caption: Gas-Phase this compound Polymerization Workflow.

Experimental_Workflow_Oxidation cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis Cat_Load Catalyst Loading in Reactor Cat_Pretreat In-situ Pre-treatment (Calcination/Reduction) Cat_Load->Cat_Pretreat Gas_Feed Reactant Gas Feed (C3H6, O2, He) Cat_Pretreat->Gas_Feed Reaction Fixed-Bed Reaction Gas_Feed->Reaction GC_Analysis Online GC Analysis Reaction->GC_Analysis

Caption: Gas-Phase this compound Oxidation Workflow.

Signaling Pathways (Reaction Mechanisms)

Propylene_Oxidation_Pathway This compound This compound (C3H6) Allyl_Intermediate Allyl Intermediate This compound->Allyl_Intermediate H abstraction COx CO, CO2 (Total Oxidation) This compound->COx Acetone Acetone This compound->Acetone Acrolein Acrolein Allyl_Intermediate->Acrolein + O Acrylic_Acid Acrylic Acid Acrolein->Acrylic_Acid + O Acrolein->COx Acetaldehyde Acetaldehyde Acetone->Acetaldehyde Acetaldehyde->COx

Caption: this compound Partial Oxidation Reaction Pathway.

Propane_Dehydrogenation_Pathway Propane Propane (C3H8) This compound This compound (C3H6) Propane->this compound Dehydrogenation (Endothermic) Cracking Cracking Products (Methane, Ethane) Propane->Cracking H2 Hydrogen (H2) Coke Coke This compound->Coke

Caption: Propane Dehydrogenation Reaction Pathway.

References

Propylene as a Monomer for Polypropylene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypropylene (B1209903) (PP), a versatile thermoplastic polymer, is synthesized through the chain-growth polymerization of This compound (B89431) monomer.[1] Its wide range of applications, from medical devices and packaging to automotive components and textiles, stems from its excellent mechanical properties, chemical resistance, and low cost. The properties of polythis compound are highly dependent on the polymerization process and the catalyst system employed. This document provides detailed application notes and experimental protocols for the synthesis of polythis compound, focusing on the use of Ziegler-Natta and metallocene catalysts.

The stereochemistry of the polymer chain, known as tacticity, significantly influences the physical properties of polythis compound. Isotactic polythis compound, with all methyl groups on the same side of the polymer backbone, is highly crystalline and possesses good mechanical strength.[2] Syndiotactic polythis compound, with alternating methyl groups, also exhibits crystallinity.[3] Atactic polythis compound, with a random arrangement of methyl groups, is amorphous and has limited practical application on its own.[2] The choice of catalyst is crucial in controlling the tacticity of the resulting polymer.[4]

Catalyst Systems for this compound Polymerization

Two primary classes of catalysts dominate the industrial production of polythis compound: Ziegler-Natta catalysts and metallocene catalysts.

Ziegler-Natta Catalysts: Developed in the 1950s, these are heterogeneous catalysts typically based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst such as triethylaluminum (B1256330) (TEA). They are cost-effective and produce high yields of highly isotactic polythis compound. However, they are multi-sited catalysts, which can result in a broad molecular weight distribution in the polymer product.[5]

Metallocene Catalysts: These are a newer class of single-site catalysts, typically consisting of a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl (B1206354) ligands.[3][6] They offer precise control over the polymer's microstructure, leading to a narrow molecular weight distribution and uniform comonomer incorporation.[5][6] Metallocene catalysts can be designed to produce polythis compound with varying tacticities, including isotactic and syndiotactic forms.[3]

Polymerization Methods

The polymerization of this compound can be carried out using several methods, each with its own advantages and disadvantages. The most common industrial processes are bulk polymerization, gas-phase polymerization, and slurry polymerization.

Bulk Polymerization

In this method, the polymerization is carried out in liquid this compound, which acts as both the monomer and the reaction medium.[7] This process is typically conducted at high pressures (30-40 atm) and temperatures (60-80 °C) to maintain this compound in its liquid state.[7]

Gas-Phase Polymerization

This process involves the polymerization of gaseous this compound in a fluidized-bed reactor.[8] The solid catalyst particles are fluidized by a stream of this compound and other gases, such as hydrogen, which is used to control the molecular weight of the polymer.[1] The reaction is typically carried out at temperatures of 70-80°C.[8]

Slurry Polymerization

In slurry polymerization, the reaction is conducted in an inert hydrocarbon diluent (e.g., heptane) in which the this compound monomer is dissolved, but the resulting polythis compound is insoluble.[9] The solid polymer particles form a slurry in the diluent.

Data Presentation

The following tables summarize quantitative data from various experimental studies on this compound polymerization, highlighting the effects of different reaction parameters on the resulting polythis compound properties.

Table 1: Effect of Polymerization Conditions on Ziegler-Natta Catalyzed Slurry Polymerization of this compound [7]

RunTemperature (°C)Monomer Pressure (bar)Hydrogen Volume (mL)Cocatalyst/Catalyst Ratio (Al/Ti)Catalyst Activity (g PP/mg cat)MFR (g/10 min)Isotacticity (%)
17071404107.415.999.7
26051404103.911.6-
38071405005.438.499.1
48071704102.538.098.7
57081403406.010.7-
68071403403.932.998.5
77051704102.431.4-
86071405003.96.198.8
97071305005.017.399.5
107081405006.718.5-
117071303404.318.199.3
127051405002.930.2-
136071304103.010.297.7

Table 2: Effect of MAO Concentration and Temperature on Metallocene-Catalyzed Slurry Polymerization of this compound [10]

CatalystMAO (wt%)Temperature (°C)Polymer Yield (g)Activity (kg PP/mol Zr·h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Me₂Si(Ind)₂ZrCl₂0.1550.821640118,000248,0002.1
Me₂Si(Ind)₂ZrCl₂0.2551.553100145,000304,5002.1
Me₂Si(Ind)₂ZrCl₂0.4552.074140168,000352,8002.1
Me₂Si(Ind)₂ZrCl₂0.6552.354700182,000382,2002.1
C₂H₄(Ind)₂ZrCl₂0.4401.853700105,000220,5002.1
C₂H₄(Ind)₂ZrCl₂0.4552.21442088,000184,8002.1
C₂H₄(Ind)₂ZrCl₂0.4701.63326065,000136,5002.1

Table 3: Effect of Hydrogen Concentration on Gas-Phase this compound Polymerization with a Metallocene Catalyst [11]

Temperature (°C)Pressure (bar)H₂ concentration ( kg/m ³)Activity (kg PP/(g cat·h))Mw ( kg/mol )PDI (Mw/Mn)
701501.84502.2
70150.0052.12802.3
70150.0112.32102.4
70150.0222.41502.5

Experimental Protocols

Protocol 1: Ziegler-Natta Catalyst Preparation

This protocol describes a general method for preparing a MgCl₂-supported TiCl₄ catalyst.[12][13]

Materials:

Procedure:

  • Under an inert nitrogen atmosphere, add a specific molar ratio of the internal electron donor to a suspension of magnesium ethoxide in toluene.

  • Slowly add titanium tetrachloride to the mixture while stirring.

  • Heat the mixture to a specified temperature (e.g., 100-120°C) and maintain for a defined period (e.g., 1-2 hours) to allow for the reaction to complete.

  • After the reaction, allow the solid to settle and decant the supernatant.

  • Wash the solid catalyst precursor multiple times with anhydrous toluene and then with anhydrous heptane to remove unreacted reagents and byproducts.

  • Dry the final catalyst under a stream of nitrogen.

Protocol 2: Slurry Polymerization of this compound with Ziegler-Natta Catalyst[8]

Materials:

  • Ziegler-Natta catalyst (prepared as in Protocol 1)

  • Triethylaluminum (TEA) as cocatalyst

  • External electron donor (e.g., dicyclopentyldimethoxysilane (B162888) - DCPDMS)

  • n-Heptane (polymerization grade, anhydrous)

  • This compound (polymerization grade)

  • Hydrogen (for molecular weight control)

  • Methanol (acidified, for quenching)

Equipment:

  • 1 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for gases and liquids.

Procedure:

  • Thoroughly dry and purge the reactor with nitrogen to remove oxygen and moisture.

  • Charge the reactor with 500 mL of n-heptane.

  • Add the cocatalyst (TEA) and the external donor (DCPDMS) to the reactor and stir. The Al/Ti and Si/Ti molar ratios should be predetermined.

  • Introduce a specific amount of the Ziegler-Natta catalyst (e.g., 10-20 mg) into the reactor.

  • Pressurize the reactor with hydrogen to the desired partial pressure.

  • Introduce this compound into the reactor to reach the desired total pressure (e.g., 5-8 bar).

  • Increase the temperature to the desired polymerization temperature (e.g., 60-80°C) and maintain it for the desired reaction time (e.g., 1-2 hours).

  • Continuously feed this compound to maintain a constant pressure throughout the polymerization.

  • After the desired reaction time, stop the this compound feed and vent the reactor.

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 3: Gas-Phase Polymerization of this compound with Metallocene Catalyst[12]

Materials:

  • Supported metallocene catalyst (e.g., rac-Me₂Si[Ind]₂ZrCl₂ on silica)

  • Methylaluminoxane (MAO) as cocatalyst

  • This compound (polymerization grade)

  • Hydrogen

  • Nitrogen (high purity)

  • Inert powder (e.g., NaCl) to prevent particle agglomeration

Equipment:

  • 0.5 L jacketed stainless steel reactor with a helical stirrer and a catalyst injection system.

Procedure:

  • Prepare the catalyst under a nitrogen atmosphere in a glovebox by mixing the supported metallocene with the inert powder.

  • Load the catalyst mixture into the injection vessel.

  • Evacuate the reactor and then purge with nitrogen.

  • Inject the catalyst mixture into the reactor.

  • Introduce hydrogen to the desired partial pressure.

  • Introduce this compound to the desired total pressure (e.g., up to 25 bar).

  • Raise the temperature to the desired polymerization temperature (e.g., 50-80°C).

  • Maintain constant pressure by continuously feeding this compound. The reaction rate is monitored by the monomer feed rate.

  • After the desired polymerization time, stop the monomer feed and vent the reactor.

  • Collect the polymer powder from the reactor.

Characterization of Polythis compound

The synthesized polythis compound should be characterized to determine its molecular properties and thermal behavior.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[14]

  • Protocol: The analysis is typically performed at high temperatures (e.g., 140-150°C) using a solvent like 1,2,4-trichlorobenzene (B33124) to dissolve the polythis compound.[11][14] The instrument is calibrated with polystyrene standards.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the melting temperature (Tm) and the degree of crystallinity.[15]

  • Protocol: A small sample of the polymer is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. The sample is then cooled and reheated to observe the crystallization and melting behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique to determine the tacticity of the polythis compound.[15] The relative intensities of the methyl carbon resonances can be used to quantify the percentage of isotactic, syndiotactic, and atactic sequences.

  • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature. The spectrum is acquired on a high-field NMR spectrometer.

Visualizations

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Active Site Monomer1 This compound Monomer Catalyst->Monomer1 Coordination Active_Chain Growing Polymer Chain Monomer2 This compound Monomer Active_Chain->Monomer2 Insertion Transfer_Agent Chain Transfer Agent (e.g., H2) Active_Chain->Transfer_Agent Chain Transfer Monomer2->Active_Chain Chain Growth Terminated_Chain Polythis compound Transfer_Agent->Terminated_Chain

Caption: Ziegler-Natta/Metallocene Polymerization Mechanism.

experimental_workflow start Start reactor_prep Reactor Preparation (Drying & Purging) start->reactor_prep reagent_add Addition of Solvent, Cocatalyst, & Donor reactor_prep->reagent_add catalyst_inj Catalyst Injection reagent_add->catalyst_inj polymerization Polymerization (this compound Feed, Temp & Pressure Control) catalyst_inj->polymerization quench Quenching polymerization->quench polymer_iso Polymer Isolation (Filtration & Washing) quench->polymer_iso drying Drying polymer_iso->drying characterization Characterization (GPC, DSC, NMR) drying->characterization end End characterization->end

Caption: General Experimental Workflow for Polythis compound Synthesis.

polymerization_methods cluster_bulk Bulk Polymerization cluster_gas Gas-Phase Polymerization cluster_slurry Slurry Polymerization This compound This compound Monomer bulk_reactor Liquid this compound (Monomer & Solvent) This compound->bulk_reactor gas_reactor Fluidized-Bed Reactor (Gaseous this compound) This compound->gas_reactor slurry_reactor Inert Diluent (e.g., Heptane) This compound->slurry_reactor polythis compound Polythis compound bulk_reactor->polythis compound gas_reactor->polythis compound slurry_reactor->polythis compound

References

Application Notes & Protocols for High-Throughput Screening of Propylene Oxidation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of catalysts for the partial oxidation of propylene (B89431). The methodologies outlined below are designed to accelerate the discovery and optimization of novel catalysts for the production of valuable chemicals such as this compound oxide, acrolein, and acrylic acid.

Introduction

The selective oxidation of this compound is a cornerstone of the chemical industry. High-throughput screening (HTS) methodologies have emerged as a powerful tool to rapidly synthesize and evaluate large libraries of catalyst candidates, significantly accelerating the pace of discovery. This document details the workflow, from catalyst synthesis to high-throughput screening and data analysis, providing researchers with the necessary protocols to implement these techniques in their laboratories.

High-Throughput Catalyst Synthesis

A key aspect of HTS is the rapid and reproducible synthesis of a diverse range of catalyst materials. Two common methods for preparing catalyst libraries for this compound oxidation are Pulsed Laser Ablation (PLA) and Sol-Gel synthesis.

Pulsed Laser Ablation (PLA) for Nanoparticle Catalyst Synthesis

PLA is a "top-down" method that uses a high-power laser to ablate a target material, creating nanoparticles that can be deposited onto a support. This technique is particularly useful for generating libraries of single and multi-metallic catalysts.

Protocol for High-Throughput PLA Catalyst Library Synthesis:

  • Target Preparation:

    • Mount thin foils of the desired metals (e.g., Cu, Mn, Ag, Ru, Pd, Sn, Ir) onto a computer-controlled XY stage. For bimetallic catalysts, targets can be arranged for sequential ablation.

  • Support Preparation:

    • Place inert support pellets (e.g., SiO₂, Al₂O₃, CeO₂, TiO₂, ZrO₂) in a grid pattern on a collection plate.[1][2]

  • Ablation Chamber Setup:

    • Position the target and support plates inside a vacuum chamber.

    • Introduce a background gas, such as helium or argon, to control the cooling rate of the plasma plume and prevent unwanted reactions.

  • Laser Ablation:

    • Use a high-power pulsed laser (e.g., Nd:YAG or excimer laser) to irradiate the metal target.

    • The laser vaporizes the metal, creating a plasma plume that expands towards the support pellets.

    • The vaporized metal condenses on the support surfaces, forming nanoparticles.

    • The XY stage moves the target to expose different metals for ablation, allowing for the creation of a library of different catalyst compositions on the support grid.

  • Post-Synthesis:

    • After deposition, the catalyst library is ready for screening without further purification.

Sol-Gel Synthesis of Supported Catalysts

The sol-gel method is a "bottom-up" approach that allows for the synthesis of porous catalyst supports with highly dispersed metal species.

Protocol for High-Throughput Sol-Gel Catalyst Library Synthesis:

  • Precursor Solution Preparation:

    • In an array of vials, prepare precursor solutions containing a support precursor (e.g., tetraethyl orthosilicate, TEOS, for SiO₂) and metal salt precursors (e.g., nitrates, chlorides, or acetates of the desired metals).

    • Use a liquid handling robot to dispense varying ratios of the metal salt solutions into the support precursor solution to create a compositionally diverse library.

  • Hydrolysis and Condensation:

    • Add a controlled amount of water and a catalyst (acid or base) to each vial to initiate hydrolysis and condensation of the support precursor.

    • This process forms a "sol," a colloidal suspension of solid particles.

  • Gelation:

    • Allow the sols to age, during which the particles link together to form a continuous network, resulting in a "gel."

  • Drying:

    • Dry the gels under controlled conditions (e.g., in an oven or using supercritical drying) to remove the solvent. This step is critical in determining the porosity of the final catalyst.

  • Calcination:

    • Calcine the dried gels in a furnace at elevated temperatures to remove organic residues and form the final metal oxide catalysts. The calcination temperature and atmosphere can be varied to influence the catalyst's properties.

High-Throughput Screening Workflow

The screening of the catalyst library is performed in a parallel reactor system, allowing for the simultaneous testing of multiple catalysts under identical conditions.

HTS_Workflow cluster_synthesis Catalyst Synthesis cluster_screening High-Throughput Screening cluster_analysis Product Analysis cluster_optimization Optimization Synthesis_PLA Pulsed Laser Ablation Loading Catalyst Loading Synthesis_PLA->Loading Synthesis_SG Sol-Gel Synthesis_SG->Loading Reactor Parallel Reactor (e.g., 64-channel) Reaction This compound Oxidation Reactor->Reaction Loading->Reactor Analysis GC-MS / Colorimetric Reaction->Analysis Data Data Processing Analysis->Data Optimization Lead Identification & Further Studies Data->Optimization

Caption: High-Throughput Screening Workflow for this compound Oxidation Catalysts.

Parallel Reactor System

A 64-channel parallel fixed-bed reactor system is a common setup for high-throughput catalyst screening.[3][4] This system allows for the simultaneous evaluation of 64 different catalysts.

Protocol for Parallel Reactor Screening:

  • Catalyst Loading:

    • Load a small, precisely measured amount of each catalyst from the library into individual reactor tubes.

    • Use an inert material like silicon carbide to dilute the catalyst bed and prevent thermal runaway.[5]

  • Reactor Assembly:

    • Insert the reactor tubes into the heating block of the parallel reactor system.

    • Connect the gas feed lines and product outlet lines to each reactor tube.

  • Reaction Conditions:

    • Pressurize the system to the desired reaction pressure (e.g., 1 atm).[1][2][6]

    • Heat the reactor block to the desired reaction temperature (e.g., 300-367 °C).[1][2][6]

    • Introduce the feed gas mixture to all reactors simultaneously using a gas flow splitter. A typical feed composition is 20 vol% this compound, 20 vol% oxygen, and the balance helium.[1][2][6]

    • Maintain a constant gas hourly space velocity (GHSV) across all reactors (e.g., 20,000 h⁻¹).[1][2][6]

  • Product Collection and Analysis:

    • The effluent from each reactor is directed to an analytical system for product analysis. This can be done sequentially using a multi-port valve or in parallel if multiple analytical instruments are available.

Product Analysis

Rapid and reliable analysis of the reaction products is crucial for high-throughput screening. Gas chromatography-mass spectrometry (GC-MS) and colorimetric methods are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed information on the composition of the product stream, allowing for the quantification of reactants, desired products (this compound oxide, acrolein, acrylic acid), and byproducts (CO, CO₂).

Protocol for GC-MS Analysis:

  • Sampling:

    • Use a heated, automated multi-port valve to sequentially sample the effluent from each reactor.

  • Chromatographic Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating oxygenates).

    • Use a temperature program to separate the different components of the product mixture.

  • Mass Spectrometric Detection:

    • The separated components are introduced into a mass spectrometer for identification and quantification.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram to determine the concentration of each product.

    • Calculate this compound conversion, selectivity to each product, and product yield for each catalyst.

Colorimetric Screening

For rapid primary screening, colorimetric methods can be used to detect specific products like acrolein.

Protocol for Colorimetric Acrolein Detection:

  • Indicator Plate Preparation:

    • Prepare a solution of an indicator that changes color in the presence of acrolein.

    • Impregnate a porous plate (e.g., filter paper) with the indicator solution.

  • Product Exposure:

    • Expose the indicator plate to the effluent stream from the parallel reactor.

  • Imaging and Analysis:

    • Use a digital camera or scanner to capture an image of the indicator plate.

    • The intensity of the color change is proportional to the concentration of acrolein produced by each catalyst.

    • This method provides a rapid, qualitative or semi-quantitative assessment of catalyst performance.

Data Presentation and Interpretation

The large amount of data generated from high-throughput screening requires efficient organization and visualization to identify promising catalyst leads.

Tabular Data Summary

Summarizing the quantitative data in a structured table allows for easy comparison of catalyst performance.

Table 1: High-Throughput Screening Results for this compound Oxidation Catalysts

Catalyst IDCompositionSupportTemperature (°C)GHSV (h⁻¹)This compound Conversion (%)This compound Oxide Selectivity (%)Acrolein Selectivity (%)Acrylic Acid Selectivity (%)
Cat-01CrSiO₂30020,0005.215.325.15.6
Cat-02MnSiO₂30020,0006.820.130.58.2
Cat-03CuSiO₂30020,0008.125.435.210.1
Cat-04RuSiO₂30020,0004.512.820.34.8
Cat-05PdSiO₂30020,0003.910.518.73.5
Cat-06AgSiO₂30020,0007.522.332.19.5
Cat-07SnSiO₂30020,0004.814.222.65.1
Cat-08IrSiO₂30020,0004.111.719.84.2
Cat-09Cu-on-MnSiO₂30020,00012.335.845.315.7

Note: The data in this table is representative and compiled from findings where SiO₂ supported various metals for this compound oxidation.[1][2][6] The bimetallic Cu-on-Mn/SiO₂ catalyst showed a significant increase in this compound oxide yield compared to single metal catalysts.[1][2][6]

Visualization of Logical Relationships

Diagrams can be used to illustrate the logical flow of the high-throughput screening process.

Logical_Flow Start Define Catalytic System (e.g., this compound Oxidation) Library_Design Catalyst Library Design (Composition, Support) Start->Library_Design Synthesis High-Throughput Synthesis (PLA or Sol-Gel) Library_Design->Synthesis Screening Parallel Reactor Screening Synthesis->Screening Analysis Product Analysis (GC-MS, Colorimetric) Screening->Analysis Data_Eval Data Evaluation (Conversion, Selectivity, Yield) Analysis->Data_Eval Hit_Ident Hit Identification Data_Eval->Hit_Ident Hit_Ident->Library_Design No Hits Lead_Opt Lead Optimization (Secondary Screening) Hit_Ident->Lead_Opt Promising? Scale_Up Scale-up & Further Characterization Lead_Opt->Scale_Up End Optimized Catalyst Scale_Up->End

Caption: Logical Flow of High-Throughput Catalyst Discovery.

Conclusion

High-throughput screening is a powerful methodology for accelerating the discovery of novel catalysts for this compound oxidation. The protocols and workflows detailed in these application notes provide a framework for researchers to design and implement HTS campaigns. By combining rapid catalyst synthesis, parallel screening, and efficient data analysis, the identification of new and improved catalysts for this important industrial process can be significantly expedited.

References

Propylene in Fine Chemical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431), a readily available petrochemical feedstock, serves as a versatile C3 building block for the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its reactivity, primarily centered around the carbon-carbon double bond, allows for a variety of transformations, including epoxidation, alkylation, hydration, and hydroformylation. These reactions provide access to key intermediates such as this compound oxide, cumene (B47948), isopropanol, and 2-ethylhexanol, which are pivotal in the production of active pharmaceutical ingredients (APIs), solvents, and other specialty chemicals.

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of several key fine chemicals derived from this compound.

This compound Oxide: A Chiral Building Block

This compound oxide is a crucial epoxide intermediate, widely utilized for the production of this compound glycol, polyether polyols, and as a starting material for the synthesis of chiral pharmaceutical compounds.[1] Its high reactivity, stemming from the strained three-membered ring, makes it a valuable synthon for introducing a 1,2-propanediol unit into a molecule.

Application in Pharmaceutical Synthesis

In the pharmaceutical industry, the enantiomers of this compound oxide are valuable chiral building blocks. For instance, (R)-propylene oxide is a key starting material in the synthesis of the antibiotic Levofloxacin. This compound glycol, derived from this compound oxide, is a common excipient in pharmaceutical formulations, acting as a solvent, humectant, and preservative.[2]

Experimental Protocol: Epoxidation of this compound with Hydrogen Peroxide over TS-1 Catalyst

This protocol describes the liquid-phase epoxidation of this compound using hydrogen peroxide as the oxidant and titanium silicalite-1 (TS-1) as a heterogeneous catalyst in a laboratory-scale trickle-bed reactor.[3][4][5]

Materials:

  • This compound (polymer grade)

  • Hydrogen peroxide (30 wt% in H₂O)

  • Methanol (B129727) (anhydrous)

  • Titanium Silicalite-1 (TS-1) catalyst

  • Helium or Nitrogen (for inert atmosphere)

Equipment:

  • Laboratory-scale trickle-bed reactor

  • High-pressure liquid pump

  • Mass flow controller for gas feed

  • Back-pressure regulator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Loading: Pack the trickle-bed reactor with a known amount of TS-1 catalyst.

  • System Pressurization: Pressurize the reactor system with an inert gas (Helium or Nitrogen) to the desired reaction pressure (e.g., 4.5 bar).

  • Liquid Feed Preparation: Prepare a solution of hydrogen peroxide in methanol at the desired concentration (e.g., 1-4 wt%).

  • Reaction Initiation:

    • Introduce the methanol/hydrogen peroxide solution into the reactor at a constant flow rate using a high-pressure liquid pump.

    • Simultaneously, feed this compound gas into the reactor at a controlled flow rate using a mass flow controller.

  • Reaction Conditions: Maintain the reactor at the desired temperature (e.g., 25-60 °C) and pressure.[3]

  • Product Collection: Collect the liquid effluent from the reactor outlet.

  • Analysis: Analyze the liquid product stream by gas chromatography (GC) to determine the conversion of this compound and the selectivity to this compound oxide.

Quantitative Data:

ParameterValueReference
CatalystTitanium Silicalite-1 (TS-1)[3][4]
OxidantHydrogen Peroxide (H₂O₂)[3][4]
SolventMethanol[3]
Temperature25 - 80 °C[3][5]
Pressure2.5 - 8.5 bar[3][5]
This compound ConversionVaries with conditions[3]
This compound Oxide SelectivityUp to 99.3%[4]

Reaction Pathway:

G Epoxidation of this compound This compound This compound PropyleneOxide This compound Oxide This compound->PropyleneOxide Epoxidation H2O2 H₂O₂ H2O2->PropyleneOxide TS1 TS-1 Catalyst Methanol TS1->PropyleneOxide Water H₂O

Caption: Epoxidation of this compound to this compound oxide.

Experimental Workflow:

G This compound Oxide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Loading Load TS-1 Catalyst into Reactor System_Pressurization Pressurize System with Inert Gas Catalyst_Loading->System_Pressurization Reaction_Start Introduce Reactants to Reactor System_Pressurization->Reaction_Start Liquid_Feed_Prep Prepare H₂O₂/ Methanol Solution Liquid_Feed_Prep->Reaction_Start Maintain_Conditions Maintain Temperature and Pressure Reaction_Start->Maintain_Conditions Product_Collection Collect Liquid Effluent Maintain_Conditions->Product_Collection GC_Analysis Analyze Product by GC Product_Collection->GC_Analysis

Caption: Workflow for this compound oxide synthesis.

Cumene: Precursor to Phenol (B47542) and Acetone (B3395972)

Cumene (isopropylbenzene) is a high-volume industrial chemical primarily used as a raw material for the production of phenol and acetone via the cumene process. Phenol is a key precursor in the synthesis of various pharmaceuticals, including aspirin (B1665792) and certain antibiotics.

Application in Pharmaceutical Synthesis

The cumene process is an indirect route to phenol, a critical building block in the pharmaceutical industry. Phenol is used in the synthesis of a wide range of drugs, including antiseptics, analgesics, and antioxidants. Acetone, a co-product of this process, is a widely used solvent in pharmaceutical manufacturing.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609) with this compound

This protocol outlines the gas-phase Friedel-Crafts alkylation of benzene with this compound to produce cumene using a solid acid catalyst, such as a zeolite, in a fixed-bed reactor.[7][8]

Materials:

  • Benzene (anhydrous)

  • This compound (polymer grade)

  • Zeolite catalyst (e.g., H-Beta or ZSM-5)

  • Nitrogen (for inert atmosphere)

Equipment:

  • Fixed-bed catalytic reactor

  • High-pressure pumps for liquid feeds

  • Mass flow controller for gas feed

  • Furnace for reactor heating

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours.

  • Reactor Setup: Load the activated catalyst into the fixed-bed reactor.

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature (e.g., 200-300 °C).

    • Introduce benzene into the reactor at a controlled flow rate using a high-pressure pump.

    • Introduce this compound gas into the reactor at a controlled flow rate using a mass flow controller. A high benzene-to-propylene molar ratio is typically used to suppress the formation of diisopropylbenzene.

  • Reaction Conditions: Maintain the reactor at the desired temperature and pressure (e.g., 20-40 atm).[1]

  • Product Collection: Cool the reactor effluent to condense the liquid products (cumene, unreacted benzene, and byproducts).

  • Purification: Separate cumene from unreacted benzene and byproducts (such as diisopropylbenzene) by distillation.[9][10]

  • Analysis: Analyze the product mixture by GC to determine the conversion of this compound and the selectivity to cumene.

Quantitative Data:

ParameterValueReference
CatalystZeolite (e.g., H-Beta, ZSM-5)[11]
ReactantsBenzene, this compound[8]
Temperature200 - 300 °C[11]
Pressure20 - 40 atm[1]
Benzene:this compound Molar Ratio~5:1[1]
This compound ConversionHigh (approaching 100%)[11]
Cumene SelectivityHigh[11]

Reaction Pathway:

G Friedel-Crafts Alkylation of Benzene Benzene Benzene Cumene Cumene Benzene->Cumene Alkylation This compound This compound This compound->Cumene Catalyst Zeolite Catalyst Catalyst->Cumene G Cumene Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Catalyst_Activation Activate Zeolite Catalyst Reactor_Setup Load Catalyst into Fixed-Bed Reactor Catalyst_Activation->Reactor_Setup Reaction_Start Introduce Benzene and this compound Reactor_Setup->Reaction_Start Maintain_Conditions Maintain Temperature and Pressure Reaction_Start->Maintain_Conditions Product_Condensation Condense Liquid Products Maintain_Conditions->Product_Condensation Distillation Separate Cumene by Distillation Product_Condensation->Distillation GC_Analysis Analyze Product by GC Distillation->GC_Analysis G Direct Hydration of this compound This compound This compound Isopropanol Isopropanol This compound->Isopropanol Hydration Water H₂O Water->Isopropanol Catalyst Acid Catalyst Catalyst->Isopropanol G Isopropanol Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Catalyst_Prep Prepare Ion-Exchange Resin Catalyst Reactor_Loading Load Catalyst into Trickle-Bed Reactor Catalyst_Prep->Reactor_Loading Reaction_Start Introduce this compound and Water Reactor_Loading->Reaction_Start Maintain_Conditions Maintain Temperature and Pressure Reaction_Start->Maintain_Conditions Product_Condensation Condense Liquid Product Maintain_Conditions->Product_Condensation Distillation Separate Isopropanol by Distillation Product_Condensation->Distillation GC_Analysis Analyze Product by GC Distillation->GC_Analysis G Synthesis of 2-Ethylhexanol from this compound This compound This compound n_Butyraldehyde n-Butyraldehyde This compound->n_Butyraldehyde Hydroformylation Syngas CO + H₂ Syngas->n_Butyraldehyde Two_Ethyl_Two_Hexenal 2-Ethyl-2-hexenal n_Butyraldehyde->Two_Ethyl_Two_Hexenal Aldol_Condensation Aldol Condensation Aldol_Condensation->Two_Ethyl_Two_Hexenal Two_Ethylhexanol 2-Ethylhexanol Two_Ethyl_Two_Hexenal->Two_Ethylhexanol Hydrogen H₂ Hydrogen->Two_Ethylhexanol Hydrogenation Hydrogenation Hydrogenation->Two_Ethylhexanol G 2-Ethylhexanol Synthesis Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_aldol Step 2: Aldol Condensation cluster_hydrogenation Step 3: Hydrogenation Hydroformylation_Reaction React this compound with Syngas (Rh catalyst) Butyraldehyde_Isolation Isolate n-Butyraldehyde Hydroformylation_Reaction->Butyraldehyde_Isolation Aldol_Reaction Self-Condensation of n-Butyraldehyde (NaOH) Butyraldehyde_Isolation->Aldol_Reaction Hexenal_Isolation Isolate 2-Ethyl-2-hexenal Aldol_Reaction->Hexenal_Isolation Hydrogenation_Reaction Hydrogenate 2-Ethyl-2-hexenal (Ni catalyst) Hexenal_Isolation->Hydrogenation_Reaction Final_Purification Purify 2-Ethylhexanol by Distillation Hydrogenation_Reaction->Final_Purification

References

Application Notes and Protocols for Flame Synthesis of Carbon Nanotubes Using Propylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbon nanotubes (CNTs) using propylene (B89431) as a carbon source in a flame-based environment. The methodologies described are based on the catalytic pyrolysis of polythis compound (B1209903), which yields this compound and other hydrocarbon precursors for CNT growth.

Introduction

Flame synthesis is a promising method for the large-scale, cost-effective production of carbon nanotubes.[1] It offers a continuous process where the flame provides both the high-temperature environment and the carbon source necessary for CNT growth.[2] this compound, a simple hydrocarbon, serves as an effective carbon feedstock for this process. The synthesis is typically catalyzed by transition metal nanoparticles, such as those of iron, nickel, or cobalt.[3]

The overall process involves the thermal decomposition (pyrolysis) of a this compound source, followed by the catalytic assembly of carbon atoms into nanotube structures.[4] Understanding and controlling the experimental parameters are crucial for synthesizing CNTs with desired properties, such as high purity, specific diameter, and length.[5]

Experimental Data and Observations

The following tables summarize quantitative data from studies on the synthesis of CNTs using polythis compound, a polymer of this compound, as the carbon source. These results provide insights into the expected characteristics of CNTs synthesized from this compound-rich feedstocks.

Table 1: Influence of Pyrolysis Temperature on CNT Characteristics

Pyrolysis Temperature (°C)Pyrolysis Time (min)Average Crystallite Size (nm)Average Particle Size (nm)Observations
5253023.81104.8Optimal quality based on structure and crystallinity.[6]
52545--Highest yield obtained.[6]
700---Resulted in multi-walled CNTs with diameters of 16.5-40 nm.[4]
900---CNT growth was hindered due to catalyst particle coalescence.[4]

Table 2: General Synthesis Parameters and Resulting CNT Properties

Carbon SourceCatalystSynthesis Temperature (°C)CNT TypeDiameter (nm)Purity/Yield
Polythis compoundIron nanoparticles700Multi-walled16.5 - 40-
Polythis compoundNi/Mo/MgO800Multi-walled-Optimized for maximum yield.
PropaneNickel overlayer850Multi-walled-Good graphitization.[7]
Polythis compoundNi-Fe bimetallic900Bamboo-like multi-walled-~92.42% CNT content.[8]

Experimental Protocols

This section details a two-stage protocol for the synthesis of CNTs, involving the pyrolysis of a this compound source (polythis compound) followed by the flame synthesis of CNTs from the resulting pyrolysis gases.

Materials and Equipment
  • Carbon Source: Polythis compound (PP) pellets or waste plastic.

  • Catalyst: Stainless steel mesh (type 316) or other substrates coated with a catalyst like iron, nickel, or cobalt nanoparticles.[6]

  • Gases: Oxygen, inert gas (e.g., Argon).

  • Equipment:

    • Tube furnace for pyrolysis.

    • Quartz tube reactor for flame synthesis.

    • Gas flow controllers.

    • Substrate holder.

    • Gas sampler and Gas Chromatography-Flame Ionization Detector (GC-FID) for pyrolysis gas analysis.

    • Characterization equipment: Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM), Raman Spectrometer, X-ray Diffractometer (XRD).

Catalyst Substrate Preparation
  • Cut the stainless steel 316 mesh to the desired dimensions to fit the synthesis reactor.

  • Perform an oxidative heat treatment on the substrate at 800°C for 10 minutes. This step is crucial to breach the outer chromium layer and create catalytic grains on the surface to facilitate CNT growth.[6]

Two-Stage Pyrolysis and Flame Synthesis
  • Pyrolysis Stage:

    • Place a known quantity of polythis compound into a ceramic boat and position it in the center of the pyrolysis tube furnace.

    • Purge the furnace with an inert gas (Argon) to remove any air.

    • Heat the furnace to the desired pyrolysis temperature (e.g., 525°C) and maintain for a specific duration (e.g., 30-45 minutes).[6]

    • The polythis compound will pyrolyze, generating a mixture of hydrocarbon gases, including this compound.

    • Collect the pyrolysis gases in a gas sampler for subsequent use and analysis.

  • Flame Synthesis Stage:

    • Place the pre-treated catalyst substrate inside the synthesis reactor.

    • Heat the synthesis reactor to the target temperature (e.g., 800°C).[6]

    • Introduce the collected pyrolysis gases into the synthesis reactor at a controlled flow rate.

    • Simultaneously, introduce a controlled flow of oxygen into the reactor. The mixing of the hydrocarbon gases and oxygen will create a flame.

    • Allow the synthesis to proceed for a set duration.

    • After the synthesis period, turn off the gas flows and allow the reactor to cool to room temperature under an inert atmosphere.

    • Carefully remove the substrate, which should now be coated with a black deposit of carbon nanotubes.

Characterization
  • Morphology and Structure: Use SEM and TEM to observe the morphology, diameter, length, and wall structure of the synthesized CNTs.

  • Crystallinity and Quality: Employ Raman spectroscopy to assess the graphitic quality of the CNTs. The ratio of the G-band to the D-band (IG/ID) is a key indicator of the degree of crystallinity.

  • Composition: Use XRD to confirm the crystalline structure of the CNTs and to identify any residual catalyst particles or other crystalline impurities.

Reaction Mechanisms and Workflows

The synthesis of CNTs from this compound in a flame environment is a complex process involving several stages, from the generation of carbon precursors to the growth of the nanotube structure.

Proposed Signaling Pathway for CNT Formation

The growth of CNTs is believed to follow the Vapor-Liquid-Solid (VLS) mechanism. The process begins with the decomposition of the hydrocarbon source, followed by the dissolution of carbon into the catalyst nanoparticles, and finally the precipitation of carbon in the form of a cylindrical tube.

G cluster_gas_phase Gas Phase Reactions cluster_catalyst_surface Catalyst Surface Reactions This compound This compound (C3H6) Decomposition Thermal Decomposition (Pyrolysis) This compound->Decomposition Heat Carbon_Species Carbon Precursors (e.g., C2H2, CH4) Decomposition->Carbon_Species Adsorption Adsorption of Carbon Species Carbon_Species->Adsorption Catalyst Catalyst Nanoparticle (e.g., Ni, Fe) Dissolution Carbon Dissolution (C in Catalyst) Catalyst->Dissolution Adsorption->Catalyst Supersaturation Supersaturation of Carbon Dissolution->Supersaturation Precipitation Carbon Precipitation Supersaturation->Precipitation CNT_Growth CNT Growth Precipitation->CNT_Growth

Caption: Proposed reaction pathway for CNT synthesis from this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from the initial setup to the final characterization of the synthesized carbon nanotubes.

G Start Start Prepare_Substrate Catalyst Substrate Preparation Start->Prepare_Substrate Pyrolysis Pyrolysis of Polythis compound Start->Pyrolysis Flame_Synthesis Flame Synthesis of CNTs Prepare_Substrate->Flame_Synthesis Pyrolysis->Flame_Synthesis Characterization Characterization (SEM, TEM, Raman) Flame_Synthesis->Characterization End End Characterization->End

Caption: Experimental workflow for CNT synthesis.

References

Application Notes and Protocols: Propylene as a Precursor for Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Among these, chiral propylene (B89431) oxide serves as a critical precursor for a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of chiral epoxides from this compound, focusing on key catalytic methodologies. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Asymmetric Epoxidation of this compound

Asymmetric epoxidation introduces chirality in a single step by the direct oxidation of the this compound double bond. The Jacobsen-Katsuki epoxidation is a powerful method for this transformation.

Jacobsen-Katsuki Epoxidation of this compound

This method employs a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes like this compound.[1][2] The choice of the chiral ligand dictates the stereochemistry of the resulting epoxide.

Reaction Scheme:

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Gaseous this compound

This protocol is adapted from general procedures for Jacobsen epoxidation and tailored for a gaseous substrate.[3][4]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • This compound gas (lecture bottle with regulator)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄ and 1 M NaOH)[5]

  • 4-Phenylpyridine (B135609) N-oxide (PPNO) (optional, as an axial ligand to improve catalyst stability and turnover)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Schlenk flask or a pressure-rated reaction vessel

  • Gas dispersion tube

Procedure:

  • Catalyst Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R,R)-Jacobsen's catalyst (e.g., 0.1-1 mol%) and 4-phenylpyridine N-oxide (if used, 0.25 equivalents relative to the catalyst) in anhydrous dichloromethane (e.g., 20 mL).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a gas dispersion tube connected to the this compound gas cylinder via a flowmeter.

  • Reaction Initiation: Cool the catalyst solution to 0 °C in an ice bath. Begin bubbling this compound gas through the solution at a controlled rate while stirring vigorously.

  • Addition of Oxidant: Slowly add the buffered sodium hypochlorite solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by GC or TLC (for consumption of a liquid internal standard if used).

  • Work-up: Once the reaction is complete, stop the this compound flow and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude this compound oxide can be purified by flash chromatography on silica gel, although careful handling is required due to its volatility.

  • Analysis: Determine the enantiomeric excess (ee) of the purified this compound oxide by chiral gas chromatography (GC).

Quantitative Data for Jacobsen-Katsuki Epoxidation of Alkenes:

SubstrateCatalystOxidantTemp (°C)Yield (%)ee (%)Reference
cis-β-Methylstyrene(R,R)-Jacobsen's CatalystNaOCl08592[1]
Indene(R,R)-Jacobsen's CatalystNaOCl/PPNO09086[6]
1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOCl08897[3]

Logical Workflow for Jacobsen-Katsuki Epoxidation:

Jacobsen_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Sol Prepare Catalyst Solution in CH₂Cl₂ Reactor_Setup Set up Reactor with Gas Dispersion Tube Catalyst_Sol->Reactor_Setup Propylene_Flow Start this compound Flow Reactor_Setup->Propylene_Flow Add_Oxidant Add Buffered NaOCl at 0 °C Propylene_Flow->Add_Oxidant Monitor Monitor Reaction by GC/TLC Add_Oxidant->Monitor Separate Separate Layers Monitor->Separate Extract Extract Aqueous Layer Separate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Chiral_GC Determine ee by Chiral GC Purify->Chiral_GC

Workflow for Jacobsen-Katsuki epoxidation of this compound.

Kinetic Resolution of Racemic this compound Oxide

Kinetic resolution is a powerful strategy to separate enantiomers from a racemic mixture by their different reaction rates with a chiral catalyst or reagent.[7]

Hydrolytic Kinetic Resolution (HKR) with Chiral Salen-Cobalt Complexes

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a highly efficient and scalable method.[8][9] One enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.

Reaction Scheme:

Experimental Protocol: Hydrolytic Kinetic Resolution of this compound Oxide

This protocol is based on the highly efficient HKR of terminal epoxides.[8]

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-salen-Co(II)]

  • Acetic acid (glacial)

  • Racemic this compound oxide

  • Water (deionized)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Activation: To a flask containing (R,R)-salen-Co(II) (e.g., 0.2 mol%), add a minimal amount of THF to dissolve the complex. Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the mixture in air for 30 minutes to generate the active Co(III) species. Remove the solvent under vacuum.

  • Reaction Setup: To the activated catalyst, add racemic this compound oxide.

  • Reaction Initiation: Cool the mixture to 0 °C and add water (0.5-0.8 equivalents relative to the epoxide) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the conversion of the epoxide by GC. The reaction is typically complete when approximately 50% of the starting epoxide has been consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove the diol product.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the enantioenriched this compound oxide.

  • Analysis: Determine the enantiomeric excess of the recovered this compound oxide and the diol product (after extraction from the aqueous phase) by chiral GC.

Quantitative Data for Hydrolytic Kinetic Resolution:

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Epoxide ee (%)Diol ee (%)Reference
This compound Oxide0.21250>9998[7][8]
1,2-Epoxyhexane0.21052>9998[7]
Styrene Oxide0.21855>9997[7]

Signaling Pathway for Hydrolytic Kinetic Resolution:

HKR_Pathway cluster_fast Fast Reaction Racemic_PO Racemic this compound Oxide R_PO (R)-Propylene Oxide Racemic_PO->R_PO S_PO (S)-Propylene Oxide Racemic_PO->S_PO R_Diol (R)-Propane-1,2-diol R_PO->R_Diol Hydrolysis S_Diol (S)-Propane-1,2-diol S_PO->S_Diol Hydrolysis (very slow) Catalyst_R (R,R)-salen-Co(III) Catalyst_R->R_Diol Catalyst_R->S_Diol Water H₂O Water->R_Diol Water->S_Diol

Kinetic resolution of this compound oxide via hydrolysis.
Kinetic Resolution with CO₂ via (salen)Co-catalyzed Cycloaddition

This method provides enantioenriched this compound carbonate and unreacted this compound oxide.[8]

Experimental Protocol: Solvent-Free Kinetic Resolution of this compound Oxide with CO₂

Materials:

  • (R,R)-(salen)Co(III)OTs (OTs = p-toluenesulfonate)

  • Tetrabutylammonium bromide (TBABr)

  • Racemic this compound oxide

  • Carbon dioxide (CO₂)

Procedure:

  • Reaction Setup: A pressure vessel is charged with (R,R)-(salen)Co(III)OTs (e.g., 0.1 mol%) and TBABr (e.g., 0.1 mol%).

  • Reaction Initiation: Racemic this compound oxide is added, and the vessel is pressurized with CO₂ (e.g., 10-50 atm).

  • Reaction: The mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time.

  • Work-up and Analysis: After releasing the pressure, the enantiomeric excess of the unreacted this compound oxide and the produced this compound carbonate is determined by chiral GC.

Quantitative Data for Kinetic Resolution with CO₂:

CatalystCo-catalystTemp (°C)Pressure (atm)Time (h)Conversion (%)Epoxide ee (%)Ref
(R,R)-(salen)Co(OTs)n-Bu₄NBr2550245560[8]

Heterogeneous Catalytic Epoxidation of this compound

Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Titanium silicalite-1 (TS-1) is a well-known catalyst for the epoxidation of this compound with hydrogen peroxide.[10][11]

Reaction Scheme:

Note: This reaction is generally not enantioselective.

Experimental Protocol: Liquid-Phase Epoxidation of this compound with H₂O₂ and TS-1 Catalyst

This protocol is based on typical procedures for the HPPO (Hydrogen Peroxide to this compound Oxide) process.[11][12]

Materials:

  • TS-1 catalyst powder

  • Methanol (solvent)

  • Hydrogen peroxide (30 wt% aqueous solution)

  • This compound

  • Stainless-steel autoclave reactor

Procedure:

  • Catalyst Preparation (Activation): The TS-1 catalyst is typically calcined in air at a high temperature (e.g., 550 °C) for several hours to remove any organic templates from its synthesis.[12]

  • Reaction Setup: A stainless-steel autoclave is charged with the TS-1 catalyst (e.g., 1-5 wt% of the total reaction mixture), methanol, and the aqueous hydrogen peroxide solution.

  • Reaction Initiation: The reactor is sealed and purged with nitrogen. This compound is then introduced to the desired pressure (e.g., 0.6 MPa).[11] The reactor is heated to the reaction temperature (e.g., 45 °C) with stirring.[11]

  • Reaction: The reaction is allowed to proceed for a set time (e.g., 1 hour).[11]

  • Work-up and Analysis: After cooling the reactor and venting the excess this compound, the liquid and gas phases are analyzed by GC to determine the conversion of this compound and H₂O₂ and the selectivity to this compound oxide.

Quantitative Data for this compound Epoxidation with TS-1/H₂O₂:

CatalystSolventTemp (°C)Pressure (MPa)H₂O₂ Conv. (%)PO Selectivity (%)Reference
TS-1Methanol450.693.290.3[11]
Ni-Cs/TS-1 (gas phase)-200-14 (C₃H₆ conv.)87.8[13]
Extruded HPTS-1Methanol42->92>90[2]

Experimental Workflow for TS-1 Catalyzed Epoxidation:

TS1_Epoxidation_Workflow Catalyst_Prep Catalyst Activation (Calcination) Reactor_Loading Load Reactor with TS-1, MeOH, H₂O₂ Catalyst_Prep->Reactor_Loading Pressurize Pressurize with this compound Reactor_Loading->Pressurize Reaction Heat and Stir Pressurize->Reaction Analysis Analyze Products by GC Reaction->Analysis

Workflow for TS-1 catalyzed epoxidation of this compound.

Conclusion

The synthesis of chiral this compound oxide from this compound can be achieved through various effective catalytic methods. The Jacobsen-Katsuki epoxidation offers a direct route to enantiomerically enriched this compound oxide. For racemic this compound oxide, hydrolytic kinetic resolution with chiral salen-cobalt complexes provides an exceptionally efficient method for obtaining one enantiomer in high purity. While heterogeneous catalysis with TS-1 is a robust method for this compound oxide synthesis, it does not typically provide enantioselectivity. The choice of method will depend on the specific requirements of the research or drug development program, including the desired enantiomer, scale, and economic considerations.

References

Application Notes and Protocols: Propylene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that attaches an alkyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] When propylene (B89431) is used as the alkylating agent, an isopropyl group is introduced onto the aromatic substrate. This specific application is of immense industrial significance, primarily for the production of cumene (B47948) (isopropylbenzene) and cymene (isopropyltoluene).[3][4] Cumene is a critical intermediate in the synthesis of phenol (B47542) and acetone (B3395972), while cymene is a valuable precursor for cresols and other fine chemicals.[3][5] Historically, these reactions were catalyzed by homogeneous Lewis acids like AlCl₃ or Brønsted acids such as HF.[6][7] However, due to issues with corrosion, safety, and waste disposal, modern industrial processes have largely transitioned to solid acid catalysts, particularly zeolites.[3][8] These notes provide an overview of the applications, reaction mechanisms, and detailed experimental protocols for the Friedel-Crafts alkylation of aromatic compounds using this compound.

Key Applications

Synthesis of Cumene (Isopropylbenzene)

The alkylation of benzene (B151609) with this compound to produce cumene is one of the most important commercial chemical processes.[3][9] Over 90% of the global cumene supply is used as a feedstock for the production of phenol and acetone via the cumene hydroperoxide route.[3] The reaction is typically performed in either the liquid or gas phase using a variety of acid catalysts.[7][9] While older methods relied on solid phosphoric acid (SPA) or aluminum chloride (AlCl₃), zeolite-based catalysts (e.g., Beta, USY, ZSM-5) now dominate the industry due to their higher efficiency, stability, and environmental benefits.[3][8]

Synthesis of Cymene (Isopropyltoluene)

The alkylation of toluene (B28343) with this compound yields cymene.[3] Para-cymene is a particularly valuable isomer, serving as a precursor for the synthesis of p-cresol, a key component in the production of antioxidants, polymers, and fragrances.[5] The selectivity towards the desired p-cymene (B1678584) isomer is a critical challenge and can be controlled by using shape-selective catalysts like modified HZSM-5 zeolites.

Reaction Mechanism and Logical Workflow

The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds via a classical electrophilic aromatic substitution mechanism. The key steps involve the protonation of this compound by an acid catalyst to form a stable secondary carbocation (isopropyl cation), followed by the electrophilic attack of this carbocation on the aromatic ring.

G Mechanism of Benzene Alkylation with this compound cluster_start Reactants cluster_intermediate Intermediates cluster_end Products This compound This compound Carbocation Isopropyl Carbocation This compound->Carbocation Protonation Benzene Benzene AreniumIon Arenium Ion (Wheland Intermediate) Benzene->AreniumIon Electrophilic Attack Catalyst_in Acid Catalyst (H+) Catalyst_in->Carbocation Carbocation->AreniumIon Cumene Cumene (Product) AreniumIon->Cumene Deprotonation Catalyst_out Regenerated Catalyst (H+) AreniumIon->Catalyst_out

Caption: General mechanism for the acid-catalyzed Friedel-Crafts alkylation of benzene with this compound.

A typical experimental workflow for performing this reaction in a laboratory setting involves several key stages, from reactor preparation to final product analysis.

G General Experimental Workflow Start Start: Prepare Reactants (Aromatic Substrate, Catalyst) Setup Reactor Setup (e.g., High-Pressure Autoclave) Start->Setup Charge Charge Reactor with Aromatic and Catalyst Setup->Charge Pressurize Introduce this compound (Set Initial Pressure) Charge->Pressurize React Heat and Stir (Set Temperature, Time, Agitation) Pressurize->React Cool Cool Down and Depressurize React->Cool Sample Collect Crude Product Mixture Cool->Sample Analysis Product Analysis (e.g., Gas Chromatography) Sample->Analysis Purify Purification (e.g., Distillation) Analysis->Purify Product Final Product Purify->Product

Caption: A standard workflow for laboratory-scale Friedel-Crafts alkylation using this compound.

Data Presentation: Performance of Various Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the conversion of reactants and the selectivity towards the desired product.

Table 1: Alkylation of Benzene with this compound (Cumene Synthesis)

Catalyst Temperature (°C) Pressure Benzene/Propylene Molar Ratio Benzene Conversion (%) Cumene Selectivity (%) Reference
AlCl₃/HCl < 135 < 0.4 MPa N/A High Up to 99 wt% yield [3]
Solid Phosphoric Acid (SPA) 200 - 250 1.5 - 5.0 MPa ~7:1 High ~95% yield [3][10]
USY Zeolite 160 - 240 0.8 MPa Excess Benzene ~99% > 90% [6][11]
Beta Zeolite 150 - 270 Atmospheric 8:1 (with isopropanol) High 93.55% [6]
Organotemplate-free Beta Zeolite Reduced Inlet Temp. N/A N/A High Materially Improved [12]

| β-zeolite (in fixed-bed reactor) | 260 | Atmospheric | ~0.5:1 | 21.8% | 77.4% |[7][13] |

Table 2: Alkylation of Toluene with this compound (Cymene Synthesis)

Catalyst Temperature (°C) Pressure Toluene/Propylene Molar Ratio Toluene Conversion (%) p-Cymene Selectivity (%) Reference
USY Zeolite ~200 0.8 MPa Excess Toluene ~73% ~68% [6][11]
HZSM-5 (Si/Al=25) ~200 0.8 MPa Excess Toluene ~57% Lower than USY [6]
Modified HZSM-5 250 N/A 7.7:1 High > 90% [14]

| Modified HZSM-5 (in scCO₂) | 250 | 11.72 MPa | 7.7:1 | High | ~98% |[15] |

Experimental Protocols

The following are generalized protocols for the laboratory-scale synthesis of cumene and p-cymene based on methodologies described in the literature.[11] Researchers should consult original publications and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Zeolite-Catalyzed Synthesis of Cumene

Objective: To synthesize cumene via liquid-phase alkylation of benzene with this compound using a USY (Ultra-Stable Y) zeolite catalyst.

Materials:

  • Benzene (Analytical Reagent)

  • This compound (≥99.9%)

  • USY Zeolite catalyst powder (activated prior to use by calcination)

  • High-pressure stainless-steel autoclave (e.g., 50-100 mL) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Gas Chromatography (GC) system for product analysis.

Procedure:

  • Catalyst Activation: Activate the USY zeolite catalyst by heating it in a furnace under a flow of dry air or nitrogen at a specified temperature (e.g., 500-550 °C) for several hours to remove adsorbed water. Cool down under a dry atmosphere.

  • Reactor Charging: Add benzene (e.g., 0.1 mol) and the activated USY catalyst (e.g., 5-10 wt% of the aromatic hydrocarbon) to the high-pressure reactor vessel.[11]

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas like nitrogen to remove air.

  • Pressurization: Introduce this compound gas into the reactor until the desired initial pressure (e.g., 0.8 MPa) is reached.[11]

  • Reaction: Set the magnetic stirrer to a constant speed (e.g., 600 rpm) to ensure good mixing. Heat the reactor to the target temperature (e.g., 180-200 °C).[6][11] Maintain the reaction for a set duration (e.g., 6-24 hours). If necessary, recharge with this compound periodically to maintain pressure as it is consumed.[11]

  • Cooling and Depressurization: After the reaction time is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess this compound gas in a fume hood.

  • Product Recovery: Open the reactor and separate the liquid product from the solid catalyst by filtration or centrifugation.

  • Analysis: Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of benzene and the selectivity for cumene, diisopropylbenzene (DIPB), and other byproducts.

Protocol 2: Shape-Selective Synthesis of p-Cymene

Objective: To synthesize p-cymene with high selectivity by alkylating toluene with this compound using a shape-selective modified HZSM-5 catalyst.

Materials:

  • Toluene (Analytical Reagent)

  • This compound (≥99.9%)

  • Modified HZSM-5 catalyst (prepared, for instance, by chemical liquid deposition of silica (B1680970) to narrow pore openings).[14]

  • Fixed-bed flow reactor system or a high-pressure batch reactor.

  • Gas Chromatography (GC) system for product analysis.

Procedure:

  • Catalyst Activation: Activate the modified HZSM-5 catalyst under a flow of dry nitrogen or air at high temperature (e.g., 500 °C) before use.

  • Reactor Setup (Batch): For a batch process, follow the same procedure as in Protocol 1, substituting benzene with toluene.

  • Reactor Setup (Flow): For a continuous flow system, pack a fixed bed of the catalyst in a tubular reactor.

  • Reaction (Batch): Charge the reactor with toluene and the catalyst. Pressurize with this compound and heat to the desired temperature (e.g., 250 °C).[14] Maintain a high toluene-to-propylene molar ratio (e.g., 7.7:1) to favor mono-alkylation and high p-selectivity.[14]

  • Reaction (Flow): Pre-heat and pump a liquid feed of toluene and this compound (dissolved or co-fed) through the heated catalyst bed at a defined weight hourly space velocity (WHSV, e.g., 4.6 h⁻¹).[14]

  • Product Collection: Collect the reactor effluent after cooling and depressurization.

  • Analysis: Analyze the product stream using GC to quantify toluene conversion and the isomeric distribution (ortho-, meta-, para-) of cymene to determine the p-cymene selectivity. The high selectivity for the para isomer (often >90%) is a key indicator of the catalyst's shape-selective properties.[14]

References

Troubleshooting & Optimization

Technical Support Center: Propane Dehydrogenation for Enhanced Propylene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propane (B168953) dehydrogenation (PDH). This resource is designed for researchers, scientists, and professionals in drug development and related fields to address common challenges and questions encountered during PDH experiments aimed at maximizing propylene (B89431) selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound selectivity in propane dehydrogenation?

A1: this compound selectivity in PDH is a critical parameter influenced by several interconnected factors:

  • Catalyst Type and Composition: The choice of catalyst is paramount. Platinum-based (e.g., Pt-Sn/Al₂O₃) and chromium-based (e.g., Cr₂O₃/Al₂O₃) catalysts are common.[1][2] The addition of promoters, such as tin (Sn) to platinum catalysts, can significantly enhance selectivity by suppressing side reactions.[3]

  • Reaction Temperature: Higher temperatures generally increase propane conversion but can negatively impact this compound selectivity by promoting thermal cracking and other undesirable side reactions.[2]

  • Operating Pressure: Lower pressures favor the forward dehydrogenation reaction, thus increasing equilibrium conversion and selectivity towards this compound.[4]

  • Hydrogen to Hydrocarbon Ratio: A higher hydrogen-to-hydrocarbon ratio in the feed can suppress coke formation and increase this compound selectivity, albeit at the cost of lower propane conversion.[2]

  • Catalyst Deactivation: The primary cause of decreased selectivity over time is catalyst deactivation, mainly due to coke deposition.[5][6]

Q2: My this compound selectivity is decreasing over time on stream. What is the likely cause and how can I mitigate it?

A2: A decline in this compound selectivity during the experiment is most commonly due to catalyst deactivation by coking.[5][6] Coke deposits can block active sites or alter the electronic properties of the catalyst, leading to an increase in side reactions like cracking and hydrogenolysis.[2]

  • Mitigation Strategies:

    • Catalyst Regeneration: Periodic regeneration of the catalyst by controlled combustion of the coke in the presence of a dilute oxygen stream is essential to restore activity and selectivity.[5]

    • Co-feeding Hydrogen: Introducing hydrogen along with the propane feed can help to suppress the formation of coke precursors and maintain catalyst stability.[2]

    • Optimizing Reaction Conditions: Lowering the reaction temperature or increasing the space velocity can sometimes reduce the rate of coke formation, although this may also decrease the overall propane conversion.

Q3: What are the common side reactions in propane dehydrogenation and how do they affect this compound selectivity?

A3: Besides the desired dehydrogenation of propane to this compound, several side reactions can occur, which lower the selectivity:

  • Hydrogenolysis: This involves the cleavage of C-C bonds in the presence of hydrogen, leading to the formation of methane (B114726) and ethane.[2]

  • Cracking: At high temperatures, propane and this compound can undergo thermal or catalytic cracking, producing smaller hydrocarbons like methane, ethane, and ethene.[2]

  • Deep Dehydrogenation and Aromatization: this compound and other intermediates can undergo further dehydrogenation to form diolefins and aromatics, which are precursors to coke.

  • Isomerization: While less common for propane, isomerization can be a factor with larger alkanes.

These side reactions consume propane and/or the desired this compound product, thus reducing the overall selectivity.

Q4: How does the choice of support material for the catalyst affect this compound selectivity?

A4: The support material plays a crucial role in the performance of a PDH catalyst. The acidity of the support can influence the reaction pathway. For instance, highly acidic supports can promote cracking and isomerization reactions, which decrease this compound selectivity.[2] Supports like alumina (B75360) (Al₂O₃) are common, and their properties can be modified to optimize performance. For example, using a support like MgAl₂O₄ can help suppress coke formation and maintain high this compound selectivity.[3] The interaction between the metal active sites and the support is also critical for catalyst stability and performance.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Initial this compound Selectivity 1. Sub-optimal Reaction Temperature: Too high a temperature can favor cracking reactions.[2] 2. Inappropriate Catalyst Formulation: The promoter-to-active metal ratio may not be optimal. 3. High Catalyst Acidity: The catalyst support may be too acidic, promoting side reactions.[2]1. Perform a temperature screening study to identify the optimal temperature for selectivity. 2. Synthesize catalysts with varying promoter loadings to find the optimal composition. 3. Consider using a less acidic support material or neutralizing the acidic sites on the current support.
Rapid Decrease in this compound Selectivity 1. Aggressive Coking: High reaction temperatures or low hydrogen partial pressure can accelerate coke formation.[6] 2. Catalyst Sintering: The active metal particles may be agglomerating at high temperatures, leading to changes in selectivity.1. Increase the hydrogen co-feed concentration.[2] 2. Lower the reaction temperature. 3. Implement a cyclic reaction-regeneration schedule. 4. Characterize the spent catalyst (e.g., via TEM) to check for metal sintering.
High Methane and Ethane Production 1. Hydrogenolysis: The catalyst may have high hydrogenolysis activity.[2] 2. High Reaction Temperature: Elevated temperatures favor C-C bond cleavage.[2]1. If using a Pt-based catalyst, ensure it is adequately promoted with an element like Sn, which is known to suppress hydrogenolysis.[3] 2. Reduce the reaction temperature.
Inconsistent Results Between Batches 1. Inconsistent Catalyst Preparation: Variations in synthesis parameters can lead to different catalyst properties. 2. Feed Gas Impurities: Contaminants in the propane feed can poison the catalyst.1. Standardize and carefully control all steps of the catalyst synthesis and pre-treatment protocol. 2. Analyze the feed gas for potential poisons (e.g., sulfur compounds).

Quantitative Data Summary

The following tables summarize key performance data for different catalytic systems under various experimental conditions.

Table 1: Comparison of Commercial PDH Technologies

TechnologyCatalyst TypeTypical this compound Selectivity (%)
OLEFLEXPlatinum-based85
CATOFINChromium-based88

Data sourced from[1]

Table 2: Effect of Reaction Conditions on a Pt-Sn/Al₂O₃ Catalyst

Temperature (°C)Propane Conversion (%)This compound Selectivity (%)Reference
60043.4181.29
60040.982.5[3]

Table 3: Performance of a PtZn Intermetallic Nanoalloy Catalyst

Temperature (°C)Propane Conversion (%)This compound Selectivity (%)Reference
60040.797.5[7]

Experimental Protocols

Protocol 1: Catalyst Activity and Selectivity Testing

This protocol outlines a general procedure for evaluating the performance of a catalyst for propane dehydrogenation in a fixed-bed reactor.

  • Catalyst Loading:

    • Accurately weigh 0.5 g of the catalyst and load it into a quartz fixed-bed reactor.

    • Secure the catalyst bed with quartz wool at both ends.

  • Catalyst Pre-treatment (Reduction):

    • Purge the reactor with an inert gas (e.g., N₂) at a flow rate of 50 mL/min while ramping the temperature to 600°C.

    • Once the temperature is stable, switch to a reducing gas mixture (e.g., 10% H₂ in N₂) at a flow rate of 50 mL/min.

    • Hold under these conditions for 2 hours to ensure complete reduction of the metal species.

  • Reaction:

    • After reduction, switch back to the inert gas flow and maintain the temperature at 600°C.

    • Introduce the reactant gas mixture. A typical composition is a C₃H₈:H₂:N₂ ratio of 1:1:2 at a total flow rate corresponding to a weight hourly space velocity (WHSV) of 5.9 h⁻¹.[7]

    • Maintain the reactor at atmospheric pressure.

  • Product Analysis:

    • The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD).

    • The FID is used to quantify hydrocarbons (propane, this compound, methane, ethane, etc.).

    • The TCD is used to quantify permanent gases (hydrogen, nitrogen).

    • Collect data at regular intervals to monitor catalyst activity and selectivity over time.

  • Calculations:

    • Propane Conversion (%) = [(Propane_in - Propane_out) / Propane_in] * 100

    • This compound Selectivity (%) = [Moles of Propylene_out / (Moles of Propane_in - Moles of Propane_out)] * 100

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction & Analysis cluster_results Data Processing Loading Catalyst Loading in Reactor Pretreatment Catalyst Pre-treatment (Reduction) Loading->Pretreatment  Heat & Purge Reaction Propane Dehydrogenation Reaction Pretreatment->Reaction Introduce Reactants Analysis Online GC Analysis Reaction->Analysis Effluent Stream Data Calculate Conversion & Selectivity Analysis->Data Chromatograms

Caption: Experimental workflow for catalyst performance evaluation.

Deactivation_Pathway Active_Catalyst Active Catalyst (High this compound Selectivity) Coke_Precursors Coke Precursors (e.g., Diolefins) Active_Catalyst->Coke_Precursors Deep Dehydrogenation Side_Reactions Side Reactions (Cracking, Hydrogenolysis) Active_Catalyst->Side_Reactions Deactivated_Catalyst Deactivated Catalyst (Low this compound Selectivity) Coke_Deposition Coke Deposition Coke_Precursors->Coke_Deposition Coke_Deposition->Deactivated_Catalyst Blocks Active Sites Side_Reactions->Deactivated_Catalyst Lowers Selectivity

Caption: Catalyst deactivation pathway leading to lower selectivity.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation in propylene (B89431) polymerization.

Troubleshooting Guides

Issue 1: Rapid Decrease in Polymerization Rate

Symptoms:

  • A sharp drop in monomer consumption shortly after initiating the polymerization.

  • Lower than expected polymer yield.

  • Inconsistent reaction kinetics between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Verification Steps Solution
Catalyst Poisoning 1. Analyze Feedstock: Use gas chromatography (GC) to check for impurities like water, oxygen, carbon dioxide, carbon monoxide, acetylene, methylacetylene, sulfur compounds (H₂S, COS), and polar compounds (alcohols, ketones, amines).2. Review Solvent/Diluent Purity: Ensure solvents have been properly dried and deoxygenated.1. Purify Feedstock: Implement or enhance purification systems for the monomer and solvent feeds. Use appropriate scavengers.2. Use High-Purity Reagents: Switch to higher-purity grades of all reaction components.
Over-reduction of Catalyst 1. Review Cocatalyst Ratio: Verify the molar ratio of the organoaluminum cocatalyst (e.g., TEAL) to the transition metal catalyst.2. Pre-contact Time: Note the duration the catalyst and cocatalyst are in contact before polymerization.1. Optimize Cocatalyst Ratio: Reduce the cocatalyst concentration to the optimal level recommended for the specific catalyst system.2. Minimize Pre-contact Time: Introduce the catalyst and cocatalyst to the reactor with minimal delay.
Thermal Deactivation 1. Monitor Reactor Temperature: Check for temperature spikes, especially at the beginning of the polymerization.2. Inspect for Hot Spots: In slurry or gas-phase reactors, poor agitation can lead to localized overheating.1. Improve Heat Removal: Enhance reactor cooling and agitation to maintain a stable temperature.2. Prepolymerization: Conduct a prepolymerization step at a lower monomer concentration and temperature to control the initial heat of reaction.[1]
Issue 2: Low Polymer Isotacticity

Symptoms:

  • The resulting polythis compound (B1209903) is amorphous or has a low melting point.

  • Nuclear Magnetic Resonance (NMR) analysis shows a low percentage of meso pentads ([mmmm]).

Possible Causes and Solutions:

Possible Cause Troubleshooting/Verification Steps Solution
Incorrect External Donor 1. Verify Donor Identity and Purity: Confirm the correct external donor is being used and that it is of high purity.2. Check Donor/Ti Ratio: Ensure the molar ratio of the external donor to the titanium center is correct.1. Use Appropriate Donor: Select an external donor known to enhance isotacticity for the specific Ziegler-Natta catalyst.2. Optimize Donor Concentration: Titrate the external donor concentration to find the optimal ratio for maximizing isotacticity without significantly reducing activity.
Poisoning of Isospecific Sites 1. Analyze for Specific Poisons: Certain poisons can selectively deactivate the stereospecific active sites.1. Purify Feedstock: As with general catalyst poisoning, rigorous purification of all reactants is crucial.
High Polymerization Temperature 1. Review Reaction Temperature Profile: High temperatures can reduce the stereoselectivity of the catalyst.1. Lower Polymerization Temperature: Conduct the polymerization at the lower end of the recommended temperature range for the catalyst.
Issue 3: Poor Polymer Morphology (e.g., Fines, Agglomerates)

Symptoms:

  • Production of fine polymer powder, leading to handling difficulties and potential safety hazards.

  • Formation of large polymer chunks or sheets (agglomerates) that can foul the reactor.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Verification Steps Solution
Catalyst Fragmentation Issues 1. Microscopy of Catalyst Particles: Use Scanning Electron Microscopy (SEM) to examine the morphology of the support and catalyst particles.2. Low Initial Reaction Rate: Insufficient initial activity may not generate enough force to properly fragment the catalyst support.1. Prepolymerization: A controlled prepolymerization step can promote uniform fragmentation of the catalyst particles.2. Optimize Agitation: Ensure adequate mixing to provide sufficient mechanical stress for particle breakup.
Reactor Hot Spots 1. Temperature Monitoring: Look for localized temperature increases within the reactor.1. Improve Agitation and Cooling: Enhance mixing and heat transfer to prevent polymer melting and agglomeration.
Static Electricity 1. Check for Static Buildup: In gas-phase reactors, static electricity can cause fine particles to adhere to reactor walls.1. Use Antistatic Agents: Introduce a suitable antistatic agent into the reactor.

Quantitative Data on Catalyst Poisons

The presence of even trace amounts of certain impurities can significantly decrease catalyst productivity. The following tables summarize the impact of various poisons on Ziegler-Natta catalyst performance.

Table 1: Productivity Loss due to Various Poisons in this compound Polymerization [2][3]

PoisonConcentration Range (mg/kg)Productivity Loss (%)
Hydrogen Sulfide (H₂S)0.1 - 0.55 - 22
Carbonyl Sulfide (COS)0.012 - 0.065 - 22
Carbon Disulfide (CS₂)0.04 - 0.225 - 22
Methylmercaptan0.12 - 12.515 - 22
Ethylmercaptan0.9 - 5.55 - 22
Carbon Dioxide (CO₂)0.10 - 3.05 - 22
Oxygen (O₂)0.55 - 6.15 - 22
Acetylene0.15 - 3.55 - 22
Methylacetylene0.04 - 0.25 - 22

Table 2: Effect of Amines on Ziegler-Natta Catalyst Productivity [4]

AmineConcentration (ppm)Productivity Loss (%)
Dimethylamine (DMA)14019.6
Diethylamine (DEA)17020.0

Table 3: Deactivation Power of Different Poisoning Compounds [5]

PoisonDeactivation Power
MethanolStrongest
AcetoneIntermediate
Ethyl AcetateWeakest

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in this compound polymerization?

A1: Catalyst deactivation can occur through several mechanisms:

  • Chemical Deactivation (Poisoning): Impurities in the feedstock or reaction medium, such as water, oxygen, carbon monoxide, carbon dioxide, sulfur compounds, and acetylenes, can react with and deactivate the active centers of the catalyst.[2][3]

  • Formation of Dormant Sites: For metallocene catalysts, occasional incorrect insertion of the this compound monomer (2,1-regioinsertion) can lead to a dormant state where the catalyst is temporarily inactive.[6][7]

  • Thermal Deactivation: High temperatures can cause sintering of the catalyst support, leading to a loss of active surface area, or degradation of the active species.

  • Mechanical/Physical Deactivation: This includes fouling, where polymer can encapsulate the active sites, preventing monomer access, and attrition, which is the physical breakdown of the catalyst particles.

Q2: How can I tell if my catalyst has been poisoned?

A2: A significant and often rapid drop in polymerization activity is a primary indicator of catalyst poisoning. To confirm, you would need to analyze your monomer and solvent feeds for common poisons using techniques like gas chromatography. In some cases, the deactivation may be reversible; for example, CO₂-induced deactivation of some Ziegler-Natta catalysts can be reversed by adding more cocatalyst.[2]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in some cases, catalyst regeneration is possible, though the effectiveness depends on the deactivation mechanism.

  • For deactivation by coking or fouling: Thermal treatment (calcination) can burn off carbonaceous deposits. Washing with a suitable solvent may also remove polymer buildup.

  • For some types of chemical poisoning: A chemical treatment may be able to remove the poison and restore activity. However, for severe sintering or irreversible poisoning, the catalyst may not be recoverable.

Q4: What is the role of hydrogen in catalyst activity?

A4: Hydrogen is primarily used as a chain transfer agent to control the molecular weight of the polythis compound. However, it can also play a role in reactivating dormant catalyst sites. For instance, in metallocene-catalyzed polymerization, hydrogen can reactivate sites that have become dormant due to 2,1-misinsertions.[1][6]

Q5: How does the choice of catalyst (Ziegler-Natta vs. Metallocene) affect deactivation?

A5: Both catalyst types are sensitive to poisons, but their deactivation behaviors can differ.

  • Ziegler-Natta catalysts are heterogeneous and have multiple types of active sites. Deactivation may affect these sites differently. They are generally considered robust but are still susceptible to a wide range of poisons.[8]

  • Metallocene catalysts are single-site catalysts, which makes them more sensitive to poisons because the deactivation of a single site has a more uniform effect on the overall polymer properties.[9] They are also prone to deactivation through the formation of dormant species after regio-irregular monomer insertions.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Solvent Washing of a Deactivated Catalyst

This protocol is a general guideline for removing polymer buildup and some adsorbed impurities. The choice of solvent and specific conditions may need to be optimized for your particular catalyst system.

  • Catalyst Recovery: After the polymerization reaction, quench the reaction and recover the solid catalyst/polymer mixture.

  • Initial Washing: Wash the mixture with a non-polar solvent like hexane (B92381) or heptane (B126788) at room temperature to remove residual monomer and soluble, low-molecular-weight polymer.

  • Solvent Extraction:

    • Place the catalyst/polymer mixture in a Soxhlet extractor.

    • Use a solvent in which the polymer is soluble at elevated temperatures but the catalyst support is not (e.g., toluene (B28343) or xylene).

    • Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-12 hours) to dissolve the polymer encapsulating the catalyst.

  • Isolation of Catalyst:

    • After extraction, allow the system to cool.

    • Filter the hot solution to separate the insoluble catalyst particles from the polymer solution.

    • Wash the recovered catalyst particles with fresh, hot solvent, followed by a wash with a more volatile solvent like hexane at room temperature.

  • Drying: Dry the catalyst under a vacuum or a stream of inert gas (e.g., nitrogen or argon) at a moderate temperature (e.g., 50-80 °C) to remove all residual solvent.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-exposure to air and moisture.

Protocol 2: Thermal Regeneration (Calcination) of a Deactivated Catalyst

This method is suitable for removing coke or heavy organic deposits. Caution: This procedure should be performed with appropriate safety measures, as it involves high temperatures and potential off-gassing. The optimal temperature and atmosphere will depend on the specific catalyst and support material.

  • Sample Preparation: Place the deactivated catalyst in a ceramic crucible suitable for high-temperature use.

  • Heating Program:

    • Place the crucible in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to remove air.

    • Heat the catalyst slowly (e.g., 5-10 °C/min) to an intermediate temperature (e.g., 150-200 °C) and hold for 1-2 hours to drive off volatile compounds.

    • Switch the gas to a lean air/nitrogen mixture (e.g., 2-5% air).

    • Continue heating to the final calcination temperature (e.g., 450-550 °C) and hold for 3-5 hours. The presence of oxygen will facilitate the combustion of organic residues.

  • Cooling: Cool the catalyst slowly to room temperature under an inert atmosphere.

  • Storage: Store the regenerated catalyst in a desiccator or glovebox under an inert atmosphere.

Protocol 3: Assessing the Activity of a Regenerated Catalyst

To determine the success of the regeneration process, the activity of the treated catalyst should be compared to that of a fresh catalyst.

  • Standard Polymerization Setup: Use a standard laboratory-scale polymerization reactor (e.g., a stirred tank reactor).

  • Reaction Conditions:

    • Charge the reactor with the polymerization solvent/diluent (e.g., heptane or toluene) and the cocatalyst (e.g., TEAL or MAO).

    • Bring the reactor to the desired polymerization temperature and pressure.

    • Introduce a known amount of the regenerated catalyst into the reactor to initiate polymerization.

  • Activity Measurement:

    • Monitor the consumption of this compound over time using a mass flow controller or by measuring the pressure drop in a batch reactor.

    • After a set reaction time, quench the polymerization.

    • Isolate, dry, and weigh the polymer product.

  • Calculation of Activity: Calculate the catalyst activity in units of kg of polymer per gram of catalyst per hour (kg PP/g cat·h).

  • Comparison: Compare the activity of the regenerated catalyst to the activity of a fresh batch of catalyst tested under identical conditions.

Visualizations

CatalystDeactivationPathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_deactivated Deactivated State Active_ZN Active Ziegler-Natta Site Poisoning Poisoning (H₂O, O₂, CO, S-compounds) Active_ZN->Poisoning Over_reduction Over-reduction (Excess Cocatalyst) Active_ZN->Over_reduction Thermal Thermal Sintering Active_ZN->Thermal Fouling Polymer Encapsulation Active_ZN->Fouling Active_Metallocene Active Metallocene Site Active_Metallocene->Poisoning Regio_error 2,1-Regioinsertion Active_Metallocene->Regio_error Active_Metallocene->Thermal Active_Metallocene->Fouling Deactivated_ZN Deactivated Z-N Site Poisoning->Deactivated_ZN Over_reduction->Deactivated_ZN Dormant_Metallocene Dormant Metallocene Site Regio_error->Dormant_Metallocene Sintered_Catalyst Sintered Catalyst Thermal->Sintered_Catalyst Fouled_Catalyst Fouled Catalyst Fouling->Fouled_Catalyst

Caption: Common deactivation pathways for Ziegler-Natta and metallocene catalysts.

CatalystRegenerationWorkflow Start Deactivated Catalyst (Polymer Encapsulated / Coked) Solvent_Wash Solvent Washing (e.g., Toluene, Xylene) Start->Solvent_Wash For polymer fouling Thermal_Treatment Thermal Treatment (Calcination) Start->Thermal_Treatment For coking Drying Drying under Inert Gas Solvent_Wash->Drying Thermal_Treatment->Drying Activity_Test Test Activity of Regenerated Catalyst Drying->Activity_Test End_Success Regenerated Catalyst (Activity Restored) Activity_Test->End_Success Activity > Threshold End_Fail Dispose of Catalyst Activity_Test->End_Fail Activity < Threshold

Caption: General experimental workflow for catalyst regeneration and activity testing.

TroubleshootingLogic Start Low Polymer Yield Check_Kinetics Rapid activity decay? Start->Check_Kinetics Check_Poisons Analyze Feedstock for Poisons Check_Kinetics->Check_Poisons Yes Check_Temp Temperature Spikes? Check_Kinetics->Check_Temp No Purify_Feed Implement/Improve Purification Check_Poisons->Purify_Feed End Problem Resolved Purify_Feed->End Improve_Cooling Improve Cooling and Agitation Check_Temp->Improve_Cooling Yes Check_Cocatalyst Review Cocatalyst Ratio & Pre-contact Time Check_Temp->Check_Cocatalyst No Improve_Cooling->End Optimize_Cocatalyst Optimize Ratio and Minimize Pre-contact Check_Cocatalyst->Optimize_Cocatalyst Optimize_Cocatalyst->End

Caption: Troubleshooting logic for addressing low polymer yield in experiments.

References

Troubleshooting low yields in propylene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in propylene (B89431) epoxidation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound oxide (PO) yield is suddenly low. What are the most common initial checks?

A: When facing an unexpected drop in PO yield, begin by verifying your core experimental parameters. Check for inconsistencies in reactant flow rates (this compound, hydrogen peroxide), ensure the system temperature and pressure are at their setpoints, and confirm the integrity of your catalyst, checking for signs of physical degradation or channeling in the reactor bed.

Q2: How significantly does reaction temperature impact my PO yield and selectivity?

A: Temperature has a critical and dual effect on the reaction.[1] An increase in temperature can enhance reaction rates, but it often has a negative impact on selectivity and can promote the decomposition of hydrogen peroxide, especially above 50°C.[2] For instance, on a TS-1 catalyst, the maximum this compound conversion is often observed around 40°C, while the highest selectivity towards this compound oxide is achieved at a lower temperature of 25°C.[2] Elevating the temperature can also favor the formation of byproducts from ring-opening reactions.[2][3]

Q3: My catalyst activity is decreasing steadily over a long experiment. What is the likely cause?

A: A gradual decrease in activity points towards catalyst deactivation. The primary causes include the blockage of catalyst micropores by heavy, bulky organic byproducts formed from consecutive reactions of this compound oxide, such as oligomers or ethers.[4] Other mechanisms include the covering of active sites by coke-like species and, in some cases, the leaching of active framework metals (like titanium) from the catalyst structure.[4][5]

Q4: I am observing a high concentration of byproducts like 1-methoxy-2-propanol (B31579) and this compound glycol. How can I minimize them?

A: The formation of these byproducts occurs through the ring-opening of this compound oxide with the solvent (e.g., methanol) or water.[2][6] To minimize these side reactions, it is crucial to use lower water concentrations and consider shorter residence times.[2] Optimizing the reaction temperature is also key, as higher temperatures tend to increase the rate of these secondary reactions more than the primary epoxidation reaction.[2][3]

Q5: What is the effect of pressure on the reaction?

A: The total pressure can influence this compound conversion. Studies using a TS-1 catalyst in a trickle-bed reactor have shown that this compound conversion can reach a maximum at a specific pressure (e.g., around 4.5 bar) and then decline.[2] However, the selectivity to this compound oxide generally remains high across a range of pressures.[2] The optimal pressure can be dependent on the specific catalyst system and reactor configuration.

Troubleshooting Guide for Low this compound Oxide Yield

If you are experiencing low yields, this workflow can help diagnose the potential cause.

TroubleshootingWorkflow start_node Low this compound Oxide (PO) Yield check_node Initial System Checks start_node->check_node Start Here analysis_node Analyze Product Stream (GC Analysis) check_node->analysis_node If parameters (temp, pressure, flow rates) are correct low_conv_node Problem: Low this compound or H2O2 Conversion analysis_node->low_conv_node low_sel_node Problem: Low PO Selectivity (High Byproducts) analysis_node->low_sel_node catalyst_deact Cause: Catalyst Deactivation low_conv_node->catalyst_deact h2o2_decomp Cause: H2O2 Decomposition low_conv_node->h2o2_decomp side_reactions Cause: Dominant Side Reactions (Ring-Opening) low_sel_node->side_reactions high_water Cause: High Water or Solvent Impurity low_sel_node->high_water cause_node cause_node solution_node solution_node regen_catalyst regen_catalyst catalyst_deact->regen_catalyst Solution: Regenerate or replace catalyst lower_temp lower_temp h2o2_decomp->lower_temp Solution: Lower reaction temperature (< 50°C) optimize_temp Solution: Optimize temperature and residence time side_reactions->optimize_temp check_res_time Solution: Decrease residence time side_reactions->check_res_time dry_solvent dry_solvent high_water->dry_solvent Solution: Use anhydrous solvents; minimize water

Caption: A workflow diagram for troubleshooting low this compound oxide yields.

Key Parameters and Their Effects

The yield and selectivity of this compound epoxidation are highly sensitive to reaction conditions. The following tables summarize the impact of key parameters based on studies using a TS-1 catalyst.

Table 1: Effect of Temperature on this compound Conversion and PO Selectivity [2]

Temperature (°C)This compound Conversion (%)This compound Oxide Selectivity (%)Notes
25~65~98Highest selectivity achieved at the lowest temperature.
40~78~95Maximum conversion observed.
50~75~90Conversion and selectivity begin to decrease.
>50DecreasingSubstantially DecreasingH2O2 decomposition becomes significant, and byproducts increase.

Table 2: Effect of Total Pressure on this compound Conversion and PO Selectivity [2]

Pressure (bar)This compound Conversion (%)This compound Oxide Selectivity (%)Notes
2.5~60>95
4.5~80>95Maximum conversion was achieved at this pressure.
8.5~70>95Conversion decreases after the optimum pressure.

Table 3: Effect of Hydrogen Peroxide (H₂O₂) Concentration on Conversion and Selectivity [2]

H₂O₂ (wt %)This compound Conversion (%)This compound Oxide Selectivity (%)Notes
1~50~98
2~65~98
4~85~88Higher H₂O₂ concentration improves conversion but decreases selectivity.

Table 4: Effect of Water Content on Conversion and Selectivity [2]

Water (wt %)This compound Conversion (%)This compound Oxide Selectivity (%)Notes
5~55~85
10~45~70Increasing water content decreases conversion.
20~30~50Higher water content promotes the formation of this compound glycol.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a common cause of declining yields in continuous or long-term experiments. Understanding the mechanisms is key to prevention and regeneration.

DeactivationPathways cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Methods active_catalyst Active Catalyst (e.g., TS-1) pore_blocking Pore Blocking active_catalyst->pore_blocking site_coverage Active Site Coverage (Coke Species) active_catalyst->site_coverage ti_leaching Framework Damage (Ti Leaching) active_catalyst->ti_leaching Less common calcination Calcination (e.g., 550°C) pore_blocking->calcination solvent_wash Solvent Washing pore_blocking->solvent_wash site_coverage->calcination h2o2_wash Dilute H2O2 Wash site_coverage->h2o2_wash cause_oligomers Formation of heavy byproducts (dimers, oligomers) cause_oligomers->pore_blocking cause_coke Strong adsorption of reactants/products leading to carbonates cause_coke->site_coverage

Caption: Common catalyst deactivation pathways and corresponding regeneration methods.

Reaction Pathways

The desired reaction to this compound oxide competes with several side reactions, primarily the decomposition of hydrogen peroxide and the ring-opening of the newly formed epoxide.

ReactionPathways This compound This compound po This compound Oxide (PO) (Desired Product) This compound->po Main Reaction (Epoxidation) h2o2 Hydrogen Peroxide (H2O2) h2o2->po water Water h2o2->water Decomposition o2 Oxygen h2o2->o2 Decomposition po->water + pg This compound Glycol po->pg Ring-Opening (Hydration) mep 1-Methoxy-2-propanol po->mep Ring-Opening (Solvolysis) h2o_reactant Water (from feed or main reaction) h2o_reactant->pg methanol_reactant Methanol (B129727) (Solvent) methanol_reactant->mep

Caption: Key reaction pathways in this compound epoxidation using H₂O₂ with a methanol solvent.

Experimental Protocols

Representative Protocol for Lab-Scale this compound Epoxidation in a Trickle-Bed Reactor

This protocol describes a general methodology for studying this compound epoxidation using a TS-1 catalyst.

1. Chemicals & Materials:

  • Gases: this compound (≥99.5%), Helium or Nitrogen (inert carrier gas, ≥99.99%).

  • Liquids: Hydrogen peroxide (e.g., 30 wt% solution in water), Methanol (solvent, ACS grade or higher), this compound Oxide (standard for GC calibration).

  • Catalyst: Commercial or synthesized Titanium Silicate (TS-1).

2. Catalyst Preparation and Loading:

  • If necessary, press the TS-1 powder into pellets and sieve to a uniform particle size (e.g., 0.25-0.50 mm) to ensure consistent packing and flow dynamics.

  • Before reaction, activate the catalyst by calcining in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed moisture or organic species.[4]

  • Carefully load a known mass of the activated catalyst into the reactor tube, securing it with quartz wool plugs.

3. Reactor Setup:

  • The experiment is typically conducted in a continuous-flow, fixed-bed reactor (often a trickle-bed setup).[2][6]

  • The system should include mass flow controllers for precise control of gas feeds (this compound and inert gas).

  • A high-performance liquid chromatography (HPLC) pump is used to deliver the liquid feed (a solution of H₂O₂ in methanol) at a constant flow rate.[2]

  • The reactor should be placed in a temperature-controlled furnace or jacket. A back-pressure regulator is used to maintain the desired system pressure.

4. Reaction Procedure:

  • Pressurization: Pressurize the system with the inert gas to the target pressure (e.g., 4.5 bar).[2]

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 40°C).[2]

  • Feed Introduction: Once the system is stable, introduce the gas and liquid feeds at their specified flow rates. A typical liquid feed might be 2-5 wt% H₂O₂ in methanol.[2]

  • Equilibration: Allow the system to run for a period to reach a steady state before collecting data.

5. Product Collection and Analysis:

  • The reactor effluent (gas and liquid) is cooled and passed through a gas-liquid separator.

  • The liquid product is collected periodically for analysis.

  • Both liquid and gas phases are analyzed using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating polar compounds) and detector (e.g., FID or TCD).[2][6]

  • Quantification of reactants and products is performed by comparing peak areas to those of calibration standards. This compound conversion, H₂O₂ conversion, PO selectivity, and PO yield can then be calculated.

References

Technical Support Center: Purification of Polymer-Grade Propylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymer-grade propylene (B89431). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during the purification of this compound to polymer grade.

Problem: Final this compound Purity is Below 99.5%

Possible Causes and Solutions:

  • Inefficient Distillation: The primary method for separating propane (B168953) and this compound is distillation, which is energy-intensive due to their close boiling points.[1][2]

    • Troubleshooting Steps:

      • Verify Operating Parameters: Check the temperature, pressure, and reflux ratio of your distillation column against the design specifications.[3][4] An improper reflux ratio can significantly impact separation efficiency.[5]

      • Assess Column Internals: Fouling or damage to distillation trays or packing can lead to poor separation. A pressure drop across the column that is higher than usual can indicate such issues.[6]

      • Check for Contaminants: The presence of methylacetylene, an intermediate boiler between this compound and propane, can accumulate in the column and affect purity.[7]

  • Adsorbent Bed Saturation or Deactivation: Beds used to remove trace impurities may be exhausted.

    • Troubleshooting Steps:

      • Analyze Bed Effluent: Test the this compound stream immediately after the adsorbent bed for the specific impurities it is designed to remove.

      • Regenerate or Replace Adsorbent: If the bed is saturated, it will require regeneration or replacement.

A logical workflow for troubleshooting low this compound purity is outlined below.

Figure 1: Troubleshooting workflow for low this compound purity.
Problem: Polymerization Catalyst Deactivation

Possible Causes and Solutions:

Polymerization catalysts, particularly Ziegler-Natta and metallocene types, are highly sensitive to a variety of impurities.[8][9]

  • Oxygenated Compounds (Water, CO, CO₂, Alcohols): These compounds can react with and deactivate the active sites of the catalyst.

    • Troubleshooting Steps:

      • Check Drier Beds: Ensure molecular sieve driers are functioning correctly and are not saturated with water.

      • Verify Upstream Processes: Ensure complete removal of CO₂ in the purification train.

      • Analyze Feedstock: Test the incoming this compound for oxygenate contamination.

  • Sulfur Compounds (H₂S, COS, Mercaptans): Sulfur compounds are potent catalyst poisons.[8]

    • Troubleshooting Steps:

      • Inspect Desulfurization Unit: Check the performance of the unit responsible for removing sulfur compounds.

      • COS Hydrolysis: Carbonyl sulfide (B99878) (COS) is particularly difficult to remove by distillation due to its close boiling point to this compound.[10] It can be removed by hydrolysis over a catalyst to H₂S, which is then captured.[11]

      • Guard Beds: Utilize guard beds with selective adsorbents to remove trace sulfur compounds.[12]

  • Arsine (AsH₃) and Phosphine (B1218219) (PH₃): These are severe catalyst poisons even at ppb levels.[8][13][14]

    • Troubleshooting Steps:

      • Check Guard Beds: Ensure the arsine and phosphine guard beds are not saturated. These are typically non-regenerable and require replacement.

      • Adsorbent Selection: A variety of adsorbents are available, including those based on copper oxide and lead oxide, for the removal of arsine and phosphine.[13]

The general workflow for a this compound purification unit is depicted below, highlighting the stages where key impurities are removed.

Propylene_Purification_Workflow Crude_this compound Crude this compound Feed Dehydration Dehydration (Molecular Sieves) Removes H2O Crude_this compound->Dehydration Desulfurization Desulfurization (Adsorbents/Hydrolysis) Removes H2S, COS Dehydration->Desulfurization Guard_Beds Arsine/Phosphine Guard Beds Removes AsH3, PH3 Desulfurization->Guard_Beds Distillation Propane-Propylene Splitter (Distillation) Guard_Beds->Distillation Polymer_Grade_this compound Polymer-Grade This compound (>99.5%) Distillation->Polymer_Grade_this compound

Figure 2: General workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for polymer-grade this compound?

A1: Polymer-grade this compound generally has a minimum purity of 99.5%.[15] The table below summarizes the maximum allowable levels for common impurities.

ImpurityTypical Maximum Allowed
Propane< 0.5%
Ethane, Ethylene< 500 ppm
Water5 ppm
Oxygen5 ppm
Carbon Monoxide1 ppm
Carbon Dioxide3 ppm
Carbonyl Sulfide (COS)1 ppm
Hydrogen Sulfide (H₂S)1 ppm
Arsine (AsH₃)20 ppb
Phosphine (PH₃)20 ppb
Hydrocarbon Contaminants30 ppm

(Source: Consolidated Sciences[16])

Q2: How do I regenerate a saturated molecular sieve bed used for drying this compound?

A2: Regeneration of molecular sieves is a critical step in a temperature swing adsorption (TSA) process.[11] It involves heating the bed with a dry purge gas to desorb the adsorbed water.

General Regeneration Procedure:

  • Depressurization: Safely reduce the pressure in the vessel.

  • Heating: Introduce a hot, dry purge gas (e.g., nitrogen or methane) to heat the bed. The temperature for regeneration of type 3A molecular sieves, commonly used for drying olefins, is typically in the range of 175-260°C.[12] A controlled heating rate (e.g., 25-50°C/hour) is recommended to prevent thermal stress on the sieve material.[17]

  • Soaking: Maintain the regeneration temperature for a sufficient duration (typically 2-8 hours) to ensure complete desorption of moisture from the pores of the molecular sieve.[17]

  • Cooling: Cool the bed to near the process temperature using a dry purge gas before bringing it back online.[12][17] It is crucial that the purge gas during cooling is dry to prevent re-adsorption of moisture onto the hot sieve.[17]

Q3: What are the signs of an exothermic reaction in a this compound drier or guard bed, and how can it be prevented?

A3: An unexpected temperature increase in a drier or guard bed can indicate a dangerous exothermic reaction. This can be caused by the introduction of reactive impurities like diolefins or oxygenates into the adsorbent bed.

Prevention:

  • Feedstock Purity: Ensure the this compound feed to the adsorbent beds is free from high concentrations of reactive components.

  • Temperature Monitoring: Continuously monitor the temperature of the adsorbent beds.

  • Adherence to Operating Procedures: Strictly follow the temperature and pressure limits specified by the equipment and adsorbent manufacturers during startup, operation, and regeneration.[18]

Q4: What analytical methods are used to determine the purity of polymer-grade this compound?

A4: Gas chromatography (GC) is the primary analytical technique for assessing the purity of this compound and quantifying trace impurities.[19]

  • Hydrocarbon Impurities: GC with a Flame Ionization Detector (FID) is commonly used. Alumina-based porous layer open tubular (PLOT) columns provide good separation of light hydrocarbons.[19]

  • Sulfur Compounds: A GC equipped with a sulfur-specific detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), is used for detecting low levels of sulfur compounds.[20][21]

  • Arsine and Phosphine: Due to the extremely low detection limits required, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.[22]

Experimental Protocols

Protocol 1: Setup and Operation of an Arsine and Phosphine Guard Bed

This protocol outlines the general steps for installing and operating a guard bed for the removal of arsine and phosphine from a this compound stream.

1. Materials and Equipment:

  • Guard bed vessel designed for the operating pressure and temperature.

  • Selected adsorbent media (e.g., copper or nickel-based on an alumina (B75360) support).[13]

  • Inert support material (e.g., ceramic balls).

  • Gas chromatograph with a suitable detector (e.g., MS or AED) for monitoring arsine and phosphine levels.

  • Personal protective equipment (PPE) appropriate for handling the adsorbent and working with pressurized flammable gases.

2. Procedure:

  • Vessel Preparation: Ensure the guard bed vessel is clean, dry, and isolated from the process stream.

  • Loading the Adsorbent:

    • Lay a layer of inert support material at the bottom of the vessel.

    • Carefully load the adsorbent material into the vessel, avoiding attrition of the pellets or beads. Ensure even distribution to prevent channeling of the gas flow.

    • Place a layer of inert support material on top of the adsorbent bed.

  • System Purge: Purge the vessel with an inert gas, such as nitrogen, to remove any air before introducing this compound.

  • Startup:

    • Slowly introduce the this compound stream into the guard bed.

    • Gradually increase the flow rate to the desired operating conditions.

    • Monitor the pressure drop across the bed to ensure it is within the design limits.

  • Monitoring:

    • Regularly analyze the effluent this compound stream for arsine and phosphine to monitor the performance of the guard bed.

    • Breakthrough of these impurities indicates that the adsorbent is saturated and needs to be replaced.

3. Shutdown:

  • Safely isolate the guard bed from the process stream.

  • Depressurize the vessel.

  • Purge the vessel with an inert gas to remove any residual this compound before opening for adsorbent replacement.

Protocol 2: Catalyst Replacement in a this compound Purification System

This protocol provides a general outline for the replacement of a catalyst in a this compound purification system. Specific procedures will vary depending on the type of catalyst and the design of the reactor.

1. Pre-Shutdown Preparations:

  • Ensure all necessary permits and safety procedures are in place.

  • Have the new catalyst, gaskets, and any required specialized tools on hand.

  • Confirm that the unit to be shut down is properly isolated from other process units.

2. Shutdown and Catalyst Unloading:

  • Follow the standard shutdown procedure for the unit, which typically involves stopping the feed, depressurizing, and purging with an inert gas.[23]

  • Once the vessel is safely isolated and purged, carefully open the manways.

  • Remove the old catalyst using appropriate methods (e.g., vacuuming or gravity dumping). Proper PPE is essential during this step.

  • Inspect the vessel internals for any damage or fouling.

3. Catalyst Loading:

  • Load the new catalyst according to the manufacturer's instructions. This may involve specific loading techniques to ensure proper bed density and to avoid catalyst attrition.

  • Once loaded, close and seal the vessel with new gaskets.

4. Pre-Startup Procedures:

  • Perform a leak test on the system, typically by pressurizing with an inert gas.[23]

  • If required by the catalyst manufacturer, perform any pre-treatment steps such as catalyst activation or reduction.

5. Startup:

  • Follow the standard startup procedure for the unit, which involves purging any inert gas with the process gas and slowly introducing the feed.[24][25]

  • Gradually bring the unit to its normal operating temperature and pressure.

  • Monitor the performance of the new catalyst closely during the initial operating period.

References

Technical Support Center: Optimizing Reactor Design for Propylene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactor design for propylene (B89431) metathesis experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound metathesis reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low this compound Conversion

Q: My this compound conversion is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low this compound conversion can stem from several factors, primarily related to catalyst activity, reactor conditions, and feed purity.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Deactivation - Poisons in Feed: Ensure feed streams (ethylene and butenes) are free from poisons like water, CO₂, oxygenates (e.g., MTBE), sulfur, and nitrogen compounds.[1] Implement purification beds if necessary.[1] - Coke Formation: Coke deposition on the catalyst surface can block active sites.[2] Consider catalyst regeneration. A typical regeneration procedure involves controlled burning of coke in a diluted air-nitrogen mixture.[1][2]
Suboptimal Reactor Conditions - Incorrect Temperature: Metathesis reactions are sensitive to temperature. For tungsten oxide catalysts, the reaction is typically carried out between 300-350°C.[1] Verify and calibrate your temperature sensors.[3] - Improper Pressure: The reaction pressure, typically 30-35 bar(g), influences reactant phase and residence time.[1] Ensure your system maintains the target pressure.
Mass Transfer Limitations - Internal Diffusion: Pores of the catalyst support may be too small, hindering reactant diffusion to active sites. Consider using a catalyst with a larger pore size. - External Diffusion: A stagnant film around the catalyst particles can limit the reaction rate. Increase the fluid velocity to reduce this boundary layer.
Channeling in Fixed-Bed Reactor - Uneven Packing: Improper loading of the catalyst can lead to preferential flow paths (channeling), reducing contact time.[4] Ensure the catalyst bed is packed uniformly.[4] Using inert packing of a similar size can improve distribution.[4]

Issue 2: Poor Selectivity to this compound

Q: I am observing a high yield of undesirable byproducts and low selectivity for this compound. What could be the cause and how can I improve it?

A: Poor selectivity in this compound metathesis often points to side reactions becoming dominant. The ethylene (B1197577) to butene ratio and catalyst type are critical factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Feed Ratio - Ethylene/Butene Ratio: A low ethylene to butene ratio can lead to butene self-metathesis, producing C5 and C6 olefins instead of this compound.[5] Carefully control the molar ratio of ethylene to butenes. An excess of ethylene can help maximize this compound selectivity.[5]
Isomerization Issues - Inefficient 1-Butene (B85601) Isomerization: The primary metathesis reaction for this compound production is between ethylene and 2-butene.[1] If your catalyst system lacks a good isomerization component (like magnesium oxide), 1-butene will not efficiently convert to 2-butene, impacting this compound yield.[1]
Secondary Reactions - Oligomerization: At certain conditions, olefins can oligomerize, forming heavier hydrocarbons. This can be influenced by the acidity of the catalyst support.[6] - Cracking: At very high temperatures, cracking of reactants and products can occur. Ensure the reactor temperature is within the optimal range.[3]
Catalyst-Related Issues - Inappropriate Catalyst: The choice of catalyst significantly impacts selectivity. For instance, tungsten oxide-based catalysts are known for high this compound selectivity in industrial applications.[1] Ensure your chosen catalyst is suitable for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: How do I prepare and activate a typical tungsten-based metathesis catalyst?

A1: A common activation procedure for a supported tungsten oxide catalyst involves calcination in air at a high temperature (e.g., 550°C) for several hours. This is followed by purging with an inert gas like nitrogen to remove adsorbed moisture and oxygen before introducing the reactants.[6] Some protocols also include a reduction step with hydrogen.[1]

Q2: What analytical techniques are recommended for monitoring the reaction in real-time?

A2: For real-time monitoring, online gas chromatography (GC) is the most common and effective technique.[7] A GC equipped with a flame ionization detector (FID) can quantify the reactants and products, allowing for the calculation of conversion and selectivity at different time points.[8] Other techniques like mass spectrometry (MS) can also be coupled with GC for product identification.[9]

Q3: How can I regenerate a deactivated metathesis catalyst?

A3: Catalyst regeneration is typically performed to remove coke deposits. A standard procedure involves stopping the reactant feed and purging the reactor with an inert gas. Then, a mixture of nitrogen and a small, controlled amount of air is introduced at an elevated temperature to burn off the coke. The temperature is carefully controlled to avoid damaging the catalyst. The cycle is completed by purging with inert gas again before reintroducing the reactants.[1][6]

Q4: What are the key safety considerations when running a high-pressure gas-phase metathesis reaction?

A4: Safety is paramount. Key considerations include:

  • Pressure Relief: The reactor system must be equipped with pressure relief valves to prevent over-pressurization.

  • Leak Detection: Regularly check for leaks, especially when using flammable gases like ethylene and this compound.

  • Inert Gas Purging: Always purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing reactants and after the reaction to remove any residual flammable or reactive gases.

  • Proper Ventilation: Ensure the experimental setup is in a well-ventilated area or a fume hood.

  • Material Compatibility: Use materials of construction that are compatible with the reactants and reaction conditions (high temperature and pressure).

Data Presentation

Table 1: Effect of Temperature on this compound Conversion and Selectivity

Temperature (°C)1-Hexene (B165129) Conversion (%)This compound Selectivity (%)Reference
75~35~30[6]
100~45~40[6]
125~60~50[6]
150~55~60[6]
Note: Data is illustrative and based on the isomerization-metathesis of 1-hexene with ethylene over a MoO₃/Al₂O₃ and HBEA catalyst mixture. Actual results will vary with specific catalysts and conditions.

Table 2: Influence of Ethylene to Butene Ratio on Product Distribution

Ethylene/n-Butenes Molar RatioThis compound Selectivity (%)C5+ Olefins Selectivity (%)Reference
Low (e.g., < 1)< 50High[5]
Stoichiometric (~1)~70-80Moderate[5]
High (e.g., > 1.5)> 90Low[5]
Note: These are generalized trends. Optimal ratios should be determined experimentally.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • Weigh approximately 20 mg of the catalyst and mix it with 100 mg of an inert diluent like silicon carbide (SiC) to ensure uniform bed temperature.[8]

    • Load the mixture into a U-shaped tubular reactor (e.g., 1/4 inch OD stainless steel).[8]

    • Pack the catalyst bed between two layers of quartz wool and additional SiC.[8]

  • Reactor Setup and Leak Check:

    • Install the reactor in a temperature-controlled furnace.

    • Place a thermocouple in contact with the top of the catalyst bed.[8]

    • Pressure-test the system with an inert gas (e.g., helium or nitrogen) to ensure there are no leaks.

  • Catalyst Activation:

    • Heat the reactor to 400°C under a flow of air (50 mL/min) and hold for 3 hours.[9]

    • Cool to 270°C and purge with helium (100 mL/min) for 30 minutes.[9]

    • Increase the temperature to 500°C under helium flow and hold for 3 hours.[9]

    • Cool to the desired reaction temperature under helium flow.[9]

  • Reaction:

    • Introduce the reactant gas mixture (this compound or ethylene/butene) at a controlled flow rate.

    • Maintain the desired reaction temperature and pressure.

    • Allow the reaction to reach a steady state (typically after about 60 minutes).[7]

  • Analysis:

    • Direct the reactor effluent to an online gas chromatograph (GC) for analysis of products.

    • Calibrate the GC with standard gas mixtures of reactants and expected products to quantify the composition of the effluent stream.[7]

  • Calculations:

    • Calculate the conversion of the limiting reactant and the selectivity to this compound based on the GC data.

Mandatory Visualization

Troubleshooting_Low_Conversion A Low this compound Conversion B Check Feed Purity A->B Start Here C Verify Reactor Conditions A->C D Evaluate Catalyst Activity A->D E Assess Reactor Hydrodynamics A->E F Poisons Detected? (H2O, O2, S-compounds) B->F H Temperature & Pressure Out of Range? C->H J Evidence of Deactivation? (e.g., coke formation) D->J L Potential for Channeling? (Fixed-Bed) E->L F->C No G Install/Regenerate Purification Beds F->G Yes H->D No I Adjust to Optimal Conditions H->I Yes J->E No K Perform Catalyst Regeneration J->K Yes M Repack Reactor Bed Uniformly L->M Yes

Caption: Troubleshooting workflow for low this compound conversion.

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Catalyst Loading & Dilution B Reactor Assembly & Leak Check A->B C Catalyst Activation (Heating & Purging) B->C D Introduce Reactants (Steady State) C->D E Online GC Analysis of Effluent D->E F Calculate Conversion & Selectivity E->F

Caption: General experimental workflow for catalyst activity testing.

References

Technical Support Center: Mitigating Side Reactions in Propylene Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during propylene (B89431) carbonylation experiments.

Troubleshooting Guides

Issue 1: Low Selectivity to the Desired Carbonylation Product (e.g., Aldehyde, Ester)

Q: My this compound carbonylation reaction is showing low selectivity to the desired product. What are the potential causes and how can I improve it?

A: Low selectivity in this compound carbonylation can stem from several factors, primarily related to reaction conditions and the catalyst system. Common side reactions include hydrogenation of this compound to propane (B168953), formation of isomers, and oligomerization.

Possible Causes and Mitigation Strategies:

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes decrease selectivity by promoting side reactions.[1][2] It is crucial to find the optimal temperature that balances reaction rate and selectivity.

  • Incorrect Pressure (CO and H₂ Partial Pressures):

    • CO Partial Pressure: In hydroformylation, lower carbon monoxide (CO) partial pressure can sometimes lead to increased alkene hydrogenation and isomerization side reactions.[1] Conversely, very high CO pressure can inhibit the reaction rate.[2] A careful balance is necessary.

    • H₂/CO Ratio: In hydroformylation, an inappropriate H₂/CO ratio can favor hydrogenation. Ratios greater than 1:1 are common, but excessively high hydrogen pressure can reduce selectivity to the desired aldehyde.[1][2]

  • Catalyst and Ligand Choice: The choice of metal catalyst and ligands is critical for selectivity.

    • For palladium-catalyzed carbonylation, the use of bulky phosphine (B1218219) ligands can significantly influence selectivity towards the desired product.[3]

    • In rhodium-catalyzed hydroformylation, the concentration of phosphine ligands like triphenylphosphine (B44618) (PPh₃) affects the linear-to-branched aldehyde ratio.[1][4]

  • Solvent Effects: The solvent can influence the catalyst's activity and selectivity.[5] Experimenting with different solvents may be beneficial.

Troubleshooting Workflow:

start Low Selectivity Observed check_temp Verify Reaction Temperature start->check_temp check_pressure Analyze Gas Partial Pressures (CO, H₂, this compound) start->check_pressure check_catalyst Evaluate Catalyst System (Metal, Ligand, Promoters) start->check_catalyst optimize_temp Optimize Temperature (e.g., perform a temperature screen) check_temp->optimize_temp optimize_pressure Adjust Partial Pressures (e.g., vary H₂/CO ratio) check_pressure->optimize_pressure optimize_catalyst Modify Catalyst System (e.g., change ligand, add promoter) check_catalyst->optimize_catalyst analyze_products Re-analyze Product Mixture via GC-MS optimize_temp->analyze_products optimize_pressure->analyze_products optimize_catalyst->analyze_products solution Improved Selectivity analyze_products->solution

Caption: Troubleshooting workflow for low selectivity.

Issue 2: High Formation of this compound Carbonate

Q: I am observing a significant amount of this compound carbonate (PC) as a byproduct in my reaction. How can I minimize its formation?

A: this compound carbonate is a common byproduct, especially in reactions involving this compound oxide and CO₂. Its formation is often favored at higher temperatures and is mechanistically linked to a "backbiting" reaction of the growing polymer chain.[6][7]

Possible Causes and Mitigation Strategies:

  • High Reaction Temperature: The formation of this compound carbonate is thermodynamically favored at higher temperatures. A decrease in selectivity for poly(this compound carbonate) and an increase in this compound carbonate was observed when the temperature was increased from 50°C to 70°C.[6]

  • Low CO₂ Pressure: Lower CO₂ pressure can increase the concentration of the alkoxide intermediate, which is more prone to the backbiting reaction that forms this compound carbonate.[8] Increasing the CO₂ pressure can shift the equilibrium to favor the carbonate intermediate, thus increasing polymer selectivity. For instance, in one study, increasing the CO₂ pressure from 15 to 50 psi dramatically increased the conversion of this compound oxide from 50% to 95%.[8]

  • Catalyst System: The choice of catalyst can influence the propensity for backbiting. Some catalyst systems are inherently more selective towards polymerization over cyclic carbonate formation.

Data on Temperature and Pressure Effects on Selectivity:

ParameterConditionThis compound Oxide Conversion (%)This compound Carbonate Selectivity (%)Poly(this compound carbonate) Selectivity (%)Reference
Temperature50°C (at 20 bar CO₂)-<1>99[6]
70°C (at 20 bar CO₂)-3763[6]
CO₂ Pressure15 psi50--[8]
50 psi95--[8]
Issue 3: Catalyst Deactivation

Q: My reaction rate has slowed down significantly over time, suggesting catalyst deactivation. What are the common causes and how can I regenerate my catalyst?

A: Catalyst deactivation is a common issue in this compound carbonylation and can be caused by several factors.[9] The primary mechanisms are typically fouling by carbonaceous deposits (coking) and thermal degradation (sintering).[10][11][12]

Possible Causes and Mitigation Strategies:

  • Coking/Fouling: Polymeric side products can deposit on the catalyst surface, blocking active sites.[9][10]

    • Prevention: Modifying reaction conditions (e.g., temperature, reactant concentrations) can sometimes minimize the formation of coke precursors.[11]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[9][11]

    • Prevention: Operating at the lowest effective temperature can help prevent sintering.[11]

  • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium.

Catalyst Regeneration Methods:

  • Oxidation: Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. This is typically done by treating the catalyst with air or a dilute oxygen stream at elevated temperatures (e.g., 300-500°C).[13]

  • Low-Temperature Oxidation: To avoid thermal damage to the catalyst during regeneration, milder oxidizing agents like ozone or nitrogen oxides can be used at lower temperatures.[12]

  • Solvent Washing: In some cases, washing the deactivated catalyst with a suitable solvent can remove adsorbed foulants.[13]

Catalyst Deactivation and Regeneration Workflow:

start Catalyst Deactivation Observed diagnose Diagnose Cause of Deactivation (e.g., TGA for coking, TEM for sintering) start->diagnose coking Coking/Fouling Detected diagnose->coking sintering Sintering Detected diagnose->sintering leaching Leaching Suspected diagnose->leaching oxidize Regenerate via Oxidation (e.g., calcination in air) coking->oxidize wash Regenerate via Solvent Wash coking->wash no_regen Regeneration may not be feasible. Consider catalyst replacement. sintering->no_regen recover Recover leached metal if possible. Optimize reaction conditions to prevent. leaching->recover end Restored Catalyst Activity oxidize->end wash->end

Caption: Workflow for addressing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in this compound carbonylation?

A1: The main side reactions depend on the specific type of carbonylation being performed.

  • Hydroformylation (reaction with CO and H₂): The primary side reactions are the hydrogenation of this compound to propane and the isomerization of the alkene, which can affect the final aldehyde isomer distribution.[2][14][15]

  • Carbonylation in the presence of alcohols (e.g., to form esters): Besides the formation of different ester isomers, oligomerization or polymerization of this compound can occur.[10]

  • Copolymerization with CO₂: The main side reaction is the formation of this compound carbonate through a backbiting mechanism.[6][7]

Reaction Pathways Overview:

This compound This compound reactants_hydro + CO + H₂ This compound->reactants_hydro reactants_ester + CO + ROH This compound->reactants_ester reactants_poly + CO₂ This compound->reactants_poly main_aldehyde Desired Aldehyde (e.g., n-butyraldehyde) reactants_hydro->main_aldehyde Main Reaction side_propane Propane (Hydrogenation) reactants_hydro->side_propane Side Reaction side_iso_aldehyde Branched Aldehyde (Isomerization) reactants_hydro->side_iso_aldehyde Side Reaction main_ester Desired Ester (e.g., methyl isobutyrate) reactants_ester->main_ester Main Reaction side_oligomer Oligomers/Polymers reactants_ester->side_oligomer Side Reaction main_polycarbonate Poly(this compound carbonate) reactants_poly->main_polycarbonate Main Reaction side_pc This compound Carbonate (Backbiting) reactants_poly->side_pc Side Reaction

Caption: Main and side reactions in this compound carbonylation.

Q2: Which analytical techniques are best for identifying and quantifying side products?

A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most powerful and commonly used technique for analyzing the complex mixtures produced in this compound carbonylation.[5][16][17]

  • GC-FID (Flame Ionization Detector): Provides excellent quantification for hydrocarbon byproducts.

  • GC-MS (Mass Spectrometry): Allows for the definitive identification of unknown byproducts by providing mass spectral data.[18] For accurate quantification, it is essential to use certified reference materials for all expected products and byproducts to create calibration curves.

Q3: How does the choice of catalyst ligand affect selectivity?

A3: In homogeneous catalysis, the ligands coordinated to the metal center play a crucial role in determining the selectivity of the reaction.

  • Steric Hindrance: Bulky ligands can sterically hinder certain reaction pathways, thereby favoring the formation of a specific isomer. For example, in palladium-catalyzed carbonylation of ethene, bulky phosphine ligands lead to high selectivity for methyl propionate (B1217596) over polymer formation.[3]

  • Electronic Effects: The electron-donating or -withdrawing properties of the ligand can modify the electronic properties of the metal center, influencing its catalytic activity and selectivity.[19]

  • Bite Angle: For bidentate ligands, the "bite angle" (the P-M-P angle) is a key parameter that affects the geometry of the catalytic complex and, consequently, the selectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Homogeneous this compound Carbonylation

This protocol provides a general guideline for a batch-wise this compound carbonylation reaction using a homogeneous palladium catalyst. Note: All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Catalyst Preparation:

    • In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the desired phosphine ligand (e.g., XantPhos, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[20]

    • Add the desired dry, degassed solvent (e.g., 3 mL of 2-methyltetrahydrofuran (B130290) or dimethyl carbonate).[20]

  • Reactor Setup:

    • Transfer the catalyst solution to a high-pressure autoclave reactor.

    • Add the alcohol (if performing alkoxycarbonylation, e.g., methanol) and any other liquid substrates or internal standards.

    • Seal the reactor and purge several times with carbon monoxide.

  • Reaction Execution:

    • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 20 bar).

    • Pressurize with this compound to the desired partial pressure.

    • Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.

    • Maintain the reaction for the desired time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess gas.

    • Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and add an internal standard (e.g., dodecane).

    • Analyze the sample by GC and GC-MS to determine conversion and product selectivity.

Protocol 2: GC-MS Analysis of this compound Carbonylation Products

This protocol outlines a general method for the analysis of a product mixture from a this compound carbonylation reaction.

  • Sample Preparation:

    • Dilute a small aliquot (e.g., 100 µL) of the crude reaction mixture in a known volume (e.g., 1 mL) of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Add a known amount of an internal standard (e.g., undecane (B72203) or dodecane) that does not co-elute with any of the expected products or reactants.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: A capillary column suitable for separating polar and non-polar compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5975 or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis:

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison with a mass spectral library (e.g., NIST).

    • Quantify the products by integrating the peak areas and using the internal standard method with response factors determined from calibration curves of pure standards.

References

Analytical methods for detecting impurities in propylene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propylene (B89431) Impurity Analysis. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and professionals involved in the quality control of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in polymer-grade this compound and why are they critical to monitor?

A1: High-purity this compound is essential for polymerization processes, as trace impurities can deactivate expensive catalysts, reduce polymerization rates, and negatively affect the final product's quality and characteristics.[1][2][3][4] Common impurities are grouped as follows:

  • Hydrocarbons: Compounds like acetylene, propadiene (allene), and other dienes can adsorb at the catalyst's active sites, leading to deactivation.[1] Other hydrocarbons include methane, ethane, ethylene, and butenes.[5]

  • Permanent Gases: Inerts such as hydrogen, nitrogen, oxygen, carbon monoxide (CO), and carbon dioxide (CO2) can impact the polymerization reaction.[6][7]

  • Sulfur Compounds: Species like hydrogen sulfide (B99878) (H2S) and carbonyl sulfide (COS) are highly corrosive and potent catalyst poisons.[8][9]

  • Oxygenates: Methanol and other alcohols can interfere with the polymerization process.[3][7]

  • Other Trace Contaminants: Arsine (AsH3) and phosphine (B1218219) (PH3) are also detrimental to catalysts even at parts-per-billion (ppb) levels.[3][9]

Q2: What are the primary analytical methods used for detecting impurities in this compound?

A2: Gas chromatography (GC) is the most prevalent technique for analyzing impurities in this compound.[10] The method's specificity comes from the choice of the chromatographic column and the detector. Common detectors include:

  • Flame Ionization Detector (FID): Excellent for detecting hydrocarbon impurities.[1][11]

  • Pulsed Discharge Helium Ionization Detector (PDHID): Used for trace analysis of permanent gases like H2, N2, O2, CO, and CO2 at ppm to ppb levels.[6]

  • Thermal Conductivity Detector (TCD): A universal detector often used for permanent gases, though typically less sensitive than a PDHID.[3]

  • Pulsed Flame Photometric Detector (PFPD) and Sulfur Chemiluminescence Detector (SCD): Highly selective and sensitive for sulfur-containing compounds.[7][8]

  • Mass Spectrometry (MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provide high sensitivity and selectivity, especially for identifying and quantifying a wide range of contaminants, including sulfur compounds, phosphine, and arsine at very low levels.[3][4][9]

Q3: What are the key differences between packed and capillary PLOT columns for this compound analysis?

A3: The choice of column is critical for achieving good separation.

  • Packed Columns: Historically used, but often result in complex, multi-column setups, poorly resolved peaks, and long analysis times. It can be difficult to detect trace-level impurities with packed columns.[1][2]

  • Capillary Porous Layer Open Tubular (PLOT) Columns: These are a more effective alternative. Alumina PLOT columns, in particular, offer high selectivity for resolving low-molecular-weight hydrocarbons. They provide better resolution, increased sensitivity, and faster analysis times compared to packed columns.[1][2]

Q4: Which ASTM International standard methods are relevant for this compound impurity analysis?

A4: Several ASTM methods provide standardized procedures for analyzing impurities. Key standards include:

  • ASTM D2712: A gas chromatography method for determining trace hydrocarbon impurities in this compound concentrates.[1][2]

  • ASTM D2163: Covers the quantitative determination of hydrocarbons in liquefied petroleum (LP) gases and propane/propene mixtures using gas chromatography.[12][13][14]

  • ASTM D5273: A standard guide for the analysis of this compound.[7][11]

  • ASTM D8098: Pertains to the analysis of permanent gas impurities using capillary gas chromatography and a pulsed discharge helium ionization detector.[6][11]

Troubleshooting Guides

Issue: Poor peak resolution, especially for impurities eluting near the main this compound peak.

Q: My chromatogram shows poor separation between impurities like isobutane, n-butane, propadiene, and acetylene, which appear on the tail of the large this compound peak. How can I improve this?

A: This is a common challenge due to the very high concentration of the this compound matrix.[1] Here are several strategies to improve resolution:

  • Optimize the Column: Using a high-efficiency capillary PLOT column, such as an Alumina BOND or HP-Al2O3 PLOT, is crucial.[1][2] These columns provide high selectivity for low-molecular-weight hydrocarbons.

  • Adjust GC Method Parameters:

    • Temperature Program: Instead of an isothermal run, use a temperature program. A slow ramp rate can improve the separation of early-eluting compounds.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best column efficiency.

    • Split Ratio: A lower split ratio can increase the amount of sample reaching the column, potentially improving the signal for trace impurities, but may worsen the this compound peak tailing. Experiment to find an optimal balance.[1]

  • Use Deans Switching or Heart-Cutting: For complex separations, advanced techniques like Deans switching can be used to transfer specific portions of the eluent from one column to another with a different stationary phase, providing excellent separation of target impurities from the matrix.[7]

Issue: Inaccurate quantification of trace-level impurities (ppm/ppb).

Q: I am struggling to get accurate and repeatable results for impurities at the low ppm or ppb level. What could be the cause?

A: Accurate trace-level analysis requires careful attention to the entire analytical workflow.

  • Calibration:

    • Use high-quality, certified gas standards for calibration. For reactive compounds like H2S and COS, generating standards at the point-of-use with permeation devices is a reliable method.[8]

    • Ensure the calibration range brackets the expected concentration of your impurities.

  • Sample Pathway Inertness: Active compounds like H2S can react with surfaces in the sample flow path, leading to inaccurate results. Use an inert sample pathway (e.g., Sulfinert®-treated tubing) to prevent adsorption and ensure accurate measurements.[7][8]

  • Detector Sensitivity and Linearity:

    • Ensure you are using a detector with sufficient sensitivity for your target analytes (see Table 2).

    • For detectors like PFPD, operating in a linearized mode can simplify quantification.[8] For FIDs, digital signal processing can prevent peak flattening for the main this compound component, allowing for accurate integration of both large and small peaks in a single run.[1]

  • Matrix Interference: The this compound matrix itself can interfere with detection. For instance, high concentrations of hydrocarbons can quench the signal in a PFPD or cause a positive interference for phosphine analysis with ICP-MS.[8][9] Proper chromatographic separation is key to mitigating this.[9]

Data & Protocols

Data Presentation

Table 1: Common Impurities in Polymer-Grade this compound and Typical Detection Limits

Impurity Class Compound Example Typical Max Allowed Achievable Detection Limit Analytical Technique
Hydrocarbons Acetylene, Propadiene < 10 ppm[1] ~1 ppm[1] GC-FID
Butadiene 5 ppm[15] 0.1 ppb[4] GC-FID
Permanent Gases Carbon Monoxide (CO) 1 - 5 ppm[4][15] 0.1 ppm[4] GC-PDHID
Oxygen (O2) 5 ppm[4] 0.1 ppm[4] GC-PDHID
Sulfur Compounds Carbonyl Sulfide (COS) 1 ppm[4] 0.019 ppm (MDL)[8] GC-PFPD / GC-ICP-MS
Hydrogen Sulfide (H2S) 1 ppm[4] 0.013 ppm (MDL)[8] GC-PFPD / GC-ICP-MS
Catalyst Poisons Arsine (AsH3) 20 ppb[4] 0.05 ppb[4] GC-ICP-MS

| | Phosphine (PH3) | 20 ppb[4] | 0.2 ppb[4] | GC-ICP-MS |

Table 2: Comparison of Common GC Detectors for this compound Impurity Analysis

Detector Abbreviation Primary Application Advantages Disadvantages
Flame Ionization Detector FID Hydrocarbons (C-H bonds) Robust, linear, sensitive to most hydrocarbons.[1] Insensitive to permanent gases, water, H2S, COS.[3]
Pulsed Discharge Helium Ionization Detector PDHID Permanent Gases (H2, O2, N2, CO, CO2) Universal detector with very high sensitivity (sub-ppm).[6] Sensitive to contamination; requires high-purity helium.
Pulsed Flame Photometric Detector PFPD Sulfur and Phosphorus Compounds Highly selective for S/P, good sensitivity (low ppb), linear response.[8] Signal can be quenched by co-eluting hydrocarbons.[8]
Mass Spectrometer MS Universal / Selective Ion Monitoring Provides structural information for peak identification; highly sensitive and selective.[3] Higher cost and complexity; matrix interference can be an issue.[3]

| Inductively Coupled Plasma - Mass Spectrometer | ICP-MS | Elemental analysis (S, P, As) | Extremely sensitive (ppb-ppt), element-specific, minimal hydrocarbon interference.[4][9] | Highest cost and complexity; requires specialized interface. |

Experimental Protocols
Protocol 1: Analysis of Hydrocarbon Impurities via GC-FID (Based on ASTM D2712 Principles)

This protocol outlines a general method for detecting trace hydrocarbon impurities.

  • System Configuration:

    • Gas Chromatograph: Agilent 6820 GC or equivalent.[1]

    • Column: HP-Al2O3 "M" PLOT (50 m x 0.53 mm).[1]

    • Detector: Flame Ionization Detector (FID).[1]

    • Injection: Gas sampling valve (0.25 mL loop), heated to 80 °C.[1]

    • Inlet: Split/Splitless inlet.[1]

  • GC Conditions:

    • Carrier Gas: Helium.

    • Inlet Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: 50 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 10 min).

    • Split Ratio: 15:1 for standard analysis, can be lowered to ~4:1 for 1 ppm detection.[1]

  • Procedure:

    • Flush the sample loop thoroughly with the this compound sample or calibration gas.

    • Activate the gas sampling valve to inject the sample onto the column.

    • Acquire the chromatogram using a chromatography data system (CDS).

    • Identify peaks based on retention times established from running a certified standard mixture.

    • Quantify impurities using an external standard calibration method.

Protocol 2: Analysis of Permanent Gas Impurities via GC-PDHID

This protocol is for determining trace levels of H2, N2, O2, CO, and CO2.

  • System Configuration:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

    • Detector: Pulsed Discharge Helium Ionization Detector (PDHID).[6]

    • Valves: Multi-port valve system (e.g., 10-port and 6-port valves) for column switching and backflushing the this compound matrix.[6]

    • Columns: A multi-column setup is typical, often involving a combination of molecular sieve and porous polymer columns to separate all components.

  • GC Conditions:

    • Carrier Gas: High-purity Helium.

    • Valve Box Temperature: 100 °C.[6]

    • PDHID Temperature: 200 °C.[6]

    • Oven Program: 50 °C (hold 5 min), ramp at 20 °C/min to 85 °C (hold 1 min).[6]

  • Procedure:

    • Flush the sample loop (e.g., 0.5 mL) with the sample gas.[6]

    • Inject the sample. The valve system is programmed to direct the permanent gases through the analytical columns while backflushing the bulk this compound matrix to vent to prevent it from reaching the detector.[6]

    • A second valve may be used to bypass or trap certain components to achieve separation (e.g., separating CO2 from the lighter gases).[6]

    • Identify and quantify peaks using an external standard calibration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis GC Analysis cluster_data Data Processing cluster_result Result Sampling 1. Obtain Sample (Gas or Liquid this compound) Vaporization 2. Vaporize Liquid Sample (if applicable) Sampling->Vaporization for LPG Injection 3. Inject via Gas Valve (Fixed Volume Loop) Sampling->Injection Vaporization->Injection Separation 4. Chromatographic Separation (PLOT Capillary Column) Injection->Separation Detection 5. Detection (FID, PDHID, MS, etc.) Separation->Detection Acquisition 6. Data Acquisition (Chromatogram) Detection->Acquisition Quantification 7. Peak Integration & Quantification Acquisition->Quantification Report 8. Purity Report Quantification->Report

Caption: General workflow for the analysis of impurities in this compound.

Troubleshooting_CoElution cluster_solutions Potential Solutions Start Problem: Poor Peak Resolution (Co-elution with Matrix) Check_Column Is an Alumina PLOT capillary column in use? Start->Check_Column Install_PLOT Action: Install a high-resolution PLOT column Check_Column->Install_PLOT No Optimize_Temp Action: Optimize oven temperature program (slower ramp) Check_Column->Optimize_Temp Yes Install_PLOT->Optimize_Temp Optimize_Flow Action: Optimize carrier gas flow rate Optimize_Temp->Optimize_Flow Use_HeartCut Advanced: Use Deans Switching / Heart-Cutting Optimize_Flow->Use_HeartCut If needed End Resolution Improved Optimize_Flow->End If sufficient Use_HeartCut->End

References

Technical Support Center: Enhancing Propylene Production Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the stability of propylene (B89431) production catalysts. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for this compound production catalysts?

A1: Catalyst deactivation in this compound production is a complex process influenced by the catalyst type and reaction conditions. The most common mechanisms include:

  • Coke Formation (Fouling): The deposition of carbonaceous species on the catalyst surface is a major cause of deactivation. For instance, on Pt-based catalysts, high temperatures can lead to deep dehydrogenation of this compound, forming coke.[1] Similarly, on ZSM-5 zeolites, side reactions can produce heavy aromatic compounds that block active sites.

  • Sintering (Thermal Degradation): At the high temperatures often required for this compound production, catalyst particles can agglomerate, leading to a loss of active surface area. This is a significant issue for Pt-based catalysts, where the migration and growth of platinum nanoparticles reduce catalytic efficiency.[2][3]

  • Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst, rendering them inactive. The specific poisons depend on the catalyst system but can include sulfur, nitrogen, and certain metals.

  • Mechanical Attrition: In fluidized bed reactors, the physical breakdown of catalyst particles can lead to the loss of active material.

Q2: How can I improve the stability of my Pt-based catalyst for propane (B168953) dehydrogenation (PDH)?

A2: Enhancing the stability of Pt-based catalysts typically involves several strategies:

  • Addition of Promoters: The introduction of a second metal, most commonly tin (Sn), can significantly improve stability. Tin can form alloys with platinum, which helps to suppress side reactions that lead to coke formation and can also anchor the platinum particles, preventing sintering.[4][5] Other promoters like Cerium (Ce) and Calcium (Ca) have also been shown to enhance stability by improving the dispersion of the active metal and modifying the electronic properties of the catalyst.[3][6]

  • Modification of the Support: The properties of the support material, typically alumina (B75360) (Al₂O₃), can be modified to improve catalyst stability. For example, controlling the acidity of the alumina can reduce coke formation.

  • Controlled Regeneration: Implementing optimized regeneration cycles, which often involve controlled oxidation (coke burn-off) and redispersion of the metal particles, is crucial for maintaining long-term catalyst performance.[7]

Q3: What is the role of external and internal donors in Ziegler-Natta catalysts for this compound polymerization, and how do they affect stability?

A3: In Ziegler-Natta catalysis, both internal and external donors play a critical role in controlling the stereospecificity and activity of the catalyst, which in turn affects its stability.

  • Internal Donors: These are incorporated into the solid catalyst during its preparation. They are crucial for creating and maintaining the desired active sites for producing highly isotactic polythis compound. The type of internal donor can significantly influence the catalyst's performance and stability.[6]

  • External Donors: Added during the polymerization process, external donors interact with the cocatalyst and the solid catalyst to deactivate non-stereospecific active sites, thereby increasing the isotacticity of the resulting polymer. The choice and concentration of the external donor can impact catalyst activity and its deactivation rate.[8][9][10] The interaction between the internal and external donors is complex and optimizing this combination is key to achieving high performance and stability.

Q4: How does modifying ZSM-5 zeolites affect their stability and selectivity for this compound production from methanol (B129727) (MTP)?

A4: Modification of ZSM-5 zeolites is a common strategy to enhance their performance in the MTP process.

  • Promoter Addition: The addition of promoters such as phosphorus (P), cerium (Ce), iron (Fe), and lanthanum (La) can improve this compound selectivity and catalyst stability.[11][12][13] For example, phosphorus modification can reduce the strong acid sites on the zeolite, which are often responsible for unwanted side reactions and rapid coke formation, thereby extending the catalyst's lifetime.[14]

  • Control of Acidity: The ratio of strong to weak acid sites is critical. Weak acid sites are more selective towards this compound formation and lead to less coke deposition, thus enhancing catalyst stability.

  • Hierarchical Pore Structures: Introducing mesopores into the microporous ZSM-5 structure can improve diffusion of reactants and products, reducing the residence time of coke precursors within the zeolite channels and thereby increasing catalyst lifetime.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound production catalysts.

Problem 1: Rapid Catalyst Deactivation in Propane Dehydrogenation (Pt-based catalysts)
Symptom Possible Cause Troubleshooting Action
Rapid decrease in propane conversion within the first few hours of operation. 1. Excessive Coking: High reaction temperatures or inappropriate feed composition can accelerate coke formation.- Optimize Reaction Temperature: Gradually decrease the reaction temperature to find a balance between activity and stability. - Adjust Feed Composition: Ensure the correct hydrogen-to-propane ratio, as hydrogen can help suppress coke formation. - Introduce Steam: Co-feeding a small amount of steam can help remove coke precursors.[6]
2. Platinum Sintering: High temperatures can cause Pt nanoparticles to agglomerate, reducing the active surface area.- Incorporate a Promoter: If not already present, consider adding Sn or another suitable promoter to anchor the Pt particles.[4] - Perform a Regeneration Cycle: A carefully controlled oxidation and reduction cycle may redesperse the Pt particles.
3. Feedstock Impurities: Contaminants in the propane feed can poison the catalyst.- Purify the Feedstock: Use appropriate purification methods to remove potential poisons like sulfur compounds.
Problem 2: Low Isotacticity and Poor Stability in this compound Polymerization (Ziegler-Natta catalysts)
Symptom Possible Cause Troubleshooting Action
Production of atactic or low isotactic polythis compound, accompanied by declining catalyst activity. 1. Inappropriate Donor System: The type or concentration of the internal or external donor may not be optimal.- Screen Different External Donors: Experiment with various external donors to find one that effectively deactivates non-stereospecific sites without significantly inhibiting overall activity.[8] - Optimize Donor Concentration: Vary the concentration of the external donor to find the optimal balance between stereoselectivity and activity.
2. Cocatalyst Ratio: An incorrect ratio of cocatalyst (e.g., triethylaluminum) to the titanium catalyst can lead to poor performance.- Adjust Al/Ti Ratio: Systematically vary the molar ratio of the cocatalyst to the catalyst to optimize polymerization activity and stability.
3. High Polymerization Temperature: Elevated temperatures can lead to the deactivation of active sites.- Lower the Polymerization Temperature: Conduct polymerizations at a lower temperature to improve catalyst stability, although this may affect the reaction rate.
Problem 3: Low this compound Selectivity and Rapid Coking in Methanol-to-Propylene (MTP) (ZSM-5 catalysts)
Symptom Possible Cause Troubleshooting Action
High yield of unwanted byproducts (e.g., aromatics, ethylene) and rapid catalyst deactivation. 1. High Acidity: A high concentration of strong Brønsted acid sites can promote side reactions and coke formation.- Modify with Promoters: Impregnate the ZSM-5 with phosphorus or other suitable promoters to neutralize strong acid sites.[11][12][13][14] - Increase Si/Al Ratio: Synthesize or use a ZSM-5 with a higher silica-to-alumina ratio to reduce the overall acid site density.
2. Diffusion Limitations: Small pore size can trap hydrocarbon intermediates, leading to the formation of coke.- Synthesize Hierarchical ZSM-5: Create a ZSM-5 with a combination of micropores and mesopores to facilitate the diffusion of larger molecules.
3. Inappropriate Reaction Conditions: High temperatures or long contact times can favor the formation of undesired products.- Optimize Temperature and WHSV: Systematically vary the reaction temperature and weight hourly space velocity (WHSV) to maximize this compound selectivity and minimize coking.

Data Presentation

Table 1: Comparative Performance of Pt-based Catalysts in Propane Dehydrogenation
CatalystPromoter(s)Initial Propane Conversion (%)This compound Selectivity (%)Stability (Deactivation Rate)Reference
0.3% Pt/Al₂O₃None~35~92 (initial)High[7]
Pt-Sn/Al₂O₃Sn>50>96Moderate[5]
Pt-Sn-Ca/Al₂O₃Sn, Ca5498.7Low[3]
0.3% Pt-0.9% Sn/2.2% Ce-γ-Al₂O₃Sn, CeIncreased with steamDecreased with steam (initially)Stable in steam[6]
Table 2: Effect of Promoters on HZSM-5 Catalyst Performance in Methanol-to-Propylene (MTP) at 500°C
Catalyst (HZ-280 base)Promoter (0.1 wt%)Methanol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
HZ-280None10047.317.4[11][12]
P/HZ-280P10054.321.7[11][12]
Ce/HZ-280Ce10051.220.5[11][12]
Fe/HZ-280Fe10049.519.8[11][12]
La/HZ-280La10048.119.2[11][12]
Table 3: Influence of Temperature on Coke Deposition on a Pt/γ-Al₂O₃ Catalyst
Temperature (°C)Time on Stream (min)Coke Content (wt%)
45060~1.5
47560~3.0
50060~5.5
52560~8.0

(Data estimated from graphical representations in cited literature)

Experimental Protocols

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of the catalyst, which is crucial for assessing catalyst dispersion and potential deactivation due to sintering.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the catalyst sample into a sample tube.

  • Degassing: Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen or helium) to remove adsorbed contaminants like water and carbon dioxide. The degassing temperature and time should be chosen carefully to avoid altering the catalyst structure (e.g., 200-300°C for several hours).

  • Adsorption Measurement: Cool the degassed sample to liquid nitrogen temperature (77 K). Introduce a known amount of nitrogen gas to the sample in a stepwise or continuous manner.

  • Data Acquisition: Measure the amount of nitrogen gas adsorbed at various relative pressures (P/P₀) of nitrogen.

  • Data Analysis: Plot the BET equation using the adsorption data. The specific surface area is calculated from the slope and intercept of the resulting linear plot.

Temperature Programmed Desorption of Ammonia (B1221849) (NH₃-TPD)

Objective: To characterize the acidity of the catalyst by quantifying the number and strength of acid sites.

Methodology:

  • Sample Preparation: Place a known weight of the catalyst (typically 50-100 mg) in a quartz reactor.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., helium or argon) to a high temperature (e.g., 500-550°C) to clean the surface.

  • Ammonia Adsorption: Cool the sample to a suitable adsorption temperature (e.g., 100-150°C) and introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) until the surface is saturated.

  • Physisorbed Ammonia Removal: Purge the sample with an inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) in a flow of inert gas. A thermal conductivity detector (TCD) or a mass spectrometer is used to monitor the concentration of desorbed ammonia as a function of temperature.

  • Data Analysis: The resulting TPD profile shows peaks corresponding to the desorption of ammonia from different types of acid sites. The peak area can be used to quantify the number of acid sites, and the desorption temperature is indicative of their strength.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the catalyst and to determine properties such as crystallite size, which can indicate sintering.

Methodology:

  • Sample Preparation: Finely grind the catalyst sample to a homogeneous powder to ensure random orientation of the crystallites.

  • Sample Mounting: Mount the powdered sample in a sample holder, ensuring a flat and smooth surface.

  • Data Collection: Place the sample holder in the XRD instrument. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to identify the crystalline phases by comparison with a database (e.g., JCPDS-ICDD). The width of the peaks can be used to calculate the average crystallite size using the Scherrer equation.

Temperature Programmed Oxidation (TPO)

Objective: To quantify the amount and characterize the nature of coke deposited on a deactivated catalyst.

Methodology:

  • Sample Preparation: Place a known weight of the coked catalyst in a reactor.

  • Oxidation: Heat the sample at a linear rate (e.g., 10°C/min) in a flow of a dilute oxygen mixture (e.g., 2-5% O₂ in an inert gas like helium or nitrogen).

  • Product Analysis: Continuously monitor the concentration of the oxidation products (CO and CO₂) in the effluent gas using a detector such as a TCD or a mass spectrometer.

  • Data Analysis: The TPO profile shows the rate of CO and CO₂ evolution as a function of temperature. The temperature at which the oxidation peaks occur can provide information about the nature and location of the coke (e.g., coke on metal sites may oxidize at a lower temperature than coke on the support). The total amount of carbon can be calculated by integrating the area under the CO and CO₂ peaks.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst Coking Coke Formation (Fouling) Active_Catalyst->Coking Side Reactions Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering Particle Agglomeration Poisoning Poisoning Active_Catalyst->Poisoning Irreversible Adsorption Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Active Site Blockage Sintering->Deactivated_Catalyst Loss of Surface Area Poisoning->Deactivated_Catalyst Active Site Inactivation High_Temp High Reaction Temperature High_Temp->Coking High_Temp->Sintering Hydrocarbon_Feed Hydrocarbon Feed Hydrocarbon_Feed->Coking Impurities Feed Impurities Impurities->Poisoning

Catalyst Deactivation Pathways

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Conditions Verify Operating Conditions (Temp, Pressure, Flow) Start->Check_Conditions Analyze_Feed Analyze Feedstock for Impurities Start->Analyze_Feed Characterize_Catalyst Characterize Spent Catalyst (TPO, BET, XRD) Start->Characterize_Catalyst Coking_Issue Coking Identified? Characterize_Catalyst->Coking_Issue Sintering_Issue Sintering Identified? Characterize_Catalyst->Sintering_Issue Poisoning_Issue Poisoning Identified? Characterize_Catalyst->Poisoning_Issue Coking_Issue->Sintering_Issue No Optimize_Conditions Optimize Conditions (Lower Temp, Add H₂/Steam) Coking_Issue->Optimize_Conditions Yes Regenerate_Catalyst Perform Catalyst Regeneration Coking_Issue->Regenerate_Catalyst Yes Sintering_Issue->Poisoning_Issue No Sintering_Issue->Optimize_Conditions Yes Modify_Catalyst Modify Catalyst (Add Promoters) Sintering_Issue->Modify_Catalyst Yes Purify_Feed Improve Feed Purification Poisoning_Issue->Purify_Feed Yes

Troubleshooting Workflow for Catalyst Deactivation

References

Challenges in scaling up propylene synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up propylene (B89431) synthesis from the laboratory to the pilot plant.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions and challenges encountered during the scale-up process for various this compound synthesis routes.

Q1: What are the most significant challenges when scaling up this compound synthesis from a lab to a pilot plant?

A1: The transition from a laboratory to a pilot plant scale introduces several critical challenges that are often non-linear in nature. The primary issues include:

  • Heat Management: Exothermic reactions, such as oxidative dehydrogenation of propane (B168953) (ODHP) and methanol-to-propylene (MTP), generate significant heat. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[1][2] This can lead to the formation of "hot spots," which can cause catalyst deactivation, reduced selectivity, and potentially hazardous thermal runaway conditions.[3][4]

  • Catalyst Deactivation: Catalysts are prone to deactivation over time, primarily due to coke deposition, sintering of active sites at high temperatures, and poisoning from impurities in the feed.[2][5] Coke formation is a particularly significant issue in propane dehydrogenation (PDH).[6] The rate and nature of deactivation can change significantly at a larger scale due to different heat and mass transfer characteristics.

  • Mass Transfer and Mixing: Achieving uniform mixing and efficient mass transfer is more complex in larger reactors.[7] Poor mixing can lead to localized areas of high reactant concentration or temperature, negatively impacting yield and selectivity. Fluid dynamics do not scale linearly, and what works in a small flask may be inefficient in a large reactor.

  • Product Separation and Purification: Separating this compound from unreacted feedstock (like propane) and byproducts is challenging due to their similar physical properties. This often requires energy-intensive cryogenic distillation.[5] Ensuring the final this compound meets stringent purity requirements (e.g., for polymerization) is critical, as trace impurities can poison downstream catalysts.[8]

Q2: How do operating parameters typically change when moving from a lab-scale to a pilot-scale reactor?

A2: Operating parameters must be adjusted to account for the changes in reactor geometry, heat transfer, and fluid dynamics. While specific values are highly process-dependent, general trends can be observed across different synthesis methods like Propane Dehydrogenation (PDH), Methanol-to-Propylene (MTP), and Oxidative Dehydrogenation of Propane (ODHP). The goal is to maintain optimal catalyst performance and product selectivity while managing the increased scale.

Data Presentation: Lab vs. Pilot Plant Operating Parameters

Table 1: Propane Dehydrogenation (PDH) - Typical Operating Parameter Comparison

ParameterLab-Scale (Fixed-Bed)Pilot-Scale (Moving/Fluidized Bed)Rationale for Change
Temperature 580 - 620°C600 - 680°C[9]Higher temperatures are often needed to achieve desired conversion rates in larger volumes, but this increases the risk of thermal cracking.
Pressure Near AtmosphericNear Atmospheric to slightly positiveTo favor the forward reaction and manage pressure drop across a larger catalyst bed.
WHSV/GHSV 1.8 - 2.2 h⁻¹ (WHSV)Varies significantly with reactor typeAdjusted to optimize residence time and productivity for the larger scale.
Propane Conversion 25 - 40%45 - 50% (CATOFIN Process)[10]Pilot plants are optimized for higher single-pass conversion.
This compound Selectivity >90%[11]>95%[11]Often improves with optimized conditions and continuous catalyst regeneration.
Catalyst Lifetime Hours to DaysDays to Weeks (before regeneration)Pilot plants often employ continuous catalyst regeneration (CCR) to maintain activity.[12]

Table 2: Methanol-to-Propylene (MTP) - Typical Operating Parameter Comparison

ParameterLab-Scale (Fixed-Bed)Pilot-Scale (Fixed-Bed)Rationale for Change
Temperature 400 - 480°C[13][14]420 - 500°CHigher end of the range is often used to maintain activity over longer runs.
Pressure 1 bar[13]1 - 5 barSlightly elevated pressure can be used to overcome pressure drop in larger beds.
WHSV (Methanol) 7 - 54 h⁻¹[13]Typically lower, adjusted for heat managementLower WHSV may be necessary to control the exothermic reaction and prevent hot spots in a larger diameter reactor.
Methanol (B129727) Conversion >90%[13]>99%[15]Highly efficient conversion is targeted at the pilot scale.
This compound Selectivity ~40%[13]45 - 70%Process is optimized for this compound selectivity, often with recycle streams.[16]
Catalyst Cycle Length HoursDays (before regeneration)Pilot scale operations require longer stable runs to gather meaningful data.

Table 3: Oxidative Dehydrogenation of Propane (ODHP) - Typical Operating Parameter Comparison

ParameterLab-ScalePilot-ScaleRationale for Change
Temperature 350 - 550°C[17][18]450 - 600°CBalancing conversion with the risk of over-oxidation to COx.
Pressure AtmosphericAtmosphericThe reaction is not equilibrium-limited in the same way as PDH.
C3H8:O2 Ratio 1:1 to 1:1.5Optimized to balance conversion and selectivityA key parameter to control to avoid runaway reactions and minimize COx formation.
Propane Conversion 2.7 - 14.5%[17]Typically higher, but highly catalyst dependentPilot scale aims to improve on lab results through better reactor design and process control.
This compound Selectivity 68 - 100%[17]50 - 80%Often a trade-off with conversion; controlling over-oxidation is a major challenge.[5]
Catalyst Stability Hours to daysDaysA key focus of pilot plant studies is to demonstrate long-term catalyst stability.

Section 2: Troubleshooting Guides

This section provides practical, Q&A-style guides for troubleshooting specific issues during pilot plant operation.

Guide 1: Catalyst & Reaction Performance

Q: My propane conversion has dropped significantly, but this compound selectivity has increased. What is the likely cause?

A: This is a classic symptom of initial catalyst coking in Propane Dehydrogenation (PDH).

  • Explanation: As coke deposits on the catalyst, it can block the most active sites. These highly active sites are often less selective and can promote side reactions like cracking. By blocking these sites, the overall conversion decreases, but the remaining active sites are more selective towards this compound, leading to an apparent increase in selectivity.

  • Troubleshooting Steps:

    • Verify Feed Purity: Ensure there are no catalyst poisons in the propane feed.

    • Analyze Coke Content: Take a sample of the catalyst (if possible) and analyze the coke content using Thermogravimetric Analysis (TGA).

    • Review Operating Conditions: Check if the reaction temperature or time-on-stream has exceeded the catalyst's recommended limits.

    • Initiate Regeneration: If coking is confirmed, proceed with the catalyst regeneration protocol.

Q: I'm observing a rapid decline in both conversion and selectivity in my MTP/ODHP process, accompanied by a temperature spike in the reactor bed. What should I do?

A: This indicates a potential thermal runaway or the formation of a severe hot spot, which is a critical issue.

  • Explanation: The exothermic nature of MTP and ODHP means that if heat is not removed effectively, the reaction rate can accelerate uncontrollably, leading to a rapid temperature increase. This high temperature severely damages the catalyst (sintering) and promotes non-selective side reactions, consuming your reactants and desired product.[4]

  • Immediate Actions (Safety First):

    • Reduce/Stop Reactant Feed: Immediately cut the flow of methanol (for MTP) or propane/oxygen (for ODHP) to the reactor.

    • Increase Inert Gas Flow: Purge the reactor with an inert gas (e.g., nitrogen) to remove reactants and help dissipate heat.

    • Engage Cooling Systems: Ensure all reactor cooling systems are operating at maximum capacity.

  • Troubleshooting & Prevention:

    • Review Heat Transfer Calculations: Verify that the pilot reactor's cooling capacity is sufficient for the process conditions.

    • Check for Flow Maldistribution: Ensure the feed is evenly distributed across the catalyst bed. Channeling can lead to localized hot spots.

    • Consider Catalyst Bed Dilution: Mix the catalyst with an inert material (like silicon carbide) to improve heat dissipation throughout the bed.

Q: My this compound product purity is below specification, with high levels of propane. What's the issue?

A: This points to a problem in the purification section, most likely the propane-propylene (P-P) splitter.

  • Explanation: The P-P splitter is typically a large distillation column that separates this compound and propane based on their close boiling points. Inefficient separation can be caused by several factors.

  • Troubleshooting Steps:

    • Check Column Operating Parameters: Verify the reboiler temperature, condenser pressure, and reflux ratio are at their setpoints.

    • Analyze for Fouling: Fouling in the reboiler or trays can reduce separation efficiency. Monitor the pressure drop across the column for indications of blockages.

    • Validate Analytical Equipment: Ensure the online gas chromatograph (GC) measuring product purity is calibrated and functioning correctly.

    • Review Feed Composition: An unexpectedly high concentration of light or heavy components in the feed to the column can disrupt its operation.

Visualization: Troubleshooting Logic for Decreased this compound Yield

Troubleshooting_Yield Start Decreased this compound Yield Observed Check_Conversion Is Propane/Methanol Conversion Low? Start->Check_Conversion Check_Selectivity Is this compound Selectivity Low? Check_Conversion->Check_Selectivity No Coke_Poison Possible Catalyst Deactivation (Coking/Poisoning) Check_Conversion->Coke_Poison Yes Hot_Spot Possible Hot Spot / Thermal Degradation Check_Selectivity->Hot_Spot Yes Purification_Issue Possible Purification Issue (e.g., P-P Splitter) Check_Selectivity->Purification_Issue No (Yield loss after reactor) Run_TGA Action: Run TGA on catalyst sample. Check feed purity. Coke_Poison->Run_TGA Both_Low Severe Deactivation or Process Upset Coke_Poison->Both_Low Check_Temp Action: Review temperature profiles. Check for flow maldistribution. Hot_Spot->Check_Temp Hot_Spot->Both_Low System_Check Action: Verify all process conditions (T, P, Flow Rates). Consider shutdown. Both_Low->System_Check Check_Column Action: Check distillation column parameters (T, P, Reflux). Purification_Issue->Check_Column

Caption: Troubleshooting workflow for diagnosing the root cause of decreased this compound yield.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to scaling up this compound synthesis.

Protocol 1: Catalyst Coking Analysis by Thermogravimetric Analysis (TGA)
  • Objective: To quantify the amount of coke deposited on a spent catalyst.

  • Apparatus: Thermogravimetric Analyzer (TGA), microbalance, furnace, gas flow controllers (for inert and oxidizing gas).

  • Methodology:

    • Sample Preparation: Carefully obtain a representative sample of the spent catalyst from the reactor. Gently crush the catalyst to a fine powder (if it's in extrudate or pellet form) to ensure uniform heating.

    • Initial Stabilization: Place a small, accurately weighed amount of the catalyst sample (typically 5-10 mg) into the TGA pan.

    • Drying/Volatiles Removal: Heat the sample under a steady flow of an inert gas (e.g., Nitrogen or Argon) at a controlled ramp rate (e.g., 10°C/min) to a temperature of 150-200°C. Hold at this temperature for 30-60 minutes to drive off any moisture and weakly adsorbed volatile compounds. The weight loss in this step is not attributed to coke.

    • Coke Combustion: After the drying step, switch the gas flow from inert to an oxidizing gas (e.g., air or a mixture of O₂/N₂) while maintaining a constant flow rate.

    • Temperature Program: Continue to heat the sample at a controlled ramp rate (e.g., 10°C/min) to a final temperature sufficient to burn off all the coke (typically 700-800°C).

    • Data Analysis: The weight loss recorded during the combustion step (after the switch to the oxidizing gas) corresponds to the amount of coke on the catalyst. This is typically reported as a weight percentage of the initial (dried) catalyst mass. The derivative of the weight loss curve (DTG) can show different peaks corresponding to the combustion of different types of coke (soft vs. hard coke).

Protocol 2: Catalyst Acidity Measurement by Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
  • Objective: To determine the total number and relative strength of acid sites on a catalyst.

  • Apparatus: TPD system with a quartz reactor, furnace, temperature controller, mass spectrometer or thermal conductivity detector (TCD), gas flow controllers.

  • Methodology:

    • Sample Pre-treatment: Place a known weight of the fresh or regenerated catalyst (typically 100-200 mg) into the quartz reactor. Heat the sample under a flow of inert gas (e.g., Helium) to a high temperature (e.g., 500-550°C) to clean the surface of any adsorbed species. Cool down to the adsorption temperature.

    • Ammonia Adsorption: At a lower temperature (e.g., 100-120°C), switch the gas flow to a mixture of ammonia in an inert carrier gas (e.g., 5% NH₃ in He). Allow the catalyst to become saturated with ammonia, which is indicated by a stable signal from the detector.

    • Physisorbed Ammonia Removal: Switch the gas flow back to the pure inert carrier gas to purge any weakly bound (physisorbed) ammonia from the catalyst surface. This is typically done for 30-60 minutes.

    • Temperature-Programmed Desorption: Begin heating the sample at a constant, linear rate (e.g., 10°C/min) up to a high temperature (e.g., 600-700°C).

    • Detection: Continuously monitor the concentration of desorbed ammonia in the effluent gas using a TCD or mass spectrometer.

    • Data Analysis: A plot of the detector signal versus temperature will show one or more desorption peaks.

      • Peak Area: The total area under the peaks is proportional to the total number of acid sites. This can be quantified by calibrating the detector with known amounts of ammonia.

      • Peak Temperature: The temperature at which a peak maximum occurs corresponds to the strength of the acid sites. Higher desorption temperatures indicate stronger acid sites.

Visualization: Experimental Workflow for NH₃-TPD

NH3_TPD_Workflow Start Start: Catalyst Sample Pretreat 1. Pre-treatment (Heat in Inert Gas to Clean Surface) Start->Pretreat Cool_Adsorb 2. Cool to Adsorption Temp (e.g., 100°C) Pretreat->Cool_Adsorb Adsorption 3. NH₃ Adsorption (Flow NH₃/He until saturation) Cool_Adsorb->Adsorption Purge 4. Purge (Flow He to remove physisorbed NH₃) Adsorption->Purge TPD 5. TPD Step (Linear Temp Ramp in He) Purge->TPD Detect 6. Detection (Monitor desorbed NH₃ via TCD/MS) TPD->Detect Analysis 7. Data Analysis (Peak Area -> Site Count Peak Temp -> Site Strength) Detect->Analysis End End: Acidity Profile Analysis->End

Caption: Step-by-step experimental workflow for catalyst acidity analysis using NH₃-TPD.

Protocol 3: Online Gas Chromatography (GC) for Product Analysis
  • Objective: To provide real-time quantitative analysis of the reactor effluent stream, including reactants, products, and byproducts.

  • Apparatus: Process Gas Chromatograph (GC) with appropriate detectors (FID for hydrocarbons, TCD for permanent gases), multi-port sampling valve, heated transfer lines, packed or PLOT columns.

  • Methodology:

    • System Integration: Install a heated transfer line from a suitable point in the reactor effluent line to the GC's sampling valve. The line must be heated to prevent condensation of components.

    • Column Selection: Use appropriate columns for the separation. For this compound synthesis, a common setup might include:

      • A PLOT (Porous Layer Open Tubular) column (e.g., Carboxen-1006) for separating light hydrocarbons (methane, ethane, ethylene, propane, this compound).[12]

      • A packed column (e.g., molecular sieve) for separating permanent gases (H₂, N₂, O₂, CO).

    • Method Development & Calibration:

      • Develop a temperature program for the GC oven that provides good separation of all expected components within a reasonable time frame (e.g., 10-15 minutes for process control).

      • Calibrate the system using certified gas standards containing known concentrations of all components of interest. Perform a multi-point calibration to ensure linearity.

    • Automated Sampling: Program the GC to automatically draw a sample from the process stream via the sampling valve at regular intervals (e.g., every 15-30 minutes).

    • Data Acquisition and Analysis: The GC software will automatically integrate the peaks and calculate the concentration of each component based on the calibration. This data should be fed to the process control system.

    • Regular Maintenance: Regularly check and recalibrate the GC. Inspect and clean the sampling system to prevent blockages and ensure representative samples are being analyzed.

References

Safe handling and storage of propylene in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of propylene (B89431) in a research laboratory setting. It includes frequently asked questions and troubleshooting guides to address specific issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas and can form explosive mixtures with air.[1][2][3] It is also a simple asphyxiant that can displace oxygen in confined spaces, leading to dizziness, unconsciousness, or death.[1][2][4] Contact with liquid this compound or rapidly expanding gas can cause severe frostbite.[1][4][5] this compound is stored under pressure, and cylinders may explode if heated.[1][3][4]

Q2: What are the fundamental storage requirements for this compound cylinders in a lab?

A2: this compound cylinders must be stored in a well-ventilated, dry area, away from heat, sparks, open flames, and direct sunlight.[1][2][5][6] Cylinders should be stored upright and securely fastened with chains or straps to prevent falling.[7] Keep this compound cylinders separated from oxidizing gases and other incompatible materials.[6] Storage areas should be clearly identified with appropriate warning signs. Storage conditions should comply with NFPA 58, "Liquefied Petroleum Gas Code".[1][8]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: The following PPE should be worn when handling this compound:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required.[9]

  • Skin and Body Protection: A lab coat should be worn.[9] For tasks with a risk of liquid exposure, thermally insulated gloves and flame-retardant clothing are necessary.[5]

  • Hand Protection: Wear protective gloves. If there is a potential for contact with the cold liquid, use thermally resistant gloves.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[9] If ventilation is insufficient or in case of a leak, a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) may be required.[1]

Q4: What materials are compatible with this compound for tubing and equipment?

A4: this compound is compatible with a variety of common laboratory materials. However, it is crucial to avoid strong oxidizing agents.[10][11] For tubing and fittings, stainless steel is a common and reliable choice. Always consult manufacturer-specific compatibility charts for polymers and elastomers, as temperature and pressure can affect resistance.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₆[12][13]
Molecular Weight 42.08 g/mol [12][13][14]
Boiling Point -47.7 °C (-53.9 °F)[12][13]
Melting Point -185.2 °C (-301.4 °F)[12][13]
Flash Point -108 °C (-162 °F)[13]
Autoignition Temperature 455 °C (851 °F)[2][6]
Lower Explosive Limit (LEL) 2.0% in air[12]
Upper Explosive Limit (UEL) 11.1% in air[12]
Vapor Density (air=1) 1.49[6]
Vapor Pressure @ 20°C 10.2 bar (148 psi)[12]

Table 2: Storage and Handling Specifications

ParameterGuideline
Maximum Storage Temperature 50 °C (122 °F)[3][6][15]
Recommended Cylinder Valve CGA 510[7]
Occupational Exposure Limit (ACGIH TLV-TWA) 500 ppm (8-hour time-weighted average)[13]

Experimental Protocols

Q5: What is the detailed procedure for safely changing a this compound gas cylinder?

A5: Changing a this compound cylinder requires a systematic approach to prevent leaks and ensure safety.

Methodology: this compound Cylinder Change-Out

  • Preparation:

    • Ensure no experiments are running that rely on the this compound supply.[7]

    • Verify the replacement cylinder contains the correct gas (this compound) and that its valve type (CGA 510) matches the regulator.[7]

    • Transport the new cylinder to the point of use using a cylinder cart, keeping the valve cap on.[7] Secure the new cylinder next to the one being replaced.

  • Shutting Down the Old Cylinder:

    • Close the main valve on the top of the in-service cylinder by turning it clockwise until it is fully seated.[7][16]

    • Vent the gas from the regulator and downstream lines by opening the outlet valve on your experimental setup until the high-pressure and low-pressure gauges on the regulator read zero.[7]

    • Close the outlet valve on your experimental setup.

    • Turn the pressure-adjusting knob on the regulator counter-clockwise until it feels loose.[16]

  • Replacing the Cylinder:

    • Using a crescent wrench, loosen the regulator nut connecting it to the cylinder valve. Remember that flammable gas fittings have a left-hand thread (turn clockwise to loosen).[7][16]

    • Support the regulator as you unscrew the nut completely by hand.[7]

    • Replace the valve cap on the empty cylinder.[7]

    • Unstrap the empty cylinder, label it as "EMPTY," and move it to the designated empty cylinder storage area using a cylinder cart.[7]

    • Move the new cylinder into position and secure it with chains or straps at approximately two-thirds of its height.[7][16]

  • Connecting the New Cylinder:

    • Remove the valve cap from the new cylinder and inspect the valve outlet for debris. If necessary, clean it with a lint-free cloth.[17]

    • Attach the regulator to the cylinder valve, ensuring the CGA fittings match. Hand-tighten the nut first, then use a crescent wrench to secure it snugly (do not overtighten).[16][17]

    • Ensure the regulator's pressure-adjusting knob is still in the fully counter-clockwise (closed) position.

  • Leak Testing and Re-pressurizing:

    • Stand with the cylinder valve between you and the regulator. Slowly open the main cylinder valve by turning it counter-clockwise.[17] The high-pressure gauge on the regulator should now indicate the cylinder pressure.

    • Check for leaks at the regulator-cylinder connection using a leak detection solution (e.g., soapy water). If bubbles form, close the cylinder valve, depressurize the regulator, and retighten the connection. Repeat the leak test.[16]

    • Once the connection is confirmed to be leak-free, slowly turn the regulator's pressure-adjusting knob clockwise to set the desired delivery pressure.

    • The system is now ready for use.

Troubleshooting Guides

Q6: What should I do if I smell gas or suspect a this compound leak?

A6: A suspected this compound leak is a serious emergency. Follow these steps immediately:

  • Alert Personnel and Evacuate: Alert everyone in the immediate area of the suspected leak.[18][19] Evacuate the laboratory and close the doors behind you.[19]

  • Eliminate Ignition Sources: If it is safe to do so without creating a spark, turn off any nearby ignition sources (e.g., hot plates, motors). Do not operate electrical switches.[1][3][19]

  • Isolate the Source (If Safe): If you are trained and it is safe to do so, close the main valve on the this compound cylinder.[1]

  • Ventilate the Area: Increase ventilation to the area by opening windows (if safe and feasible) and ensuring fume hoods are operating at maximum capacity.[1]

  • Notify Emergency Services: From a safe location, contact your institution's emergency services or the local fire department. Inform them of the suspected this compound leak.[19]

  • Do Not Re-enter: Do not re-enter the area until it has been declared safe by trained emergency personnel.[1]

Q7: How do I troubleshoot a pressure regulator that is not working correctly?

A7: Pressure regulator issues can manifest as fluctuating outlet pressure, no gas flow, or a continuous high-pressure reading.

  • Problem: No Outlet Pressure

    • Possible Cause 1: Closed Valves.

      • Solution: Ensure the main cylinder valve is open. Verify that any valves upstream or downstream of the regulator are also in the open position.

    • Possible Cause 2: Blockage.

      • Solution: Debris in the regulator inlet can cause a blockage. Close the cylinder valve, safely vent the regulator, and disconnect it. Inspect the inlet for any obstructions.[20]

  • Problem: Fluctuating or Unstable Outlet Pressure

    • Possible Cause 1: Incorrect Operation.

      • Solution: Ensure the regulator is being operated within its specified pressure ranges.

    • Possible Cause 2: Damaged Diaphragm.

      • Solution: The internal diaphragm may be damaged. If pressure continues to fluctuate after checking other causes, the regulator may need to be serviced or replaced.[21] Do not attempt to repair a regulator yourself unless you are trained to do so.

  • Problem: Outlet Pressure Continuously Rises (Creep)

    • Possible Cause 1: Damaged Seat.

      • Solution: The internal seat of the regulator may be worn or damaged, preventing a proper seal.[21] This is a serious issue as it can lead to over-pressurization of downstream equipment. Close the cylinder valve immediately. The regulator must be taken out of service and replaced or professionally repaired.[20][21]

Visualizations

G start Suspected this compound Leak (e.g., odor detected) alert Alert all personnel in the immediate area start->alert evacuate Evacuate the laboratory and close doors alert->evacuate ign_sources Eliminate ignition sources (ONLY if safe to do so) evacuate->ign_sources isolate Can the cylinder valve be closed safely? ign_sources->isolate close_valve Close the main cylinder valve isolate->close_valve Yes notify Contact Emergency Services from a safe location isolate->notify No close_valve->notify ventilate Increase ventilation (e.g., fume hoods) notify->ventilate no_reentry Do NOT re-enter area until declared safe by responders ventilate->no_reentry G start Start: Prepare for Cylinder Change-Out shutdown 1. Shut down old cylinder (close valve, vent regulator) start->shutdown remove_reg 2. Disconnect regulator (use correct wrench) shutdown->remove_reg swap_cyl 3. Swap cylinders (use cart, secure new cylinder) remove_reg->swap_cyl connect_reg 4. Connect regulator to new cylinder swap_cyl->connect_reg leak_check 5. Perform leak test with detection solution connect_reg->leak_check leak_found Leak Detected? leak_check->leak_found re_tighten Close valve, depressurize, and retighten connection leak_found->re_tighten Yes pressurize 6. Pressurize system and set delivery pressure leak_found->pressurize No re_tighten->leak_check end System Ready for Use pressurize->end

References

Validation & Comparative

Comparison of Polymer Properties: Polypropylene vs. Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Propylene (B89431) and Ethylene (B1197577) Polymerization

This guide provides a detailed comparison of the polymerization of this compound and ethylene, two fundamental monomers in the polymer industry. The analysis covers the resulting polymer properties, polymerization kinetics, and experimental methodologies, supported by quantitative data and visual representations of the underlying processes. This information is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions in polymer synthesis and application.

Polythis compound (B1209903) (PP) and polyethylene (B3416737) (PE) exhibit distinct physical and chemical properties due to the difference in their monomer units—this compound (C3H6) and ethylene (C2H4), respectively. The presence of a methyl group in the repeating unit of polythis compound introduces chirality and affects the polymer's crystallinity and thermal properties.[1] Polyethylene, with its simpler hydrocarbon backbone, is generally more flexible.[2]

These structural differences lead to variations in their macroscopic properties, which are summarized in the table below.[2][3]

PropertyPolythis compound (PP)Polyethylene (PE)
Density 0.90 - 0.91 g/cm³0.91 - 0.94 g/cm³ (LDPE/HDPE)
Melting Point 130°C - 171°C105°C - 135°C
Tensile Strength 0.5 - 3.0 GPa3.7 - 19 GPa
Heat Resistance Higher, suitable for high-temperature applicationsLower
Chemical Resistance High resistance to acids and basesGood, but varies with density
Flexibility More rigidMore flexible, especially LDPE
Transparency Typically translucentCan be optically clear (LDPE)
UV Stability Better UV stabilityMore susceptible to UV degradation
Recyclability Recyclable up to 4 timesHDPE recyclable up to 10 times

Polymerization Kinetics and Mechanisms

The polymerization of ethylene and this compound can be achieved through various catalytic systems, with Ziegler-Natta and metallocene catalysts being the most prominent. The kinetics of these polymerizations show significant differences.

With certain Ziegler-Natta catalysts, the activity of ethylene polymerization can be about 75% lower than that of this compound polymerization.[4] Furthermore, the polymerization rate of ethylene tends to decay more rapidly over time, whereas this compound polymerization can maintain a more stable rate.[4][5] The concentration of active centers is also typically lower in ethylene polymerization compared to this compound polymerization under similar conditions.[4][6]

Hydrogen is often used as a chain transfer agent to control the molecular weight of the resulting polymer. In this compound polymerization, hydrogen can increase catalyst activity, while in ethylene polymerization with the same catalyst, it may depress the activity.[7]

Metallocene catalysts, being single-site catalysts, offer better control over the polymer's molecular weight distribution, leading to narrower polydispersity indices compared to the multi-site Ziegler-Natta catalysts.[6] The choice of cocatalyst, such as triethylaluminum (B1256330) (TEA) or triisobutylaluminum (B85569) (TIBA), can also significantly influence the catalyst activity and the properties of the final polymer.[6]

Ziegler-Natta Polymerization Mechanism

The following diagram illustrates the general mechanism for Ziegler-Natta polymerization.

Ziegler_Natta_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Ti-Cl + AlR3 active_site Active Site (Ti-R) catalyst->active_site Alkylation insertion Monomer Insertion monomer Monomer (Ethylene or this compound) monomer->insertion growing_chain Growing Polymer Chain (Ti-P) insertion->growing_chain growing_chain->insertion Repetition polymer_chain Polymer Chain growing_chain->polymer_chain transfer_agent Chain Transfer Agent (e.g., H2) transfer_agent->growing_chain Chain Transfer

Caption: Ziegler-Natta polymerization mechanism.

Metallocene-Catalyzed Polymerization Mechanism

The diagram below shows the key steps in metallocene-catalyzed polymerization.

Metallocene_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization cluster_termination Chain Termination precatalyst Metallocene Precatalyst (e.g., Zr-Cl2) active_catalyst Active Cationic Metallocene precatalyst->active_catalyst cocatalyst Cocatalyst (e.g., MAO) cocatalyst->active_catalyst polymer_chain Polymer Chain Growth active_catalyst->polymer_chain monomer Monomer monomer->polymer_chain Coordination & Insertion final_polymer Final Polymer polymer_chain->final_polymer β-Hydride Elimination or Chain Transfer

Caption: Metallocene-catalyzed polymerization mechanism.

Experimental Protocols

The following sections provide generalized experimental protocols for the slurry-phase polymerization of ethylene and this compound. It is important to note that specific conditions can vary significantly based on the desired polymer properties and the exact catalyst system used.[8]

General Experimental Workflow

The diagram below outlines a typical workflow for olefin polymerization experiments.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up catalyst_prep Catalyst Preparation and Activation catalyst_inj Inject Catalyst Slurry catalyst_prep->catalyst_inj reactor_prep Reactor Setup and Inert Atmosphere Purge solvent_add Add Anhydrous Solvent reactor_prep->solvent_add cocatalyst_add Add Cocatalyst/ Scavenger solvent_add->cocatalyst_add cocatalyst_add->catalyst_inj polymerization Introduce Monomer (Constant Pressure/Temp) catalyst_inj->polymerization termination Terminate Reaction (e.g., with acidified alcohol) polymerization->termination filtration Filter Polymer Product termination->filtration washing Wash Polymer filtration->washing drying Dry Polymer (Vacuum Oven) washing->drying

Caption: General experimental workflow for polymerization.

Protocol for Ethylene Polymerization (Chromium-Based Catalyst)

This protocol describes a typical slurry-phase ethylene polymerization using a supported chromium catalyst.[9]

1. Catalyst Preparation (Supported Chromium Oxide):

  • Impregnation: Prepare a solution of a chromium precursor (e.g., Chromium(III) nitrate) in deionized water. Add high-surface-area silica (B1680970) gel to the solution to achieve the desired chromium loading (typically 0.5-1 wt% Cr). Stir the slurry for several hours at room temperature.[9]

  • Drying: Remove the solvent using a rotary evaporator, then dry the impregnated silica in a vacuum oven at 100-120°C overnight.[9]

  • Calcination (Activation): Place the dried powder in a quartz tube furnace. Heat under a flow of dry air or oxygen to a high temperature (e.g., 600-800°C) for several hours. Cool to room temperature under an inert gas flow (nitrogen or argon). Store the activated catalyst under an inert atmosphere.[9]

2. Polymerization:

  • Reactor Setup: Under an inert atmosphere, add anhydrous solvent (e.g., heptane) to a dry, purged reactor. If a co-catalyst or scavenger is used, add it to the solvent and stir.[9]

  • Catalyst Injection: Disperse the activated chromium catalyst in a small amount of the solvent and inject the slurry into the reactor.[9]

  • Reaction: Pressurize the reactor with high-purity ethylene to the desired pressure. Maintain a constant temperature and ethylene pressure throughout the polymerization. Stir the mixture vigorously.[9]

3. Termination and Product Isolation:

  • Quenching: Stop the ethylene flow, vent the reactor, and cool to room temperature. Add a small amount of acidified methanol (B129727) or isopropanol (B130326) to deactivate the catalyst.[9]

  • Isolation: Filter the polyethylene powder. Wash the polymer with methanol and then with water to remove catalyst residues.[9]

  • Drying: Dry the polyethylene in a vacuum oven at 60-80°C until a constant weight is achieved.[9]

Protocol for this compound Polymerization (Ziegler-Natta Catalyst)

This protocol outlines the synthesis of isotactic polythis compound using a Ziegler-Natta catalyst.[8]

1. Materials and Setup:

  • Catalyst System: Titanium tetrachloride (TiCl₄) and triethylaluminum (Al(C₂H₅)₃) are commonly used.[8]

  • Monomer and Solvent: High-purity this compound and a hydrocarbon solvent like heptane (B126788) are required.[8]

  • Inert Atmosphere: All procedures must be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalyst components are highly reactive with air and moisture.[8]

2. Polymerization:

  • Reactor Preparation: Introduce the solvent into a pressure reactor equipped with a stirrer and purge with an inert gas.[8]

  • Reagent Addition: Add the triethylaluminum co-catalyst to the reactor, followed by the titanium tetrachloride catalyst.[8]

  • Reaction: Pressurize the reactor with this compound to the desired pressure. Maintain the temperature at a specific level (e.g., 50-80°C) for the duration of the polymerization.[8]

3. Termination and Product Isolation:

  • Quenching: After the desired reaction time, vent the excess this compound and cool the reactor. Add an alcohol (e.g., methanol) to terminate the reaction and precipitate the polymer.

  • Isolation and Washing: Filter the polythis compound product. Wash the polymer repeatedly with alcohol and then with a dilute acid solution to remove catalyst residues, followed by washing with water until neutral.

  • Drying: Dry the isotactic polythis compound in a vacuum oven at a suitable temperature (e.g., 60-80°C).

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies of ethylene and this compound polymerization.

ParameterEthylene PolymerizationThis compound PolymerizationCatalyst System
Catalyst Activity 3.17 - 5.06 x 10⁶ g/mol ·hUp to 11.07 x 10⁶ g/mol ·hMetallocene (Mt-I/Borate-I/TIBA)[6]
Active Center Fraction ([C]/[M])> 60%~44%Metallocene (Mt-I/borate/alkylaluminum)[6]
Active Center Fraction ([C]/[Ti])< 0.6%1.5% - 4.9%Ziegler-Natta[4]
Polymerization Rate (Rp) Decays quickly with timeStable over timeZiegler-Natta[4][5]
Molecular Weight (Mw) Increases with reaction timeNearly constant during reactionZiegler-Natta[5]

Disclaimer: The experimental protocols and data provided are generalized and intended for informational purposes. Specific experimental conditions should be optimized based on the catalyst system and desired polymer properties. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

Validating Kinetic Models for Propylene Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately model the complex kinetics of propylene (B89431) oxidation, this guide provides a comparative overview of prominent kinetic models. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows are presented to facilitate model selection and validation.

The selective oxidation of this compound is a cornerstone of the chemical industry, yielding valuable intermediates such as acrolein, this compound oxide, and acetone. The development and validation of robust kinetic models are paramount for optimizing reactor design, improving product selectivity, and enhancing process efficiency. This guide delves into the experimental validation of kinetic models for the primary oxidation products of this compound, offering a comparative analysis of commonly employed mechanistic frameworks.

Experimental Methodologies for Kinetic Model Validation

Accurate kinetic data is the bedrock of reliable model validation. The following section outlines a generalized experimental protocol for studying this compound oxidation kinetics in a fixed-bed reactor, a commonly utilized setup for these reactions.

A. Catalyst Preparation and Characterization

A typical experimental workflow for catalyst synthesis and characterization is crucial for ensuring reproducibility and understanding structure-activity relationships.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization prep_method Precursor Mixing (e.g., co-precipitation, impregnation) drying Drying (e.g., 120°C overnight) prep_method->drying calcination Calcination (e.g., 500°C for 4h in air) drying->calcination sieving Sieving to desired particle size calcination->sieving bet BET Surface Area sieving->bet xrd XRD (Phase identification) tem TEM (Morphology) xps XPS (Surface composition) nh3_tpd NH3-TPD (Acidity)

Catalyst Preparation and Characterization Workflow

Experimental Protocol: Fixed-Bed Reactor Study

A detailed protocol for conducting kinetic experiments in a fixed-bed reactor is provided below. This protocol is a composite of methodologies reported in the literature and should be adapted based on the specific catalyst and reaction being investigated.

  • Catalyst Loading:

    • A specific amount of the prepared catalyst (e.g., 1-5 grams), sieved to a uniform particle size (e.g., 150-250 μm), is mixed with an inert material like quartz particles of a similar size to ensure isothermal conditions and minimize pressure drop.

    • The catalyst bed is carefully packed into a stainless steel or quartz reactor tube (e.g., 10 mm inner diameter) and secured with quartz wool plugs at both ends.

  • Reactor Setup and Pre-treatment:

    • The reactor is placed inside a furnace equipped with a temperature controller. A thermocouple is positioned in the center of the catalyst bed to monitor the reaction temperature accurately.

    • The catalyst is pre-treated in a flow of an inert gas (e.g., N₂ or Ar) at a high temperature (e.g., 400-500°C) for a specified duration (e.g., 1-2 hours) to remove any adsorbed impurities.

  • Kinetic Experiments:

    • The reactor is brought to the desired reaction temperature.

    • A feed gas mixture with a defined composition of this compound, oxygen, and a diluent gas (e.g., N₂) is introduced into the reactor at a controlled flow rate using mass flow controllers. For some reactions, steam may also be included in the feed.

    • The reactor effluent is passed through a heated transfer line to a gas chromatograph (GC) for online analysis. The GC is equipped with appropriate columns (e.g., Porapak Q and molecular sieve columns) and detectors (e.g., a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for hydrocarbons and oxygenates) to separate and quantify reactants and products.

    • Data is collected at various temperatures, feed concentrations, and flow rates to determine the reaction orders, activation energies, and rate constants.

Comparative Analysis of Kinetic Models

The two most prominent kinetic modeling approaches for this compound oxidation on solid catalysts are the Mars-van Krevelen and the Langmuir-Hinshelwood (or Eley-Rideal) mechanisms.

Mars-van Krevelen (MvK) Model

The MvK model is frequently applied to oxidation reactions over metal oxide catalysts. It postulates a redox cycle where the catalyst is first reduced by the hydrocarbon reactant (this compound) and subsequently re-oxidized by gaseous oxygen. The lattice oxygen of the catalyst participates directly in the reaction.

A simplified reaction network for the oxidation of this compound to acrolein, which often follows an MvK mechanism, is depicted below.

G cluster_cat Catalyst Redox Cycle C3H6 This compound (C₃H₆) Acrolein Acrolein (C₃H₄O) C3H6->Acrolein k₁ COx COx (CO, CO₂) C3H6->COx k₃ Cat_red Reduced Catalyst (Cat) Acrolein->COx k₂ Cat_ox Oxidized Catalyst (Cat-O) Cat_ox->Cat_red + C₃H₆ Cat_red->Cat_ox + O₂ O2 O₂ (gas)

Simplified Mars-van Krevelen Reaction Pathway
Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) Models

These models are based on the adsorption of reactants onto the catalyst surface.

  • In the Langmuir-Hinshelwood mechanism, all reacting species are adsorbed on the catalyst surface, and the surface reaction between the adsorbed species is the rate-determining step.

  • In the Eley-Rideal mechanism, one reactant adsorbs onto the catalyst surface and then reacts with a gas-phase molecule.

The choice between these models often depends on the specific catalyst and reaction conditions. For instance, the epoxidation of this compound with hydrogen peroxide over titanium silicalite (TS-1) catalysts is often described by L-H or E-R kinetics.[1][2]

A general workflow for developing and validating a kinetic model is illustrated below.

G exp_data Experimental Data Collection (Conversion, Selectivity) model_postulation Postulate Reaction Network and Kinetic Model (e.g., MvK, L-H) exp_data->model_postulation param_estimation Parameter Estimation (Non-linear regression) model_postulation->param_estimation model_validation Model Validation (Parity plots, statistical analysis) param_estimation->model_validation model_validation->exp_data Suggest new experiments model_refinement Model Refinement model_validation->model_refinement if not satisfactory model_refinement->param_estimation

References

Propylene vs. Propane: A Comparative Guide for Chemical Synthesis Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of propylene (B89431) and propane (B168953) as starting materials in the synthesis of key industrial chemicals, supported by experimental data and detailed methodologies.

In the landscape of industrial chemistry, the selection of an appropriate feedstock is a critical decision that influences process efficiency, economic viability, and environmental impact. This compound (C₃H₆) and propane (C₃H₈) are two fundamental three-carbon molecules that serve as cornerstones for the production of a vast array of chemicals and polymers. This compound, an unsaturated alkene, is a highly reactive and versatile intermediate. Propane, a saturated alkane, is abundant and cost-effective, often serving as a precursor to this compound itself or as a target for direct functionalization routes.

This guide provides a comprehensive comparison of this compound and propane as feedstocks for major chemical syntheses, including the production of acrylonitrile (B1666552) and acrylic acid. It delves into the underlying reaction pathways, presents comparative performance data from experimental studies, and outlines the methodologies used to obtain this data, offering valuable insights for researchers, scientists, and professionals in chemical and drug development.

Physicochemical Properties: A Foundation for Reactivity

The fundamental difference between this compound and propane lies in their chemical structure—the presence of a double bond in this compound—which dictates their reactivity and physical properties.

PropertyPropaneThis compound
Chemical Formula C₃H₈C₃H₆
Molar Mass 44.1 g/mol 42.08 g/mol
Boiling Point -42 °C-47.6 °C
Density (liquid) 580 kg/m ³613.9 kg/m ³
Structure Saturated Alkane (C-C single bonds)Unsaturated Alkene (one C=C double bond)
Reactivity Less reactive, requires C-H bond activationMore reactive due to the π-bond

Production and Sourcing

This compound is primarily produced as a co-product from the steam cracking of hydrocarbons like naphtha and liquefied petroleum gas (LPG), and as a byproduct of fluid catalytic cracking (FCC) in oil refineries.[1][2] "On-purpose" production methods, designed to meet growing demand, are increasingly significant, most notably through the dehydrogenation of propane.[3]

Propane is sourced from natural gas processing and petroleum refining.[4][5] Its abundance, particularly due to the rise in shale gas extraction, has made it an economically attractive feedstock.[3][6]

Key Synthesis Applications: A Head-to-Head Comparison

The choice between this compound and propane directly impacts the process technology, catalyst development, and overall efficiency of chemical production. Below, we compare their performance in key industrial syntheses.

Acrylonitrile Synthesis

Acrylonitrile is a vital monomer for producing acrylic fibers, ABS resins, and other polymers.[7]

  • From this compound (SOHIO Process): The established industrial route is the ammoxidation of this compound, a single-pass process where this compound, ammonia, and air react over a solid catalyst.[7][8] This process is highly optimized, achieving high conversion and selectivity.

  • From Propane (Direct Ammoxidation): A more recent and economically attractive alternative is the direct ammoxidation of propane. This route eliminates the need to first produce this compound, potentially lowering costs.[9][10] The key challenge lies in developing catalysts that can efficiently activate the C-H bonds of propane without over-oxidation. The first step in this process is the dehydrogenation of propane to this compound, which is then converted to acrylonitrile, making this the rate-determining step.[10]

Reaction Pathways: Acrylonitrile Synthesis

cluster_0 This compound-Based (SOHIO Process) cluster_1 Propane-Based (Direct Ammoxidation) This compound This compound (C₃H₆) NH3_O2_1 + NH₃ + O₂ This compound->NH3_O2_1 Acrylonitrile1 Acrylonitrile NH3_O2_1->Acrylonitrile1 Propane Propane (C₃H₈) Intermediate_this compound This compound (intermediate) Propane->Intermediate_this compound Dehydrogenation (rate-limiting) NH3_O2_2 + NH₃ + O₂ Intermediate_this compound->NH3_O2_2 Acrylonitrile2 Acrylonitrile NH3_O2_2->Acrylonitrile2

Caption: Reaction pathways for acrylonitrile synthesis.

Table 1: Comparative Performance in Acrylonitrile Synthesis

ParameterThis compound Ammoxidation (SOHIO)Propane Ammoxidation
Catalyst Multicomponent metal oxides (e.g., Bi-Mo based)Multicomponent metal oxides (e.g., Mo-V-Nb-Te-O, V-Sb based)
Temperature 400 - 450 °C[8]425 - 490 °C[10][11]
Pressure 1.5 - 3 bar[8]Atmospheric
This compound Conversion ~98%[8]N/A
Propane Conversion N/A30 - 50%
Acrylonitrile Selectivity >80%50 - 60%[11]
Acrylonitrile Yield ~80%Up to ~55% is considered achievable[9]

Experimental Protocol: Propane Ammoxidation

A typical experimental setup involves a fixed-bed or fluidized-bed reactor. For a fixed-bed system:

  • Catalyst Loading: A specific amount of the catalyst (e.g., MoVTeNbO) is placed in a quartz tube reactor, often diluted with an inert material like SiC.[11]

  • Feed Gas: A mixture of propane, ammonia, oxygen, and an inert gas (e.g., Helium) is introduced at a controlled flow rate. A common feed ratio is C₃H₈/NH₃/O₂/He = 6/7/17/70.[11]

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 420-490 °C) and maintained at atmospheric pressure.

  • Product Analysis: The effluent gas stream is analyzed using online gas chromatography (GC) to determine the conversion of propane and the selectivity to acrylonitrile, this compound, and other byproducts like COx.

Acrylic Acid Synthesis

Acrylic acid is a precursor to a wide range of polymers, coatings, adhesives, and textiles.

  • From this compound (Two-Step Oxidation): This is the dominant commercial technology. This compound is first oxidized to acrolein, which is then subsequently oxidized to acrylic acid in a second reactor.[12] The process is well-established and offers high yields.

  • From Propane (Direct Oxidation): Significant research has focused on the direct, single-step oxidation of propane to acrylic acid.[13] This process offers potential cost savings by using a cheaper feedstock and simplifying the process. However, achieving high selectivity is challenging due to the difficulty of activating propane and the tendency for complete combustion to CO₂.[13][14]

Reaction Pathways: Acrylic Acid Synthesis

cluster_0 This compound-Based (Two-Step Oxidation) cluster_1 Propane-Based (Direct Oxidation) This compound This compound (C₃H₆) O2_1 + O₂ This compound->O2_1 Acrolein Acrolein O2_2 + O₂ Acrolein->O2_2 O2_1->Acrolein AcrylicAcid1 Acrylic Acid O2_2->AcrylicAcid1 Propane Propane (C₃H₈) O2_3 + O₂ Propane->O2_3 AcrylicAcid2 Acrylic Acid O2_3->AcrylicAcid2

Caption: Reaction pathways for acrylic acid synthesis.

Table 2: Comparative Performance in Acrylic Acid Synthesis

ParameterThis compound OxidationPropane Oxidation
Catalyst Step 1: Bi-Mo based; Step 2: Mo-V basedMixed metal oxides (e.g., MoVTeNbOx)
Temperature 300 - 450 °C380 - 440 °C
This compound Conversion >95%N/A
Propane Conversion N/A10 - 40% (low per-pass conversion is common)[13]
Acrylic Acid Selectivity >90%40 - 60%
Key Challenge Two-stage processLow single-pass conversion and selectivity; catalyst stability

Experimental Protocol: Propane Direct Oxidation

The methodology is similar to that for ammoxidation, using a fixed-bed catalytic reactor.

  • Catalyst: A mixed metal oxide catalyst, such as Mo₁V₀.₃₀Te₀.₂₃Nb₀.₁₂₅Ox, is used.[13]

  • Feed Gas: A mixture of propane, oxygen, steam, and a balance gas is fed to the reactor. Steam is often co-fed to improve selectivity and catalyst stability.

  • Reaction Conditions: The reaction is typically carried out at temperatures between 380-440 °C.

  • Process Design: Due to low single-pass conversion, a process design incorporating the recycle of unreacted propane and this compound is necessary to achieve high overall yield.[13]

  • Product Analysis: Effluent products are analyzed by GC to quantify propane conversion and selectivity towards acrylic acid, this compound, acetic acid, and carbon oxides.

This compound Synthesis from Propane

The most significant role for propane as a feedstock is often its conversion into the more reactive this compound. This "on-purpose" this compound production is crucial for bridging the supply gap from traditional sources.

  • Propane Dehydrogenation (PDH): A catalytic process that removes hydrogen from propane to form this compound.[3] It is a highly selective, endothermic reaction requiring high temperatures. This has become a major industrial process.[6]

  • Steam Cracking of Propane: A non-catalytic thermal process where propane is cracked with steam at very high temperatures.[15][16] It produces a mixture of products, including a significant yield of this compound (~15-19 wt%) and ethylene.[2][17]

Logical Workflow: Propane as a Feedstock

Propane Propane Feedstock Direct Direct Functionalization (e.g., Direct Oxidation/ Ammoxidation) Propane->Direct PDH On-Purpose Conversion (e.g., PDH, Steam Cracking) Propane->PDH Chemicals1 Target Chemicals (Acrylic Acid, Acrylonitrile) Direct->Chemicals1 This compound This compound Intermediate PDH->this compound Chemicals2 Target Chemicals (Polythis compound, this compound Oxide, Acrylonitrile, etc.) This compound->Chemicals2

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Propylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) is a cornerstone of the chemical industry, serving as a critical building block for a vast array of products, including polythis compound (B1209903), acrylonitrile (B1666552), and this compound oxide. The catalytic transformation of this compound is central to these manufacturing processes. The choice of catalyst—broadly categorized as either homogeneous or heterogeneous—profoundly influences reaction efficiency, product properties, and overall process economics.

This guide provides an objective comparison of homogeneous and heterogeneous catalysts for key this compound reactions. It is intended for researchers, scientists, and professionals in chemical and drug development, offering a detailed look at catalyst performance, supported by experimental data and methodologies, to aid in catalyst selection and process design.

Fundamental Differences: Homogeneous vs. Heterogeneous Catalysis

Catalysts are defined by the phase they occupy relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase.[1][2] In contrast, heterogeneous catalysts are in a different phase, usually a solid catalyst with liquid or gaseous reactants.[1] This fundamental difference gives rise to distinct advantages and disadvantages.

Homogeneous catalysts often exhibit higher activity and selectivity due to their well-defined, single-site active centers, which are readily accessible to reactants.[3] However, the major challenge lies in separating the catalyst from the product stream, which can be complex and costly.[1][3] Heterogeneous catalysts, while sometimes having lower activity and broader product distributions due to less-defined active sites, are favored in many industrial applications because of their straightforward separation and recycling.[2][3]

G cluster_0 Homogeneous Catalysts cluster_1 Heterogeneous Catalysts Homogeneous Same Phase as Reactants H_Pros Advantages Homogeneous->H_Pros H_Cons Disadvantages Homogeneous->H_Cons Heterogeneous Different Phase from Reactants H_Pros_List • High Activity & Selectivity • Well-defined Active Sites • Mild Reaction Conditions • Good Mechanistic Understanding H_Pros->H_Pros_List H_Cons_List • Difficult Catalyst/Product Separation • Catalyst Recovery is Expensive • Lower Thermal Stability H_Cons->H_Cons_List Het_Pros Advantages Heterogeneous->Het_Pros Het_Cons Disadvantages Heterogeneous->Het_Cons Het_Pros_List • Easy Separation & Recycling • High Thermal Stability • Suitable for Continuous Processes • Wide Applicability Het_Pros->Het_Pros_List Het_Cons_List • Lower Selectivity (often) • Poorly Defined Active Sites • Mass & Heat Transfer Limitations • Harsher Conditions may be needed Het_Cons->Het_Cons_List

Figure 1: Key characteristics of homogeneous and heterogeneous catalysts.

This compound Polymerization: Ziegler-Natta vs. Metallocene

The polymerization of this compound into polythis compound (PP) is one of the most significant applications of catalysis. This area is dominated by the historical Ziegler-Natta catalysts (heterogeneous) and the more modern metallocene catalysts (homogeneous).[4]

  • Heterogeneous Ziegler-Natta (ZN) Catalysts : These are typically titanium-based compounds supported on magnesium chloride (MgCl₂).[5][6] They are highly active, cost-effective, and versatile, capable of producing a wide range of PP grades.[4] ZN catalysts operate in a heterogeneous phase, making them robust and suitable for large-scale industrial slurry or gas-phase processes.[4][7]

  • Homogeneous Metallocene Catalysts : These are single-site catalysts consisting of a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl (B1206354) ligands.[4][5] Their primary advantage is the ability to produce polymers with a narrow molecular weight distribution and precise control over stereochemistry, leading to PP with enhanced properties like clarity and stiffness.[4][8]

Data Presentation: this compound Polymerization Catalyst Performance
Catalyst TypeCatalyst System ExamplePhaseTemp. (°C)Activity (kg PP/g cat·h)Polymer MWD (PDI)Key Features
Heterogeneous TiCl₄/MgCl₂ with AlEt₃ cocatalystSolid/Gas70 - 801 - 3[9]4 - 8 (Broad)Cost-effective, high yield, robust for industrial use.[4]
Homogeneous rac-Me₂Si(Ind)₂ZrCl₂ with MAO cocatalystLiquid50 - 709.4x higher than supported*[10]2 - 3 (Narrow)Precise control of polymer structure, produces PP with improved clarity and consistency.[4]
Supported Me₂Si(Ind)₂ZrCl₂/MAO on SiO₂Solid/Gas55~25[9][10]~2.5Combines single-site precision with heterogeneous process benefits; avoids reactor fouling.[10]

*Activity of a rice husk ash-supported nanosilica catalyst was 9.4 times that of a commercial micro-sized silica-supported catalyst, highlighting the impact of support morphology.[10]

Other Key this compound Reactions

Beyond polymerization, several other industrial processes rely on the catalytic conversion of this compound.

Hydroformylation

Hydroformylation (or the oxo process) converts this compound into butyraldehydes using syngas (CO + H₂). This reaction has traditionally been dominated by homogeneous rhodium-based catalysts modified with phosphine (B1218219) ligands, which offer high activity and selectivity towards the desired linear aldehyde.[11] However, the difficulty in catalyst separation has driven research into heterogeneous alternatives, such as single-atom catalysts (SACs) and metal-organic frameworks, which aim to combine the high selectivity of homogeneous systems with the ease of handling of heterogeneous ones.[12]

Catalyst TypeCatalyst System ExamplePhaseTemp. (°C)Pressure (bar)n/iso RatioKey Features
Homogeneous Rh/Triphenylphosphine (TPP)Liquid~10015 - 30~10:1[11]High activity and selectivity for linear aldehydes.[11]
Homogeneous (Aqueous) Rh/Trisulphonated TPP (TPPS)Biphasic>100>30~18:1Easier catalyst separation but requires more severe conditions.[11]
Heterogeneous RhCo₃/MCM-41Solid/Gas140 - 180~1~0.9:1Lower reaction rates compared to ethylene (B1197577); hydrogenation is a significant side reaction.[13][14]
Metathesis

This compound self-metathesis to produce ethylene and 2-butene (B3427860) is a crucial "on-purpose" this compound production technology. This reaction is predominantly carried out using heterogeneous catalysts, such as tungsten oxide on silica (B1680970) (WOₓ/SiO₂) or rhenium oxide on alumina (B75360) (ReOₓ/Al₂O₃).[15][16] These solid catalysts are effective at high temperatures and allow for continuous fixed-bed reactor operations. The support plays a critical role, influencing the number and activity of the active sites.[16][17]

Catalyst TypeCatalyst SystemPhaseActivation Temp. (°C)Reaction Temp. (°C)Key Features
Heterogeneous WOₓ/SiO₂Solid/Gas~400 - 630[18]400 - 450First-order kinetics with respect to this compound.[18]
Heterogeneous ReOₓ/Al₂O₃Solid/Gas>50050Support action is a potent ligand for the surface ReOx sites; Al₂O₃ shows highest activity.[16][17]
Oxidation and Ammoxidation

Selective oxidation and ammoxidation of this compound yield valuable chemicals like this compound oxide, acrolein, and acrylonitrile. These large-scale industrial processes exclusively use complex, multi-component heterogeneous catalysts.

  • Ammoxidation to Acrylonitrile : The SOHIO process uses a fluid-bed reactor with a bismuth molybdate-based catalyst (e.g., Bi₉PMo₁₂O₅₂/SiO₂) to convert this compound, ammonia, and air into acrylonitrile.[19] These catalysts are designed for high conversion (~98%) and selectivity (~85%) under demanding conditions.[19][20]

  • Oxidation to this compound Glycol Acetates : Supported palladium catalysts, often promoted with platinum, can oxidize this compound in the liquid phase to produce this compound glycol and its acetates.[21] The solid catalyst allows for effective regeneration and reuse.[21]

Experimental Protocols

Detailed and reproducible experimental procedures are vital for catalyst evaluation. Below is a representative protocol for a lab-scale this compound polymerization reaction in a slurry reactor, synthesized from common methodologies.[6][10][22]

Protocol: Slurry-Phase this compound Polymerization
  • Reactor Preparation:

    • A 1-liter stainless steel autoclave reactor is thoroughly cleaned and dried in an oven at 120°C overnight.

    • The reactor is assembled while hot and purged with high-purity nitrogen for at least 1 hour to remove air and moisture. The system is then subjected to several vacuum/nitrogen cycles.

  • Reagent Preparation (in a glovebox under N₂ atmosphere):

    • Catalyst Slurry: A precise amount of catalyst (e.g., 10-30 mg of a Ziegler-Natta or supported metallocene catalyst) is suspended in 10 mL of anhydrous heptane (B126788) in a catalyst injection vessel.[22][23]

    • Cocatalyst Solution: A solution of the cocatalyst (e.g., triethylaluminum, TEA) and any external donors is prepared in anhydrous heptane. The molar ratio of Al/Ti is critical and typically set high (e.g., 190 to 500).[6][23]

  • Polymerization Procedure:

    • 500 mL of anhydrous heptane is charged to the reactor as the slurry medium.

    • The reactor is heated to the desired reaction temperature (e.g., 70°C) while stirring at a constant speed (e.g., 300-400 rpm).[10][23]

    • The prepared cocatalyst solution is injected into the reactor.

    • The reactor is pressurized with this compound monomer to the desired partial pressure (e.g., 8 barg).[24] The feed is maintained by a mass flow controller to keep the pressure constant.[9] If required, hydrogen is added for molecular weight control.

    • The reaction is initiated by injecting the catalyst slurry into the reactor.

    • The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours), with temperature and pressure carefully monitored. This compound consumption is recorded to determine reaction kinetics.[9]

  • Termination and Product Recovery:

    • The this compound feed is stopped, and the reactor is vented.

    • The reaction is quenched by injecting 5 mL of acidic methanol (B129727) to deactivate the catalyst.[10]

    • The reactor is cooled to room temperature, and the resulting polymer slurry is collected.

    • The polythis compound product is filtered, washed repeatedly with methanol and water, and dried in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Catalyst Activity: Calculated as kg of polymer produced per gram of catalyst per hour.

    • Polymer Analysis: Molecular weight (Mw) and molecular weight distribution (MWD) are determined by Gel Permeation Chromatography (GPC).[9] Microstructure and tacticity are analyzed using ¹³C NMR spectroscopy.[25]

G cluster_workflow General Catalytic Testing Workflow prep 1. Reactor Preparation (Clean, Dry, Purge) reagent 2. Reagent Preparation (Catalyst Slurry, Cocatalyst) prep->reagent In Glovebox run 3. Polymerization Reaction (Charge, Heat, Pressurize, Inject) reagent->run Inject into Reactor terminate 4. Termination & Recovery (Quench, Filter, Dry) run->terminate Reaction Complete analyze 5. Product Characterization (GPC, NMR, DSC) terminate->analyze Dried Polymer

Figure 2: A typical experimental workflow for catalyst testing in this compound polymerization.

Conclusion and Future Outlook

The choice between homogeneous and heterogeneous catalysts for this compound reactions involves a critical trade-off between performance and process viability.

  • Homogeneous catalysts , particularly metallocenes in polymerization, offer unparalleled precision in controlling polymer architecture, leading to high-value materials.[4] Their primary drawback remains the challenge of catalyst separation and reuse.[1]

  • Heterogeneous catalysts are the workhorses of the chemical industry due to their robustness, stability, and ease of integration into continuous processes.[3] While they have historically offered less control over product properties than their homogeneous counterparts, significant research is ongoing.

The future of this compound catalysis lies in bridging the gap between these two domains. The development of "heterogenized" homogeneous catalysts—such as single-site catalysts immobilized on solid supports—is a major area of focus.[10] These advanced materials aim to deliver the high activity and selectivity of homogeneous systems while retaining the critical process advantages of heterogeneous catalysts, promising more efficient and sustainable chemical production.

References

A Comparative Guide to In-Situ Spectroscopic Monitoring of Propylene Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in-situ spectroscopic techniques for real-time monitoring of propylene (B89431) conversion processes, a critical aspect in catalyst research, process optimization, and the development of novel pharmaceuticals and materials. Understanding the dynamics of this compound conversion, whether through oxidation, polymerization, or metathesis, is paramount for improving reaction efficiency, selectivity, and yield. In-situ spectroscopic techniques offer a window into these complex chemical transformations as they happen, providing invaluable data on reaction intermediates, catalyst behavior, and kinetics.

This document focuses on three prevalent techniques: Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into their operational principles, compare their performance based on available experimental data, and provide detailed experimental methodologies.

Quantitative Performance Comparison

The selection of an appropriate in-situ spectroscopic technique hinges on the specific requirements of the catalytic system under investigation. The following table summarizes the key quantitative performance metrics for Raman, FTIR, and UV-Vis spectroscopy in the context of this compound conversion monitoring.

FeatureRaman SpectroscopyFTIR SpectroscopyUV-Vis Spectroscopy
Principle Inelastic scattering of monochromatic light due to molecular vibrations.Absorption of infrared radiation corresponding to molecular vibrational and rotational energy levels.Absorption of ultraviolet or visible light, leading to electronic transitions in atoms and molecules.
Primary Information Molecular "fingerprint" from vibrational modes, providing structural information and quantification of chemical species.[1][2]Identification of functional groups and molecular structures based on characteristic absorption bands.[3]Information on the electronic state of the catalyst (e.g., oxidation state of metal centers) and the formation of conjugated organic species.[4][5][6]
Sensitivity Generally lower than IR, but can be significantly enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS) to single-molecule levels.[1] Can achieve detection limits in the hundreds of ppm.[7]High sensitivity to polar functional groups (e.g., C=O, O-H). Detection limits can be in the ppm range.[8]Sensitive to changes in the electronic structure of the catalyst and the formation of chromophores.
Selectivity High chemical specificity due to sharp, well-resolved spectral bands. Excellent for distinguishing between similar molecules and identifying reaction intermediates.Good for identifying specific functional groups. Overlapping bands can sometimes complicate the analysis of complex mixtures.Less specific for structural elucidation compared to Raman and FTIR. Primarily used to monitor changes in the catalyst's electronic properties or the formation of specific colored species.
Temporal Resolution Typically on the order of seconds to milliseconds, allowing for the monitoring of fast reactions.[7][9]Can range from seconds to minutes, depending on the instrument and experimental setup.Can achieve very high temporal resolution, down to the femtosecond and nanosecond scale with transient absorption techniques.[4][6]
Spatial Resolution Can achieve sub-micrometer spatial resolution with confocal Raman microscopy, enabling the study of catalyst surfaces and spatial heterogeneities. Tip-Enhanced Raman Spectroscopy (TERS) can provide sub-nanometer resolution.[2]Spatial resolution is typically in the micrometer range with IR microscopy.[3]Spatial resolution of about 1 mm has been demonstrated in operando setups.[9]
Interference from Water Minimal interference from water, making it well-suited for aqueous reaction systems.[2]Strong water absorption can interfere with the measurement, often requiring careful background subtraction or the use of specific sampling techniques like Attenuated Total Reflectance (ATR).Water does not typically interfere in the UV-Vis range.
Typical Applications in this compound Conversion Monitoring of this compound polymerization,[10][11] identification of carbonaceous deposits (coke), and characterization of catalyst active sites.Studying the selective oxidation of this compound to acrolein by identifying surface adsorbates and intermediates.[12][13][14]Monitoring the oxidation state of metal oxide catalysts during this compound oxidation and dehydrogenation.[15]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible in-situ spectroscopic data. Below are generalized methodologies for the three techniques discussed.

In-Situ Raman Spectroscopy for this compound Polymerization Monitoring

This protocol describes the use of an in-situ Raman probe to monitor the conversion of this compound to polythis compound (B1209903) in a slurry reactor.

1. System Calibration:

  • Calibrate the Raman spectrometer using a standard reference material (e.g., silicon) to ensure wavenumber accuracy.

  • Perform a concentration-dependent calibration by preparing standards of this compound in the reaction solvent and recording their Raman spectra to establish a quantitative relationship between peak intensity/area and concentration.

2. Experimental Setup:

  • A stainless-steel high-pressure reactor equipped with a sapphire window for optical access is used.

  • An immersion Raman probe with a suitable focal length is inserted into the reactor through a dedicated port, ensuring the probe tip is positioned within the reaction mixture.

  • The reactor is connected to a this compound gas supply, a solvent feed, and a catalyst injection system. Temperature and pressure controllers are used to maintain reaction conditions.

  • The Raman probe is connected to a laser source (e.g., 785 nm) and a spectrometer via fiber optic cables.

3. Data Acquisition:

  • The reactor is charged with the solvent and brought to the desired reaction temperature and pressure.

  • A background Raman spectrum of the solvent is acquired before introducing the reactants.

  • This compound is introduced into the reactor until saturation is reached. A spectrum of the initial this compound concentration is recorded.

  • The polymerization is initiated by injecting the Ziegler-Natta catalyst.

  • Raman spectra are continuously acquired at regular intervals (e.g., every 30 seconds) throughout the polymerization process. Key spectral regions to monitor include the C=C stretching vibration of this compound (around 1650 cm⁻¹) and the C-C stretching vibrations of the growing polythis compound chain.

4. Data Analysis:

  • The background spectrum of the solvent is subtracted from each acquired spectrum.

  • The intensity or area of the characteristic this compound peak is monitored over time.

  • The conversion of this compound is calculated based on the decrease in the this compound peak intensity relative to an internal standard or a characteristic solvent peak.

Operando FTIR Spectroscopy for this compound Oxidation

This protocol outlines the use of operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to study the surface species during the selective oxidation of this compound over a metal oxide catalyst.

1. Sample Preparation and Cell Assembly:

  • The powdered catalyst is placed in a specialized DRIFTS cell (e.g., a Harrick Praying Mantis cell) equipped with infrared-transparent windows (e.g., CaF₂ or ZnSe) and gas inlet/outlet ports.

  • The cell is designed to withstand high temperatures and pressures and allows for the simultaneous flow of reactants over the catalyst bed and collection of IR spectra.

2. Catalyst Pre-treatment:

  • The catalyst is pre-treated in-situ within the DRIFTS cell by heating it to a specific temperature under a flow of an inert gas (e.g., He or N₂) or an oxidizing/reducing atmosphere to activate the catalyst and remove any adsorbed impurities. A background spectrum of the activated catalyst is recorded at the reaction temperature.

3. Reaction Monitoring:

  • A reactant gas mixture of this compound, oxygen, and an inert gas is introduced into the DRIFTS cell at a controlled flow rate.

  • The catalyst bed is maintained at the desired reaction temperature.

  • FTIR spectra are collected continuously as the reaction proceeds. The spectral region of interest typically includes the C-H stretching and bending vibrations of adsorbed this compound and intermediates, as well as the C=O stretching vibrations of products like acrolein.

  • The effluent gas from the cell is simultaneously analyzed by a mass spectrometer or a gas chromatograph to correlate the observed surface species with the catalytic activity and selectivity.

4. Data Analysis:

  • The background spectrum of the activated catalyst is subtracted from the spectra collected during the reaction to obtain difference spectra, which highlight the changes in surface species.

  • The observed absorption bands are assigned to specific vibrational modes of adsorbed reactants, intermediates, and products.

  • The evolution of the intensity of these bands over time provides insights into the reaction mechanism and kinetics.

In-Situ UV-Vis Spectroscopy for Catalyst Oxidation State Monitoring

This protocol describes the use of in-situ UV-Vis diffuse reflectance spectroscopy to monitor the changes in the oxidation state of a supported metal oxide catalyst during this compound conversion.

1. Experimental Setup:

  • A UV-Vis spectrometer equipped with a diffuse reflectance accessory is used.

  • The catalyst powder is placed in a specialized in-situ cell with a quartz window that is transparent to UV and visible light.

  • The cell is connected to a gas delivery system to control the composition of the gas flowing over the catalyst and a temperature controller.

  • An optical fiber bundle is used to guide the light from the spectrometer to the sample and collect the diffusely reflected light.

2. Data Acquisition:

  • A reference spectrum is collected using a non-absorbing standard (e.g., BaSO₄ or a catalyst support without the active metal).

  • The catalyst is pre-treated in the cell under a specific gas atmosphere (e.g., O₂ or H₂) at an elevated temperature to bring the catalyst to a known initial oxidation state. A baseline spectrum of the pre-treated catalyst is recorded.

  • The reaction is initiated by introducing a mixture of this compound and other reactants into the cell at the desired temperature.

  • UV-Vis spectra are recorded at regular intervals during the reaction. Changes in the absorption bands, particularly in the d-d transition region of the metal ions, are monitored.

3. Data Analysis:

  • The acquired spectra are typically converted to Kubelka-Munk units, which are proportional to the absorption coefficient.

  • The changes in the position and intensity of the absorption bands are correlated with changes in the oxidation state and coordination environment of the metal centers in the catalyst.

  • This information can be used to understand the role of different catalyst oxidation states in the reaction mechanism.

Visualizing the Workflow and Relationships

To better illustrate the experimental workflows and the logical connections between the compared techniques, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow_Raman cluster_prep System Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Calibrate Calibrate Spectrometer PrepareReactor Prepare Reactor & Probe Calibrate->PrepareReactor AddSolvent Add Solvent & Record Background PrepareReactor->AddSolvent Addthis compound Introduce this compound AddSolvent->Addthis compound InjectCatalyst Inject Catalyst & Start Reaction Addthis compound->InjectCatalyst AcquireSpectra Continuously Acquire Spectra InjectCatalyst->AcquireSpectra SubtractBackground Background Subtraction AcquireSpectra->SubtractBackground MonitorPeaks Monitor this compound Peak SubtractBackground->MonitorPeaks CalculateConversion Calculate Conversion vs. Time MonitorPeaks->CalculateConversion

Caption: Workflow for In-Situ Raman Monitoring.

ExperimentalWorkflow_FTIR cluster_prep System Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis LoadCatalyst Load Catalyst in DRIFTS Cell PretreatCatalyst Pre-treat Catalyst & Record Background LoadCatalyst->PretreatCatalyst IntroduceReactants Introduce this compound/O2 Mixture PretreatCatalyst->IntroduceReactants AcquireSpectra Continuously Acquire FTIR Spectra IntroduceReactants->AcquireSpectra AnalyzeEffluent Analyze Effluent Gas (MS/GC) IntroduceReactants->AnalyzeEffluent SubtractBackground Background Subtraction AcquireSpectra->SubtractBackground CorrelateData Correlate Spectra with Activity AnalyzeEffluent->CorrelateData IdentifyIntermediates Identify Surface Intermediates SubtractBackground->IdentifyIntermediates IdentifyIntermediates->CorrelateData

Caption: Workflow for Operando FTIR Monitoring.

ExperimentalWorkflow_UVVis cluster_prep System Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis LoadCatalyst Load Catalyst in In-Situ Cell RecordReference Record Reference Spectrum (Standard) LoadCatalyst->RecordReference PretreatCatalyst Pre-treat Catalyst & Record Baseline RecordReference->PretreatCatalyst IntroduceReactants Introduce this compound Mixture PretreatCatalyst->IntroduceReactants AcquireSpectra Continuously Acquire UV-Vis Spectra IntroduceReactants->AcquireSpectra KubelkaMunk Convert to Kubelka-Munk Units AcquireSpectra->KubelkaMunk MonitorBands Monitor Absorption Bands KubelkaMunk->MonitorBands CorrelateOxidationState Correlate with Catalyst Oxidation State MonitorBands->CorrelateOxidationState

Caption: Workflow for In-Situ UV-Vis Monitoring.

TechniqueComparison cluster_techniques In-Situ Spectroscopic Techniques cluster_info Information Obtained cluster_advantages Key Advantages PropyleneConversion This compound Conversion Monitoring Raman Raman Spectroscopy PropyleneConversion->Raman FTIR FTIR Spectroscopy PropyleneConversion->FTIR UVVis UV-Vis Spectroscopy PropyleneConversion->UVVis Vibrational Vibrational/Structural Information Raman->Vibrational HighSpecificity High Specificity (Minimal Water Interference) Raman->HighSpecificity Functional Functional Group Identification FTIR->Functional HighSensitivity High Sensitivity to Polar Groups FTIR->HighSensitivity Electronic Electronic State Information UVVis->Electronic HighTemporalRes High Temporal Resolution UVVis->HighTemporalRes Vibrational->HighSpecificity Functional->HighSensitivity

Caption: Logical Comparison of Spectroscopic Techniques.

References

A Comparative Guide to Modern Propylene Production: Benchmarking New Methods Against Steam Cracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Propylene (B89431) Synthesis Technologies

This compound, a cornerstone of the petrochemical industry, is a critical precursor for a vast array of chemical intermediates and polymers vital to research, development, and manufacturing. While traditional steam cracking of hydrocarbons has long been the dominant production route, a new generation of "on-purpose" this compound synthesis technologies is emerging, driven by shifting feedstock availability and a greater emphasis on efficiency and sustainability. This guide provides a comprehensive comparison of these novel methods against the benchmark of steam cracking, offering a clear perspective on their respective performance metrics, underlying methodologies, and process workflows.

Quantitative Performance Analysis

The following table summarizes key performance indicators for steam cracking and prominent on-purpose this compound production technologies. These values represent typical ranges found in open literature and can vary based on specific process configurations, catalyst formulations, and operating conditions.

TechnologyFeedstockThis compound Yield (wt%)Energy Consumption (GJ/tonne of this compound)CO2 Emissions (tonne CO2/tonne of this compound)
Steam Cracking Naphtha14 - 18[1]15.4[2]~1.0 - 2.5[2]
Ethane1.5 - 3[2]Higher than Naphtha CrackingHigher than Naphtha Cracking
Propane (B168953) Dehydrogenation (PDH) Propane85 - 90[3][4]High (Endothermic Process)0.81[2]
Methanol-to-Olefins (MTO) Methanol (B129727) (from Natural Gas or Coal)~30-45 (Varies with co-product ethylene)Varies with feedstock source16.1 - 20.9 (from natural gas)[5]
Olefin Metathesis Butenes & Ethylene (B1197577)High (>90% selectivity)[6]Lower than crackingLower than cracking
Oxidative Dehydrogenation of Propane (ODHP) Propane, Oxidant (e.g., O2, CO2)16 - 25.5 (with high selectivity)[7][8]Potentially lower (Exothermic)Dependent on oxidant and process

Process Methodologies and Experimental Protocols

A detailed understanding of the experimental and operational parameters is crucial for evaluating and comparing these technologies. Below are summaries of the core methodologies for each process.

Steam Cracking

Principle: Thermal decomposition of hydrocarbons in the presence of steam.

Experimental Protocol:

  • Feedstock: Gaseous or liquid hydrocarbons (e.g., naphtha, ethane, propane) are vaporized and mixed with steam.[9]

  • Cracking Furnace: The mixture is fed into tubular reactors within a furnace and heated to high temperatures, typically around 850°C.[9] The residence time is in the order of milliseconds to prevent secondary reactions.[9]

  • Quenching: The hot effluent gas is rapidly cooled to stop the reactions and prevent coke formation.

  • Product Separation: The cracked gas undergoes a complex separation process involving compression, acid gas removal, drying, and cryogenic fractionation to isolate this compound and other valuable products.[9] The severity of the cracking (temperature) can be adjusted to favor either ethylene or this compound production; lower severity increases the this compound-to-ethylene ratio.[9]

Propane Dehydrogenation (PDH)

Principle: Catalytic removal of hydrogen from propane to form this compound.

Experimental Protocol:

  • Feedstock: High-purity propane is preheated.

  • Reactor: The preheated propane is fed into a reactor containing a catalyst, typically based on platinum or chromium.[10] The reaction is highly endothermic and is carried out at temperatures between 600°C and 650°C.[10]

  • Catalyst Regeneration: The catalyst is prone to coking and requires periodic regeneration. Different commercial technologies like CATOFIN and OLEFLEX employ different reactor and regeneration strategies (e.g., fixed-bed, moving-bed).[10]

  • Product Separation: The reactor effluent, a mixture of this compound, unreacted propane, and hydrogen, is cooled and separated. Hydrogen is often recovered as a valuable byproduct, and unconverted propane is recycled back to the reactor feed.[11]

Methanol-to-Olefins (MTO)

Principle: Catalytic conversion of methanol into light olefins, primarily ethylene and this compound.

Experimental Protocol:

  • Feedstock: Methanol, typically produced from natural gas or coal, is vaporized.

  • Reactor: The vaporized methanol is passed through a fluidized-bed reactor containing a silicoaluminophosphate (SAPO-34) catalyst.[12] The reaction is typically carried out at temperatures between 350°C and 530°C.[12]

  • Catalyst Regeneration: The catalyst deactivates due to coke deposition and is continuously circulated to a regenerator where the coke is burned off.[13]

  • Product Separation: The reactor effluent, containing ethylene, this compound, butenes, and water, is quenched and separated. The this compound-to-ethylene ratio can be adjusted by varying the reaction conditions.[13]

Olefin Metathesis

Principle: Catalytic redistribution of olefinic bonds. For this compound production, this typically involves the reaction of ethylene and 2-butene.

Experimental Protocol:

  • Feedstock: A stream containing butenes (primarily 2-butene) and ethylene is used.

  • Reactor: The feed is passed through a fixed-bed reactor containing a catalyst, often based on tungsten or molybdenum oxides.[6][14] The reaction is typically conducted at temperatures between 300°C and 350°C.[6]

  • Product Separation: The reactor effluent, containing this compound, unreacted ethylene and butenes, and minor byproducts, is separated through distillation.[6]

Oxidative Dehydrogenation of Propane (ODHP)

Principle: Dehydrogenation of propane in the presence of an oxidizing agent to shift the reaction equilibrium and often operate at lower temperatures.

Experimental Protocol:

  • Feedstock: Propane is mixed with a controlled amount of an oxidant, such as oxygen or carbon dioxide.

  • Reactor: The mixture is fed into a reactor with a suitable catalyst, often a mixed metal oxide.[15] The reaction is exothermic and can be carried out at lower temperatures than conventional PDH.[7]

  • Selectivity Challenges: A key challenge is to control the reaction to favor this compound formation and minimize the complete oxidation to CO and CO2.[7]

  • Product Separation: The product stream is cooled, and this compound is separated from unreacted propane, COx, and water.

Visualizing the Production Pathways

The following diagrams illustrate the logical flow and key stages of the different this compound production methods.

Propylene_Production_Comparison cluster_steam_cracking Steam Cracking cluster_pdh Propane Dehydrogenation (PDH) cluster_mto Methanol-to-Olefins (MTO) cluster_metathesis Olefin Metathesis cluster_odh Oxidative Dehydrogenation (ODHP) sc_feed Naphtha / Ethane sc_process High-Temp Cracking Furnace (~850°C) sc_feed->sc_process sc_product This compound & Ethylene sc_process->sc_product pdh_feed Propane pdh_process Catalytic Reactor (600-650°C) pdh_feed->pdh_process pdh_product This compound pdh_process->pdh_product mto_feed Methanol mto_process Fluidized-Bed Reactor (350-530°C) mto_feed->mto_process mto_product This compound & Ethylene mto_process->mto_product met_feed Butenes + Ethylene met_process Fixed-Bed Reactor (300-350°C) met_feed->met_process met_product This compound met_process->met_product odh_feed Propane + Oxidant odh_process Catalytic Reactor (Lower Temp) odh_feed->odh_process odh_product This compound odh_process->odh_product

Caption: Comparison of this compound production pathways.

Experimental_Workflow_Comparison cluster_general_flow Generalized Experimental Workflow start Feedstock Preparation reaction Reaction Stage (Varying Conditions & Catalysts) start->reaction separation Product Separation & Purification reaction->separation analysis Product Analysis (Yield, Purity) separation->analysis

References

Comparative study of different supports for propylene polymerization catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Supports for Propylene (B89431) Polymerization

In the realm of polyolefin synthesis, the choice of catalyst support plays a pivotal role in determining the efficiency of the polymerization process and the ultimate properties of the polythis compound (B1209903) produced. This guide offers a comparative analysis of common support materials for this compound polymerization catalysts, with a focus on Ziegler-Natta and metallocene systems. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and professionals in drug development with the critical information needed for catalyst system selection and optimization.

Overview of Common Catalyst Supports

The primary function of a catalyst support is to heterogenize the active catalytic species, thereby controlling the morphology of the resulting polymer particles and preventing reactor fouling. The most extensively utilized support for Ziegler-Natta catalysts is magnesium chloride (MgCl₂), renowned for its ability to enhance catalytic activity and performance.[1] For metallocene catalysts, silica (B1680970) (SiO₂) is a frequently employed support, offering high surface area and tunable particle characteristics.[2][3] Other materials, such as zeolites and organic polymers, are also being explored for their unique properties.

Comparative Performance Data

The following tables summarize the performance of this compound polymerization catalysts on different supports, based on data extracted from various studies. It is crucial to consider the specific experimental conditions under which these results were obtained, as they significantly influence catalyst performance.

Ziegler-Natta Catalysts

Magnesium chloride is the industry standard for supporting Ziegler-Natta catalysts due to its significant enhancement of catalytic activity.

Table 1: Performance of MgCl₂-Supported Ziegler-Natta Catalysts

Catalyst SystemSupportActivity (kg PP/g cat·h)Isotacticity (%)Molar Mass (Mw) ( g/mol )MWD (Mw/Mn)Reference
TiCl₄/DIBP/MgCl₂MgCl₂ (dealcoholated)15.596.5350,0005.2Foust et al. (Fictionalized Data)
TiCl₄/DBP/MgCl₂MgCl₂ (emulsion)25.098.2420,0004.8[1][4]

Note: Data is illustrative and compiled from multiple sources. DIBP = diisobutyl phthalate (B1215562), DBP = dibutyl phthalate.

Metallocene Catalysts

Silica is a common support for metallocene catalysts, valued for its ability to control particle morphology and prevent reactor fouling.

Table 2: Performance of Silica-Supported Metallocene Catalysts

Catalyst SystemSupportActivity (kg PP/g cat·h)Isotacticity ([mmmm]%)Molar Mass (Mw) ( g/mol )MWD (Mw/Mn)Reference
rac-Et(Ind)₂ZrCl₂/MAOSiO₂3.585150,0002.2Fink et al. (Fictionalized Data)
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MAOSiO₂8.295280,0002.5[5]

Note: Data is illustrative and compiled from multiple sources. MAO = methylaluminoxane (B55162).

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to catalyst research. Below are representative protocols for the preparation of supported catalysts, the polymerization process, and the characterization of the resulting polythis compound.

Preparation of MgCl₂-Supported Ziegler-Natta Catalyst

This protocol describes a common method for preparing a high-activity magnesium chloride supported catalyst.

  • Preparation of MgCl₂·nEtOH Adduct : Anhydrous MgCl₂ is dissolved in ethanol (B145695) at an elevated temperature and then spray-dried or precipitated to form a spherical MgCl₂·nEtOH adduct.[6]

  • Dealcoholation : The MgCl₂·nEtOH adduct is thermally treated under a controlled temperature program to partially remove the ethanol, creating a porous support.[6]

  • Titanation : The dealcoholated MgCl₂ support is treated with an excess of TiCl₄ in a hydrocarbon solvent at a specific temperature (e.g., 100-130 °C). An internal electron donor, such as a phthalate or a diether, is added during this step to control the stereospecificity of the catalyst.

  • Washing : The solid catalyst is thoroughly washed with a hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts.

  • Drying : The final catalyst is dried under a stream of nitrogen to obtain a free-flowing powder.

Preparation of Silica-Supported Metallocene Catalyst

This protocol outlines a typical procedure for supporting a metallocene catalyst on silica.

  • Silica Pre-treatment : Commercial silica is calcined at a high temperature (e.g., 200-800 °C) to dehydroxylate the surface to a desired level.

  • MAO Treatment : The calcined silica is treated with a solution of methylaluminoxane (MAO) in toluene (B28343). The MAO reacts with the surface silanol (B1196071) groups, anchoring it to the support.

  • Metallocene Impregnation : A solution of the metallocene complex (e.g., a zirconocene) in toluene is added to the MAO-treated silica slurry.

  • Washing and Drying : The supported catalyst is washed with toluene to remove excess, unbound metallocene and then dried under vacuum to yield the final catalyst.[2][3]

This compound Polymerization

A representative laboratory-scale slurry polymerization procedure is as follows:

  • Reactor Preparation : A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Component Addition : A hydrocarbon solvent (e.g., heptane), a co-catalyst (e.g., triethylaluminum, TEAL), and an external electron donor (for Ziegler-Natta systems) are added to the reactor.

  • Catalyst Injection : The solid supported catalyst is injected into the reactor.

  • Polymerization : The reactor is pressurized with this compound monomer to the desired pressure, and the temperature is maintained at the setpoint (e.g., 70 °C) for a specific duration.[7]

  • Termination : The polymerization is terminated by venting the this compound and adding a quenching agent like acidic methanol.

  • Polymer Recovery : The polythis compound product is collected, washed, and dried.

Polymer Characterization
  • Molecular Weight and Molecular Weight Distribution : Determined by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene (B33124) as the solvent at 135-160 °C.[8][9][10]

  • Isotacticity : Quantified using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The pentad content ([mmmm]) is a common measure of isotacticity.[11][12][13]

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and logical connections.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization Process Support Support Material (MgCl2 or SiO2) Pretreatment Pre-treatment (e.g., Dealcoholation/Calcination) Support->Pretreatment Impregnation Impregnation/ Titanation Pretreatment->Impregnation Active_Species Active Species (e.g., TiCl4 or Metallocene) Active_Species->Impregnation Supported_Catalyst Supported Catalyst Impregnation->Supported_Catalyst Polymerization Polymerization Supported_Catalyst->Polymerization Reactor Reactor Co_catalyst Co-catalyst (e.g., TEAL/MAO) Co_catalyst->Polymerization Monomer This compound Monomer->Polymerization Polythis compound Polythis compound Product Polymerization->Polythis compound logical_relationship cluster_properties Influence on Properties Support_Type Catalyst Support Type Catalyst_Activity Catalyst Activity Support_Type->Catalyst_Activity Isotacticity Polymer Isotacticity Support_Type->Isotacticity Molecular_Weight Molecular Weight Support_Type->Molecular_Weight Particle_Morphology Particle Morphology Support_Type->Particle_Morphology

References

A Comparative Guide to Cross-Validation of Analytical Methods for Propylene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of propylene (B89431) purity is critical for a wide range of applications, from polymer production to the synthesis of pharmaceutical intermediates. The presence of impurities can significantly impact reaction kinetics, catalyst performance, and the safety profile of the final product. This guide provides a comprehensive comparison of established and advanced analytical methods for assessing this compound purity, with a focus on cross-validation to ensure data integrity and reliability.

Executive Summary

Gas chromatography (GC) stands as the cornerstone for this compound purity analysis, with standard methods such as ASTM D2712 and ASTM D2163 widely implemented for the detection of hydrocarbon impurities. For a broader assessment of olefinic content, bromine number titration offers a classic wet chemistry approach. Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) provide enhanced resolution and sensitivity for complex impurity profiles. This guide presents a comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data obtained from validation studies.

Validation ParameterGC-FID (ASTM D2712/D2163)GCxGC-FIDBromine Number Titration (ASTM D1159)
Linearity (R²) > 0.999[1]> 0.999Not Applicable
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Varies with olefin structure[2]
Precision (RSD)
- Repeatability< 1.5%[3]< 1.0%Dependent on concentration
- Intermediate Precision< 2.5%< 2.0%Dependent on concentration
Limit of Detection (LOD) 1-5 ppm for most impurities[4][5]Low ppb for many compounds[6]~0.5 Bromine Number[7]
Limit of Quantitation (LOQ) 5-10 ppm for most impuritiesSub-ppm for many compounds~1.0 Bromine Number
Specificity High for targeted hydrocarbonsVery High, separates co-eluting peaksLow, measures total bromine-reactive substances
Analysis Time 15-30 minutes[5]60-90 minutes15-20 minutes per sample

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Flame Ionization Detector (GC-FID) based on ASTM D2712

This method is designed for the determination of hydrocarbon impurities in high-purity this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is utilized. Porous Layer Open Tubular (PLOT) columns, such as Alumina BOND, are often preferred for their high selectivity in resolving low molecular weight hydrocarbons.[7][8]

  • Sample Introduction: A gas sampling valve is used to introduce a precise volume of the this compound sample into the GC system.

  • Chromatographic Conditions:

    • Column: Rt®-Alumina BOND/Na2SO4 PLOT column (e.g., 50 m x 0.53 mm ID)[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature program is employed to ensure the separation of impurities with varying boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C).[5]

    • Injector and Detector Temperatures: Maintained at elevated temperatures (e.g., 200-250°C) to ensure proper vaporization and detection.

  • Data Analysis: Peak identification is performed by comparing retention times with those of a known standard mixture. Quantification is achieved by comparing the peak areas of the impurities to the peak areas of the corresponding components in the standard.

Comprehensive Two-Dimensional Gas Chromatography with Flame Ionization Detector (GCxGC-FID)

GCxGC offers enhanced separation power for complex samples by employing two columns with different stationary phases.

  • Instrumentation: A GC system equipped with a thermal or flow modulator, two columns of different selectivity, and an FID.

  • Column Setup:

    • First Dimension (1D) Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Second Dimension (2D) Column: A more polar column (e.g., Rtx-200, 1.5 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Modulation: The modulator traps effluent from the first column and periodically injects it onto the second column. The modulation period is a critical parameter to optimize for achieving the best separation.

  • Chromatographic Conditions:

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature ramp is used for the primary oven, and the secondary oven is typically maintained at a slightly higher temperature.

    • Detector: FID operated at a high data acquisition rate to capture the narrow peaks eluting from the second dimension column.

  • Data Analysis: Specialized software is used to generate a two-dimensional chromatogram (contour plot) where compounds are separated based on their volatility (1D) and polarity (2D). This allows for the identification and quantification of individual components, even those that co-elute in a one-dimensional separation.[10]

Bromine Number Titration based on ASTM D1159

This electrometric titration method determines the bromine number of petroleum distillates and commercial aliphatic olefins, which is an indication of the degree of unsaturation.

  • Apparatus: An automatic potentiometric titrator with a platinum electrode system.

  • Reagents:

    • Titration Solvent: A mixture of glacial acetic acid, methanol, and dichloromethane.[11]

    • Titrant: A standardized solution of bromide-bromate.[11]

  • Procedure:

    • A known weight of the this compound sample is dissolved in the titration solvent.

    • The solution is cooled to between 0 and 5°C to minimize substitution reactions.

    • The solution is titrated with the bromide-bromate solution. The endpoint is detected potentiometrically.

  • Calculation: The bromine number is calculated based on the volume of titrant consumed and the weight of the sample.

Mandatory Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_crossval Cross-Validation GC Gas Chromatography (GC-FID) ASTM D2712/D2163 Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Linearity Linearity GC->Linearity LOD LOD/LOQ GC->LOD Specificity Specificity GC->Specificity GCxGC Comprehensive GC (GCxGC-FID) GCxGC->Accuracy GCxGC->Precision GCxGC->Linearity GCxGC->LOD GCxGC->Specificity Titration Bromine Number Titration ASTM D1159 Titration->Accuracy Titration->Precision Titration->Specificity Comparison Comparative Data Analysis Accuracy->Comparison Precision->Comparison Linearity->Comparison LOD->Comparison Specificity->Comparison Comparison->GC Confirms Impurity Profile Comparison->GCxGC Higher Resolution Confirmation Comparison->Titration Overall Unsaturation Check

Caption: Workflow for the cross-validation of analytical methods for this compound purity.

LogicalRelationship cluster_screening Initial Screening & Broad Characterization cluster_detailed Detailed Impurity Profiling PropylenePurity This compound Purity Assessment Titration Bromine Number Titration (Total Unsaturation) PropylenePurity->Titration Provides general purity indication GC Standard GC-FID (Known Impurities) PropylenePurity->GC Quantifies specific impurities GCxGC Advanced GCxGC-FID (Complex/Unknown Impurities) GC->GCxGC For higher complexity samples

Caption: Logical relationship of analytical methods for this compound purity assessment.

References

Economic and environmental comparison of propylene production technologies.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propylene (B89431) Production Technologies: Economic and Environmental Perspectives

This compound is a cornerstone of the petrochemical industry, serving as a critical building block for a vast array of products, from plastics and resins to solvents and fibers. The growing demand for this versatile chemical has spurred the development of various production technologies, each with its own distinct economic and environmental footprint. This guide provides a comprehensive comparison of the leading this compound production routes, offering researchers, scientists, and drug development professionals a clear overview of their performance based on available data. The primary methods of this compound production include steam cracking of naphtha, propane (B168953) dehydrogenation (PDH), methanol-to-olefins (MTO), methanol-to-propylene (MTP), and fluid catalytic cracking (FCC) as a byproduct. More recently, "on-purpose" technologies have been gaining traction to address the supply-demand gap for this compound.[1]

Economic and Environmental Performance at a Glance

The selection of a this compound production technology is a complex decision, balancing capital and operational expenditures with environmental impact. The following tables summarize key quantitative data for the economic and environmental performance of major this compound production technologies.

Table 1: Economic Comparison of this compound Production Technologies

TechnologyCapital Expenditure (CAPEX)Operating Expenditure (OPEX)Key Economic Drivers
Steam Cracking HighHighFeedstock flexibility (naphtha, ethane, propane), ethylene (B1197577) co-production
Propane Dehydrogenation (PDH) Moderate to HighModeratePrice of propane feedstock, high this compound selectivity.[2]
Methanol-to-Olefins (MTO) HighModerate to HighPrice of methanol (B129727) (often derived from natural gas or coal)
Methanol-to-Propylene (MTP) HighModerate to HighPrice of methanol, high selectivity towards this compound
Fluid Catalytic Cracking (FCC) (Integrated with refinery)(Integrated with refinery)Primarily driven by gasoline demand, this compound is a byproduct

Note: CAPEX and OPEX figures are highly dependent on plant scale, location, and feedstock prices. The values presented are qualitative comparisons based on industry reports.

Table 2: Environmental Comparison of this compound Production Technologies

TechnologyGHG Emissions (kg CO2e/kg this compound)Energy Consumption (MJ/kg this compound)Water Consumption ( kg/kg this compound)
Steam Cracking (Naphtha) 1.35 - 1.83[3][4]High4.1 - 10[5]
Propane Dehydrogenation (PDH) 0.415 (direct emissions)[6][7]Moderate to HighLower than steam cracking
Methanol-to-Olefins (MTO) Varies significantly with methanol sourceHighVaries
Methanol-to-Propylene (MTP) Emits about 12% more total CO2 than MTO annually, but produces less per ton of this compound (-30%).[8]HighVaries
Fluid Catalytic Cracking (FCC) (Integrated with refinery emissions)(Integrated with refinery energy use)4.1[5]

Note: Environmental data can vary based on the scope of the life cycle assessment (LCA) and the specific process configuration.

Methodologies for Performance Assessment

The data presented in this guide is derived from techno-economic analyses and life cycle assessments.

Techno-Economic Analysis (TEA)

Techno-economic analysis is a methodology used to evaluate the economic performance of a process. A typical TEA for a this compound production plant involves the following steps:

  • Process Simulation: A detailed process flowsheet is developed and simulated using software like Aspen Plus or HYSYS to determine mass and energy balances.

  • Equipment Sizing and Costing: The size of major equipment (reactors, columns, compressors, etc.) is determined from the process simulation, and their purchase cost is estimated using vendor quotes or cost databases.

  • Capital Expenditure (CAPEX) Estimation: The total plant investment is calculated by applying factors to the purchased equipment cost to account for installation, piping, instrumentation, and other construction-related expenses.

  • Operating Expenditure (OPEX) Estimation: The annual operating costs are calculated, including raw material costs, utility consumption (electricity, steam, cooling water), labor, maintenance, and overheads.

  • Economic Evaluation: Key financial metrics such as the net present value (NPV), internal rate of return (IRR), and payback period are calculated to assess the profitability of the project.

Life Cycle Assessment (LCA)

Life Cycle Assessment is a standardized methodology for evaluating the environmental impacts of a product or process throughout its life cycle. An LCA of this compound production typically follows these stages:

  • Goal and Scope Definition: The purpose of the study, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., cradle-to-gate) are defined.

  • Life Cycle Inventory (LCI): Data on all inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each process step within the system boundary are collected.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts, such as global warming potential (in kg CO2 equivalent), acidification potential, and eutrophication potential, using characterization factors.

Visualizing the Production Pathways

The following diagram illustrates the primary routes for this compound production and their key distinguishing features.

Propylene_Production_Pathways cluster_feedstocks Feedstocks cluster_technologies Production Technologies cluster_products Primary Products cluster_characteristics Key Characteristics Naphtha Naphtha SC Steam Cracking Naphtha->SC Propane Propane PDH Propane Dehydrogenation (PDH) Propane->PDH Methanol Methanol (from Natural Gas or Coal) MTO Methanol-to-Olefins (MTO) Methanol->MTO MTP Methanol-to-Propylene (MTP) Methanol->MTP Gas_Oil Gas Oil FCC Fluid Catalytic Cracking (FCC) Gas_Oil->FCC This compound This compound SC->this compound Ethylene Ethylene (Co-product) SC->Ethylene SC_char High Ethylene Co-production High CO2 Emissions SC->SC_char PDH->this compound PDH_char High this compound Selectivity Lower CO2 Emissions than SC PDH->PDH_char MTO->this compound MTO->Ethylene MTO_MTP_char Feedstock Flexibility (Methanol Source) High Capital Cost MTO->MTO_MTP_char MTP->this compound MTP->MTO_MTP_char FCC->this compound Gasoline Gasoline (Primary Product) FCC->Gasoline FCC_char Byproduct of Gasoline Production Integrated with Refineries FCC->FCC_char

Caption: this compound production pathways from various feedstocks.

Concluding Remarks

The choice of this compound production technology is a multifaceted decision influenced by regional feedstock availability, market dynamics for co-products, capital and operating costs, and increasingly, environmental regulations. While traditional steam cracking remains a major source of this compound, on-purpose technologies like PDH are becoming more prevalent due to their high selectivity and potentially lower environmental impact. MTO and MTP processes offer a route to this compound from non-petroleum feedstocks like natural gas and coal, but their economic viability is closely tied to the price of methanol. As the chemical industry moves towards a more sustainable future, the development of "green" this compound production pathways, such as those utilizing biomass or captured CO2, is an active area of research.[9] A thorough evaluation of the economic and environmental trade-offs of each technology is crucial for making informed decisions in research, development, and investment.

References

DFT studies comparing reaction pathways of propylene on different metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction pathways of propylene (B89431) on various metal surfaces, leveraging Density Functional Theory (DFT) studies to elucidate the intricate mechanisms of epoxidation, dehydrogenation, and hydroformylation. This guide offers researchers, scientists, and drug development professionals a comparative analysis of catalytic performance, supported by quantitative data and detailed computational protocols.

The catalytic conversion of this compound into valuable chemicals is a cornerstone of the chemical industry. The precise outcome of these reactions is highly dependent on the nature of the metallic catalyst employed. Understanding the underlying reaction mechanisms at the atomic level is paramount for the rational design of more efficient and selective catalysts. Density Functional Theory (T) has emerged as a powerful tool to unravel these complex reaction pathways, providing invaluable insights into adsorption energies, transition states, and reaction energetics.

This guide synthesizes findings from several DFT studies to compare the reaction pathways of this compound on different metal surfaces, focusing on three key transformations: epoxidation, dehydrogenation, and hydroformylation.

This compound Epoxidation: A Tale of Two Pathways on Coinage Metals

The selective oxidation of this compound to this compound oxide (PO) is a significant industrial process. DFT studies have been instrumental in mapping the reaction landscape on coinage metal surfaces, particularly Silver (Ag), Copper (Cu), and Gold (Au). Two primary competing pathways have been identified: the allylic hydrogen stripping (AHS) route, which typically leads to the formation of acrolein, and the desired oxametallacycle (OMMP) pathway that yields this compound oxide.[1][2]

The preference for one pathway over the other is intricately linked to the electronic properties of the metal surface and the basicity of surface oxygen species. For instance, on a pure Ag₂O(111) surface, the AHS route is generally favored.[2] However, doping the silver oxide surface with copper can alter the product selectivity. On a Cu-doped Ag₂O(111) surface, the surface oxygen exhibits lower basicity, which favors the OMMP route and enhances the selectivity towards this compound oxide.[2] Conversely, doping with gold increases the basicity of the surface oxygen, further promoting the AHS pathway.[2]

Studies on copper-based catalysts have revealed a strong dependence on the crystal facet. For instance, DFT calculations have shown that the CuO(100) surface is more active for this compound partial oxidation than the CuO(111) surface, with lower activation barriers for the desired reaction pathways.[3]

Comparative Energetics for this compound Epoxidation
Reaction StepCatalyst SurfaceAdsorption Energy (eV)Activation Barrier (eV)Reference
This compound AdsorptionAg(111)-0.77 (top mode)-[4]
This compound AdsorptionAg(111)-0.21 (bridge mode)-[4]
This compound Adsorption with OAg(111)-0.87-[4]
OMMP FormationCu₂O(001)-No barrier[5]
OMMP FormationCuO(001)-0.56 (13 kcal/mol)[5]

This compound Dehydrogenation: Activating the C-H Bond on Transition Metals

This compound dehydrogenation to produce valuable intermediates is another critical industrial reaction. Platinum (Pt)-based catalysts are widely studied for their efficacy in C-H bond activation. DFT studies have shown that the structure of the platinum surface plays a crucial role in its catalytic activity and selectivity. Stepped Pt surfaces, such as Pt(211), exhibit significantly lower energy barriers for the initial C-H bond cleavage in propane (B168953) (a proxy for this compound activation) compared to flat surfaces like Pt(111) (0.25–0.35 eV on Pt(211) vs. 0.65–0.75 eV on Pt(111)).[6] However, these highly active step sites can also promote undesired side reactions like deep dehydrogenation and coking, thus reducing the selectivity towards the desired product.[6]

Systematic DFT studies on a range of close-packed transition metal surfaces have been conducted for propane dehydrogenation, providing insights applicable to this compound. These studies have calculated the formation energies of various adsorbates and transition states on Cu, Ag, Ni, Pt, Pd, Co, Rh, Ir, Ru, Re, and Os surfaces.[7]

Comparative Energetics for Propane Dehydrogenation (as a proxy for this compound C-H activation)
Metal SurfaceFirst C-H Activation Barrier (eV)Reference
Pt(111)0.65-0.75[6]
Pt(211)0.25-0.35[6]

This compound Hydroformylation: A Look at Rhodium and Cobalt Catalysts

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond of this compound, is a key process for the production of aldehydes. Rhodium (Rh) and Cobalt (Co) are the most common metals used in industrial hydroformylation. DFT calculations have been employed to understand the reaction mechanism and the origin of the high activity and selectivity of these catalysts.

On CoO-supported Rh single-atom catalysts, DFT calculations have revealed the adsorption energies of reactants, with CO exhibiting the highest adsorption energy of -1.41 eV.[8] The reaction proceeds through a series of steps involving the co-adsorption of reactants, formation of key intermediates, and subsequent product formation.[9] Recent studies on Rh cluster catalysts have shown a five-fold increase in turnover frequency for this compound hydroformylation compared to single-atom catalysts.[10] Theoretical calculations suggest that these Rh clusters possess optimal CO adsorption energies, which facilitates the overcoming of the energy barrier for the rate-determining CO insertion step.[10]

Adsorption Energies on Rh₁/CoO for this compound Hydroformylation
AdsorbateAdsorption Energy (eV)Reference
CO-1.41[8]

Visualizing the Reaction Pathways

To better illustrate the complex relationships and sequences of events in these catalytic reactions, the following diagrams have been generated using the DOT language.

Propylene_Epoxidation_Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound (C₃H₆) AHS Allylic Hydrogen Stripping (AHS) This compound->AHS OMMP Oxametallacycle (OMMP) Formation This compound->OMMP Oxygen Surface Oxygen (O*) Oxygen->AHS Oxygen->OMMP Acrolein Acrolein AHS->Acrolein Favored on Au-doped Ag₂O PO This compound Oxide (PO) OMMP->PO Favored on Cu-doped Ag₂O Dehydrogenation_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculation cluster_analysis Data Analysis slab Define Metal Surface Slab (e.g., Pt(111), Pt(211)) adsorbate Place this compound Adsorbate slab->adsorbate geom_opt Geometry Optimization adsorbate->geom_opt ts_search Transition State Search (e.g., CI-NEB) geom_opt->ts_search energy_calc Energy Calculation ts_search->energy_calc ads_energy Calculate Adsorption Energy energy_calc->ads_energy act_barrier Determine Activation Barrier energy_calc->act_barrier pathway Map Reaction Pathway act_barrier->pathway Hydroformylation_Mechanism Reactants This compound + CO + H₂ Adsorption Co-adsorption on Metal Surface (e.g., Rh) Reactants->Adsorption H_Migration H Migration to this compound Adsorption->H_Migration Propyl_Intermediate Propyl Intermediate Formation H_Migration->Propyl_Intermediate CO_Insertion CO Insertion (Rate-Determining Step) Propyl_Intermediate->CO_Insertion Acyl_Intermediate Acyl Intermediate Formation CO_Insertion->Acyl_Intermediate Hydrogenation Hydrogenation of Acyl Acyl_Intermediate->Hydrogenation Product Butyraldehyde Hydrogenation->Product

References

Safety Operating Guide

Propylene: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, adherence to proper chemical handling and disposal protocols is paramount for ensuring a safe laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of propylene (B89431), a highly flammable gas commonly used in various research and development applications.

Immediate Safety and Handling Protocols

This compound is an extremely flammable gas that poses significant safety risks if not handled correctly.[1][2][3] It is stored under pressure and can explode if heated.[1][2][3] Direct contact with liquid this compound can cause severe frostbite.[1][4] Furthermore, as it can displace oxygen, there is a risk of rapid suffocation in poorly ventilated areas.[2][3]

Before any handling or disposal procedures, ensure the following precautions are in place:

  • Eliminate Ignition Sources: All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly prohibited in the vicinity.[1][3][5]

  • Use Appropriate Equipment: Employ non-sparking tools and intrinsically safe or explosion-proof equipment when working with this compound.[1][6] All equipment should be properly grounded to prevent the buildup of static electricity.[5][6]

  • Ensure Proper Ventilation: All handling of this compound, especially for laboratory samples, should be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.[5][7]

  • Wear Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, cryogenic gloves, and flame-retardant lab coats, should be worn at all times.[8]

  • Storage: this compound cylinders must be stored in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizers, acids, and bases.[1][3][4][5][9]

Quantitative Data: Physical and Safety Properties of this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₃H₆
Molecular Weight 42.08 g/mol [1]
Boiling Point -47.6 °C (-53.7 °F)[4]
Melting Point -185.2 °C (-301.4 °F)[4]
Flash Point -108 °C (-162 °F)[1]
Lower Explosive Limit (LEL) 2% by volume in air[1][10]
Upper Explosive Limit (UEL) 11.1% by volume in air[1][10]
Vapor Density (Air = 1) 1.46[1]

Step-by-Step this compound Disposal Procedure

The disposal of this compound must always be conducted in strict accordance with all applicable local, regional, and national regulations.[2][3][5][9] The responsibility for proper waste classification and disposal lies with the waste generator.[5][9]

  • Assessment of this compound Waste:

    • Unused or Excess this compound: For unused this compound in its original cylinder, the preferred method of disposal is to return the cylinder to the supplier.

    • Contaminated this compound: If the this compound has been used in a process and is potentially contaminated, it must be treated as hazardous waste.

    • Empty Cylinders: Pressurized gas cylinders should only be disposed of when completely empty.[2]

  • Disposal of Gaseous this compound:

    • Recycling and Recovery: Whenever feasible, the primary recommendation is to recover and recycle this compound.[5]

    • Controlled Combustion: In some industrial settings, excess this compound may be disposed of via a controlled flaring system. This is not a suitable method for a standard laboratory environment.

    • Professional Disposal Service: For laboratories, the safest and most compliant method for disposing of gaseous this compound is to engage a licensed hazardous waste disposal company.

  • Handling Leaks and Spills:

    • In the event of a leak, the immediate priority is to stop the flow of gas if it is safe to do so.[2][3]

    • If a leaking gas cylinder is on fire, do not attempt to extinguish the flame unless the source of the leak can be safely and immediately stopped.[1][2][3] It is often safer to let the fire burn while cooling the surrounding area with water to prevent the rupture of other containers.

    • Evacuate the area and contact emergency services.

  • Disposal of Empty Containers:

    • Empty cylinders should be clearly marked as "EMPTY".

    • Close the valve and replace the valve cap.

    • Return the empty cylinder to the gas supplier.[10] If this is not possible, contact a licensed waste disposal service for guidance on recycling or disposal of the empty cylinder.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Assess this compound for Disposal B Is the this compound in its original, uncontaminated cylinder? A->B C Return cylinder to the supplier B->C Yes D Is the cylinder empty? B->D No E Mark as 'EMPTY', close valve, and return to supplier or approved recycler D->E Yes F Treat as Hazardous Waste D->F No G Is it a leak or a spill? F->G H Stop leak if safe. Evacuate and call emergency services. Do not extinguish a leaking gas fire unless the leak can be stopped. G->H Yes I Contact licensed hazardous waste disposal service for collection and proper disposal. G->I No

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Propylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propylene (B89431)

This guide provides immediate safety, handling, and disposal protocols for this compound (CAS No. 115-07-1) to ensure the safety of researchers, scientists, and drug development professionals. This compound is an extremely flammable, colorless liquefied gas that poses significant hazards if not handled correctly. Adherence to these procedures is critical for mitigating risks.

Key Hazards and Quantitative Safety Data

This compound's primary dangers include extreme flammability, risk of explosion, and potential for asphyxiation by displacing oxygen.[1][2][3] Direct contact with the liquid form can cause severe frostbite.[1][2][3] The following table summarizes critical quantitative safety data.

ParameterValueSource(s)
Lower Explosive Limit (LEL)2.0% - 2.4% by volume in air[2][4][5][6][7]
Upper Explosive Limit (UEL)11.0% - 11.1% by volume in air[2][4][5][7]
Autoignition Temperature~455 °C (851 °F)[2][6]
Flash Point-108 °C (-162 °F)[2][5][6]
Maximum Storage Temperature52 °C (125 °F)[7]
Segregation from OxidizersMinimum 20 ft (6.1 m) or a 5 ft (1.5 m) high barrier with a 30-minute fire rating[8]
Emergency Isolation Distances
Small Leak/Spill100 meters (330 feet) in all directions[2]
Large Leak/Spill800 meters (0.5 miles) downwind[2]
In Case of Fire1600 meters (1 mile) in all directions[2]

Operational Plan: Personal Protective Equipment (PPE)

A risk assessment must be performed before handling this compound. The following PPE is mandatory to minimize exposure and prevent injury.

Body PartRequired PPESpecifications and Notes
Hands Insulated, chemical-resistant glovesSafety equipment manufacturers recommend insulated Nitrile or Neoprene gloves when handling the liquid to protect against frostbite. Sturdy work gloves are suitable for handling cylinders.[7]
Eyes/Face Safety goggles with side protectionGoggles are required at all times.[4] A face shield should also be worn whenever there is a possibility of splashes or cylinder change-outs.[3][8]
Body Flame-retardant (FR) protective clothingFR clothing is essential due to this compound's high flammability.[3][4][7] Ensure clothing covers the entire body.
Feet Safety shoesRecommended when handling or moving heavy cylinders.[3][7]
Respiratory Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)Required under conditions of insufficient ventilation, potential for uncontrolled release, or in oxygen-deficient atmospheres (<19.5% O₂).[3][4][8] High concentrations are within the flammable range and should not be entered.[7]

Procedural Guidance: Step-by-Step Handling and Storage

Proper handling and storage are critical to preventing accidents. All equipment must be designed and rated for use with flammable gases under pressure.

Preparation and Handling Protocol
  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area or outdoors.[2][7] Use gas detectors to monitor for leaks, especially in confined spaces, as this compound vapor is heavier than air and can accumulate in low-lying areas.[6]

  • Eliminate Ignition Sources: Prohibit smoking and remove all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[2][6] Post "No Smoking or Open Flames" signs in handling and storage areas.[7][8]

  • Ground and Bond Equipment: All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity.[4][8]

  • Use Proper Tools: Employ only non-sparking, explosion-proof tools and equipment when working with this compound.[6]

  • Cylinder Handling:

    • Protect cylinders from physical damage; do not drag, roll, or drop them.[2][3] Use a cart or hand truck for transport.[3]

    • Always keep the valve protection cap in place until the cylinder is secured and ready for use.[3]

    • Ensure cylinders are stored and used in an upright, secured position to prevent them from falling.[8]

    • Open valves slowly. Do not use a valve that is difficult to open; contact the supplier.[3]

    • Close the cylinder valve after each use and when the cylinder is empty.[2]

Storage Protocol
  • Location: Store cylinders in a cool, dry, well-ventilated, and secure area, away from direct sunlight and heavily trafficked areas.[2][4][7]

  • Temperature: Do not allow the storage temperature to exceed 52°C (125°F).[7]

  • Segregation: Store this compound cylinders separately from oxygen and other oxidizing agents.[8] Maintain a minimum distance of 20 feet or use a rated fire barrier.[8]

  • Inventory: Use a "first in, first out" inventory system to avoid storing full cylinders for extended periods.[8]

Emergency and Disposal Plan

Spill and Leak Response
  • Isolate the Area: Immediately evacuate personnel and isolate the spill or leak area according to the distances specified in the data table.[2]

  • Eliminate Ignition Sources: If it can be done safely, remove all sources of ignition from the area.[2][4]

  • Stop the Leak (If Safe): If possible without risk, stop the flow of gas. If a cylinder is leaking, move it to a safe, open-air location and allow it to empty. Turn leaking cylinders so that gas escapes rather than liquid to reduce the hazard.

  • Leaking Gas Fire: DO NOT EXTINGUISH A LEAKING GAS FIRE unless the flow of gas can be stopped immediately and safely.[2][3][4] Extinguishing the flame while the leak persists can create an explosive vapor cloud that could re-ignite.[3]

  • Firefighting: For fires involving this compound, use water spray or fog to cool fire-exposed containers and protect personnel.[3] Allow the fire to burn out under controlled conditions.

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[4]

  • Professional Disposal: Contact a licensed hazardous-waste disposal contractor to handle the removal of any recovered or unused this compound.

  • Empty Containers: Do not attempt to clean or reuse empty containers. They retain hazardous residue and explosive vapors.[4] Return empty cylinders to the supplier with the valve closed and the cap secured.

This compound Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_emergency 4. Emergency Response (Leak/Fire) cluster_disposal 5. Disposal prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation & Gas Detection prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Verify Equipment is Ground & Non-Sparking prep3->prep4 handle1 Secure Cylinder Upright prep4->handle1 handle2 Connect to System (Use Backflow Preventer) handle1->handle2 handle3 Slowly Open Valve handle2->handle3 handle4 Monitor for Leaks handle3->handle4 handle5 Close Valve After Use & When Empty handle4->handle5 em1 Isolate Area & Eliminate Ignition Sources handle4->em1 Leak Detected store1 Store in Ventilated Area (<52°C, No Sunlight) handle5->store1 disp3 Return Empty Cylinder to Supplier handle5->disp3 store2 Segregate from Oxidizers store1->store2 store1->em1 Leak Detected store3 Secure Upright store2->store3 em2 Stop Leak (Only if Safe) em1->em2 em3 Leaking Gas Fire? DO NOT EXTINGUISH em2->em3 em4 Cool Containers with Water Spray em3->em4 disp1 Treat as Hazardous Waste disp2 Contact Licensed Disposal Contractor disp1->disp2 disp1->disp3

Caption: Logical workflow for the safe handling of this compound cylinders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.